1-chloro-3-methylisoquinoline
Description
The exact mass of the compound 1-Chloro-3-methyl-isoquinoline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-3-methylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-6-8-4-2-3-5-9(8)10(11)12-7/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWAHYDUCMPRQOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348829 | |
| Record name | 1-Chloro-3-methyl-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7115-16-4 | |
| Record name | 1-Chloro-3-methyl-isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-3-methylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-3-methylisoquinoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-3-methylisoquinoline is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry. The isoquinoline scaffold is a key structural motif in numerous natural products and synthetic compounds with a wide range of biological activities. The presence of a chlorine atom at the 1-position and a methyl group at the 3-position imparts unique reactivity and allows for diverse chemical modifications, making it a valuable intermediate in the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic protocols, and an exploration of its applications in drug discovery and materials science.
Part 1: Core Physical and Chemical Properties
This compound is a solid at room temperature with a characteristic odor. Its core properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7115-16-4 | |
| Molecular Formula | C₁₀H₈ClN | |
| Molecular Weight | 177.63 g/mol | |
| Appearance | Solid (crystalline) | |
| Melting Point | Data not available; expected to be similar to related compounds such as 1-chloroisoquinoline (31-36 °C). | |
| Boiling Point | Data not available; expected to be higher than 1-methylisoquinoline (126-128 °C at 16 mmHg). | |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. Sparingly soluble in alcohols and likely insoluble in water. |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the isoquinoline ring system and a singlet for the methyl group protons. The exact chemical shifts will be influenced by the chloro and methyl substituents.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon atom attached to the chlorine will be significantly downfield.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the isoquinoline ring, and a C-Cl stretching vibration.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom.
Part 2: Synthesis and Purification
The most common and efficient method for the synthesis of this compound is through the chlorination of 3-methylisoquinolin-1(2H)-one. This precursor can be synthesized through various established routes.
Experimental Protocol: Synthesis of this compound
This protocol outlines the chlorination of 3-methylisoquinolin-1(2H)-one using phosphorus oxychloride (POCl₃).
Materials:
-
3-Methylisoquinolin-1(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisoquinolin-1(2H)-one in an excess of phosphorus oxychloride.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Cautiously quench the residue by slowly adding crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Causality Behind Experimental Choices: Phosphorus oxychloride is a powerful chlorinating agent suitable for converting the lactam functionality in 3-methylisoquinolin-1(2H)-one to the corresponding chloro-substituted isoquinoline. The basic workup with sodium bicarbonate is essential to neutralize the acidic reaction mixture and the hydrochloric acid formed during the reaction.
Caption: Synthetic workflow for this compound.
Part 3: Chemical Reactivity and Synthetic Applications
The chlorine atom at the 1-position of the isoquinoline ring is susceptible to nucleophilic substitution, making this compound a valuable precursor for a wide range of derivatives.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing effect of the nitrogen atom in the isoquinoline ring activates the 1-position towards nucleophilic attack. Consequently, the chlorine atom can be readily displaced by various nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse library of 1-substituted-3-methylisoquinolines.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to more complex molecular architectures. While chloroarenes are generally less reactive than their bromo or iodo counterparts in these reactions, the use of specialized catalysts and ligands can facilitate efficient coupling.
Caption: Reactivity of this compound.
Part 4: Applications in Drug Discovery
The isoquinoline core is a privileged scaffold in medicinal chemistry, and its derivatives have shown a broad spectrum of pharmacological activities. The introduction of a chloro substituent can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. This compound serves as a key intermediate in the synthesis of compounds with potential therapeutic applications, including:
-
Anticancer Agents: Many isoquinoline derivatives have demonstrated potent anticancer activity. The ability to functionalize the 1-position of this compound allows for the synthesis of libraries of compounds for screening against various cancer cell lines.
-
Antimicrobial Agents: The isoquinoline nucleus is present in several natural and synthetic antimicrobial compounds. Derivatives of this compound can be explored for their potential as antibacterial and antifungal agents.
-
Kinase Inhibitors: The isoquinoline scaffold has been utilized in the design of kinase inhibitors, which are a crucial class of drugs for the treatment of cancer and inflammatory diseases. The synthetic versatility of this compound makes it an attractive starting material for the development of novel kinase inhibitors.
Part 5: Safety and Handling
This compound is classified as an irritant and should be handled with appropriate safety precautions.
-
GHS Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, rinse immediately with plenty of water and seek medical advice.
-
Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information before handling this compound.
Navigating the Chemical Landscape of C10H8ClN: A Technical Guide for Researchers
An In-depth Exploration of the Isomers, Properties, and Applications of Chloro-Substituted Naphthylamines and Quinolines
Abstract
The molecular formula C10H8ClN represents a fascinating and diverse family of aromatic nitrogen heterocycles. This guide provides a comprehensive technical overview of the principal isomers of C10H8ClN, primarily focusing on the scientifically and industrially significant chloroquinolines and chloronaphthylamines. We will delve into their distinct physicochemical properties, explore established and novel synthetic pathways, and illuminate their wide-ranging applications, particularly in the realm of drug discovery and medicinal chemistry. Furthermore, this document will address the critical aspects of their toxicological profiles and provide practical experimental protocols for their synthesis, purification, and analysis. This guide is intended to be an essential resource for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to navigate the complexities of this important class of compounds.
Unveiling the Isomeric Diversity of C10H8ClN
The molecular formula C10H8ClN primarily encompasses two major classes of structural isomers: chloroquinolines and chloronaphthylamines . The position of the chlorine atom and the arrangement of the nitrogen within the bicyclic aromatic system give rise to a multitude of distinct compounds, each with its unique set of properties and potential applications.
-
Chloroquinolines : In this class, a chlorine atom is substituted on the quinoline ring system. There are seven possible positional isomers for monochloro-substituted quinoline. These compounds are of immense interest in medicinal chemistry, with derivatives forming the backbone of numerous therapeutic agents.
-
Chloronaphthylamines (or Chloro-aminonaphthalenes) : Here, both a chlorine atom and an amino group are attached to the naphthalene core. The relative positions of these two functional groups lead to a larger number of possible isomers. These compounds often serve as important intermediates in the synthesis of dyes and other specialty chemicals.
The fundamental structural differences between these isomer classes are depicted below.
Caption: Isomeric landscape of C10H8ClN.
Physicochemical Properties: A Comparative Analysis
The seemingly subtle shifts in atomic arrangement among the C10H8ClN isomers lead to significant variations in their physical and chemical properties. These differences are critical in determining their reactivity, solubility, bioavailability, and ultimately, their suitability for specific applications.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| Chloroquinolines | |||||
| 2-Chloroquinoline | 612-62-4 | 163.61 | 34-37 | 266-267 | Off-white solid |
| 3-Chloroquinoline | 612-59-9 | 163.61 | 13-15 | 255-257 | Liquid |
| 4-Chloroquinoline | 611-35-8 | 163.61 | 28-31 | 261-263 | Clear dark yellow liquid |
| 5-Chloroquinoline | 635-27-8 | 163.61 | 32 | 263 | White to light yellow powder |
| 6-Chloroquinoline | 612-57-7 | 163.61 | 39-41 | 261-262 | Solid |
| 7-Chloroquinoline | 612-61-3 | 163.61 | 31-33 | 260-262 | Solid |
| 8-Chloroquinoline | 611-33-6 | 163.61 | -20 | 288.5 | Clear yellow to brown liquid |
| Chloronaphthylamines | |||||
| 1-Amino-4-chloronaphthalene | 4684-12-2 | 177.63 | 98-100 | - | Powder |
| 1-Amino-5-chloronaphthalene | 2750-80-3 | 177.63 | - | - | - |
Data compiled from various sources, including PubChem and commercial supplier safety data sheets.[1][2][3]
Synthetic Pathways: From Benchtop to Industrial Scale
The synthesis of C10H8ClN isomers is a well-established area of organic chemistry, with numerous methods available for their preparation. The choice of synthetic route often depends on the desired isomer, available starting materials, and the required scale of production.
Synthesis of Chloroquinolines
Several named reactions are employed for the synthesis of the quinoline core, which can then be chlorinated, or chloro-substituted anilines can be used as precursors.
A classic and versatile method for quinoline synthesis is the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.
Caption: Generalized Friedländer Annulation Workflow.
Experimental Protocol: Synthesis of 2-Chloroquinoline from 2-Vinylaniline
This method provides a novel route to 2-chloroquinolines, avoiding the use of harsh reagents like phosphorus oxychloride.
Materials:
-
2-Vinylaniline
-
Diphosgene
-
Acetonitrile (anhydrous)
-
Nitrogen atmosphere
-
Pressure tube
Procedure:
-
Under a nitrogen atmosphere, dissolve 2-vinylaniline (0.62 mmol) in 3 mL of anhydrous acetonitrile in a pressure tube.
-
Add diphosgene (0.111 mL, 0.93 mmol) to the solution at room temperature. A white precipitate may form.
-
Tightly cap the pressure tube and stir the reaction mixture for 12 hours at 130 °C.
-
Cool the reaction mixture to room temperature.
-
Carefully add water to the mixture and allow it to stand for 30 minutes at room temperature.
-
Filter the resulting precipitate, wash with water, and dry under suction for 5 hours to yield 2-chloroquinoline.
This protocol is adapted from Lee, B. S., et al. (2002). J. Org. Chem.
Synthesis of Chloronaphthylamines
The synthesis of chloronaphthylamines typically involves either the chlorination of a naphthylamine or the reduction of a chloronitronaphthalene.
Experimental Protocol: Synthesis of 1-Amino-4-chloronaphthalene
This synthesis can be achieved through the reduction of 1-chloro-4-nitronaphthalene.
Materials:
-
1-Chloro-4-nitronaphthalene
-
Iron powder
-
Ammonium chloride
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, create a suspension of 1-chloro-4-nitronaphthalene in a mixture of ethanol and water.
-
Add iron powder and a catalytic amount of ammonium chloride to the suspension.
-
Heat the mixture to reflux and stir vigorously. The reaction progress can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, filter the hot mixture to remove the iron sludge.
-
Cool the filtrate to induce crystallization of the product.
-
Collect the crystals of 1-amino-4-chloronaphthalene by filtration, wash with cold water, and dry.
Applications in Drug Discovery and Beyond
The C10H8ClN framework is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular structure that is capable of binding to multiple biological targets.[4]
Chloroquinolines in Medicine
-
Antimalarial Agents : The 4-aminoquinoline scaffold is famously represented by chloroquine, a cornerstone in the treatment and prophylaxis of malaria for decades.[5] Chloroquine is believed to exert its antimalarial effect by interfering with the detoxification of heme in the malaria parasite.[6]
Caption: Mechanism of action of chloroquine.
-
Anticancer and Antibacterial Agents : The versatility of the chloroquinoline core has led to its exploration in the development of novel anticancer and antibacterial drugs. The chlorine atom at various positions can be readily displaced by nucleophiles, allowing for the synthesis of large libraries of compounds for screening.[4] 3-Chloroquinoline hydrochloride, for instance, is a valuable precursor for a diverse range of derivatives with demonstrated biological activities.[4]
Applications of Chloronaphthylamines
While not as extensively studied in medicine as their quinoline counterparts, chloronaphthylamines are crucial industrial intermediates.
-
Dye Synthesis : Naphthylamines are foundational in the synthesis of azo dyes. The presence and position of the chlorine atom can modulate the color and fastness properties of the resulting dyes.
-
Agrochemicals and Polymers : Derivatives of chloronaphthylamines have found applications in the synthesis of specialized agrochemicals and as monomers in the production of high-performance polymers.
Toxicological Profile and Safety Considerations
The toxicological properties of C10H8ClN isomers can vary significantly. It is imperative for researchers to handle these compounds with appropriate safety precautions.
-
Chloroquinolines : The toxicity of chloroquine is well-documented, with potential for cardiotoxicity, retinopathy with long-term use, and acute toxicity in cases of overdose.[7][8] Other chloroquinoline isomers are generally classified as irritants and may be harmful if swallowed or in contact with skin.[1][2]
General Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for each specific isomer before use.
Analytical and Purification Methodologies
The analysis and purification of C10H8ClN isomers are crucial for ensuring the quality and purity of research samples and final products.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for the separation and quantification of C10H8ClN isomers. Reversed-phase chromatography with a C18 column is commonly employed. Due to the basic nature of the amino groups, the use of a buffer in the mobile phase is often necessary to achieve good peak shape. For trace analysis, pre-column derivatization with a fluorescent tag can significantly enhance sensitivity.[6][7]
-
Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile isomers, GC-MS provides excellent separation and structural information. The mass spectra of these compounds often show a characteristic isotopic pattern for the chlorine atom, aiding in their identification.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable tools for the structural elucidation of C10H8ClN isomers. The chemical shifts and coupling patterns of the aromatic protons provide detailed information about the substitution pattern on the quinoline or naphthalene ring.
Purification Protocols
-
Crystallization : For solid isomers, recrystallization from an appropriate solvent system is a common and effective method of purification.
-
Column Chromatography : Normal-phase column chromatography on silica gel is a standard technique for the purification of reaction mixtures containing C10H8ClN isomers. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically used for elution.[8]
-
Preparative HPLC : For high-purity samples required for biological testing or as analytical standards, preparative HPLC can be employed.
Protocol: HPLC Analysis of Chloroaromatic Amines
Instrumentation:
-
HPLC system with UV or fluorescence detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase:
-
A: Acetonitrile
-
B: 0.1% Formic acid in water
-
Gradient elution: Start with a higher percentage of B and gradually increase the percentage of A.
Procedure:
-
Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample into the HPLC system.
-
Monitor the chromatogram at an appropriate wavelength (e.g., 254 nm for UV detection).
-
Quantify the components of interest by comparing their peak areas to those of known standards.
Conclusion
The molecular formula C10H8ClN represents a rich and varied chemical space, with the chloroquinoline and chloronaphthylamine isomers offering a wealth of opportunities for scientific exploration and industrial application. From their pivotal role in the fight against malaria to their use as versatile synthetic intermediates, these compounds continue to be of significant interest. A thorough understanding of their distinct properties, synthetic routes, and toxicological profiles, as outlined in this guide, is paramount for their safe and effective utilization in research and development. As new synthetic methodologies and biological applications continue to emerge, the C10H8ClN family of compounds is poised to remain a cornerstone of heterocyclic and medicinal chemistry.
References
- 1. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
An In-Depth Technical Guide to 1-Chloro-3-methylisoquinoline: Synthesis, Characterization, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-chloro-3-methylisoquinoline, a key heterocyclic building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but also the underlying scientific rationale, empowering researchers to effectively utilize this versatile intermediate.
Core Molecular Identity: Structure and Nomenclature
This compound is a halogenated aromatic heterocycle. Its structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring, with a chlorine atom at the C1 position and a methyl group at the C3 position.
-
IUPAC Name: this compound
-
Chemical Formula: C₁₀H₈ClN
-
Molecular Weight: 177.63 g/mol
-
CAS Number: 7115-16-4
The presence of the chloro-substituent at the 1-position makes it an excellent electrophile for various nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions, rendering it a valuable precursor for the synthesis of more complex isoquinoline derivatives.
Chemical Structure:
Caption: Chemical structure of this compound.
Synthesis of this compound
The most prevalent and efficient synthesis of this compound involves the chlorination of its corresponding lactam precursor, 3-methylisoquinolin-1(2H)-one. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Synthetic Workflow:
Caption: General synthetic scheme for this compound.
Experimental Protocol: Chlorination of 3-Methylisoquinolin-1(2H)-one
This protocol is adapted from established procedures for the synthesis of similar 1-chloroisoquinolines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-methylisoquinolin-1(2H)-one (1 equivalent) in an excess of phosphorus oxychloride (POCl₃, typically 5-10 equivalents). The reaction should be performed in a well-ventilated fume hood.
-
Heating: Heat the reaction mixture to reflux (approximately 105 °C) and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After completion, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with caution.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution with a suitable base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 8-9. Extract the aqueous layer with an organic solvent, such as dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons (H4, H5, H6, H7, H8) are expected in the range of δ 7.5-8.5 ppm. A singlet for the methyl group (CH₃) is anticipated around δ 2.5-2.7 ppm. |
| ¹³C NMR | Characteristic signals for the aromatic and heterocyclic carbons are expected. The carbon bearing the chlorine (C1) will be significantly downfield. Published data for comparison shows key peaks around 152.2, 150.1, 136.4, 130.2, 127.3, 127.0, 126.8, 126.5, and 118.9 ppm. |
| Mass Spec. | The mass spectrum will show a characteristic isotopic pattern for a monochlorinated compound, with molecular ion peaks [M]⁺ and [M+2]⁺ in an approximate 3:1 ratio. For C₁₀H₈ClN, this would be at m/z 177 and 179. |
| IR Spec. | Characteristic absorption bands are expected for C=N stretching (~1625 cm⁻¹), aromatic C=C stretching (~1580, 1470 cm⁻¹), and C-Cl stretching (~790 cm⁻¹). |
Chemical Reactivity and Synthetic Applications
The chlorine atom at the C1 position of this compound is a versatile functional handle, enabling a wide range of transformations. This reactivity is central to its utility as a synthetic intermediate.
A. Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is paramount for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Caption: Key cross-coupling reactions of this compound.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a C-C bond between the isoquinoline core and various aryl or vinyl boronic acids.
-
Typical Conditions: A palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand like SPhos or XPhos), a base (e.g., K₂CO₃, Cs₂CO₃), and a solvent system such as 1,4-dioxane/water or toluene are commonly employed.
-
-
Buchwald-Hartwig Amination: This powerful method allows for the synthesis of N-arylated isoquinolines by coupling with primary or secondary amines.
-
Typical Conditions: The reaction typically requires a palladium precatalyst (e.g., Pd₂(dba)₃), a bulky electron-rich phosphine ligand (e.g., Xantphos, BINAP), a strong base (e.g., NaOt-Bu, Cs₂CO₃), and an anhydrous aprotic solvent like toluene or dioxane.
-
-
Sonogashira Coupling: This reaction is used to introduce alkyne moieties by coupling with terminal alkynes.
-
Typical Conditions: A dual catalyst system of palladium (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is traditionally used in the presence of an amine base like triethylamine.
-
B. Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the isoquinoline nitrogen atom activates the C1 position towards nucleophilic attack, allowing for the displacement of the chloride by various nucleophiles.
-
Mechanism: The reaction proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the C1 carbon, followed by the elimination of the chloride ion to restore aromaticity.
-
Applicable Nucleophiles: Strong nucleophiles such as alkoxides (e.g., sodium methoxide), thiolates, and amines can effectively displace the chloride, particularly at elevated temperatures.
Role in Drug Discovery and Medicinal Chemistry
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The ability to functionalize the C1 position of the isoquinoline core via this compound makes it a highly valuable intermediate in the synthesis of potential therapeutic agents.
Derivatives of 1-chloro-isoquinolines have been investigated for various pharmacological activities, including:
-
Anticancer Agents: Many substituted isoquinolines exhibit cytotoxic activity against various cancer cell lines.
-
Local Anesthetics and Antispasmodics: Certain aminoalkyl amide derivatives of 1-chloroisoquinolines have shown local anesthetic and antispasmodic properties.
-
Enzyme Inhibitors: The isoquinoline nucleus serves as a scaffold for the design of inhibitors for various enzymes implicated in disease.
The chlorine atom itself can be a critical component of the final drug molecule, influencing its pharmacokinetic and pharmacodynamic properties through effects on lipophilicity, metabolic stability, and binding interactions.
Safety and Handling
This compound is classified as a hazardous substance. It is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.
-
Handling: Should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
An In-depth Technical Guide to the Synthesis of 1-Chloro-3-methylisoquinoline from 3-Methylisoquinoline
Abstract
This technical guide provides a comprehensive and in-depth overview of the synthetic pathway for converting 3-methylisoquinoline to the valuable intermediate, 1-chloro-3-methylisoquinoline. This transformation is of significant interest to researchers and professionals in drug development and medicinal chemistry due to the utility of this compound as a versatile building block for the synthesis of more complex, biologically active molecules. The guide will detail a reliable two-step synthetic route, commencing with the N-oxidation of 3-methylisoquinoline to its corresponding N-oxide, followed by a deoxygenative chlorination at the C1 position using phosphorus oxychloride (POCl₃). The causality behind experimental choices, detailed protocols, mechanistic insights, and safety considerations are thoroughly discussed to ensure scientific integrity and practical applicability.
Introduction: The Significance of this compound
The isoquinoline scaffold is a prominent feature in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The introduction of a chlorine atom at the 1-position of the isoquinoline nucleus, as in this compound, provides a reactive handle for a variety of synthetic transformations. This chloro-substituted isoquinoline derivative serves as a key precursor for the synthesis of novel compounds through nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the exploration of new chemical space in the quest for potent therapeutic agents.
The strategic placement of the methyl group at the 3-position further influences the electronic and steric properties of the molecule, offering opportunities for fine-tuning the pharmacological profile of its derivatives. This guide focuses on a robust and well-established synthetic methodology to access this important intermediate from the readily available starting material, 3-methylisoquinoline.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from 3-methylisoquinoline is most effectively achieved through a two-step sequence:
-
N-Oxidation: The initial step involves the oxidation of the nitrogen atom in the isoquinoline ring of 3-methylisoquinoline to form 3-methylisoquinoline N-oxide. This transformation is crucial as it activates the C1 position for subsequent nucleophilic attack.
-
Deoxygenative Chlorination: The intermediate N-oxide is then treated with a chlorinating agent, typically phosphorus oxychloride (POCl₃), to introduce the chlorine atom at the 1-position and concomitantly remove the oxygen atom from the nitrogen.
This strategic approach is favored due to its high regioselectivity for the 1-position and generally good yields.
Mechanistic Insights and Rationale
The Role of N-Oxidation
The direct chlorination of 3-methylisoquinoline is challenging and often leads to a mixture of products with poor regioselectivity. The nitrogen atom in the isoquinoline ring deactivates the pyridine ring towards electrophilic substitution. However, upon N-oxidation, the resulting N-oxide introduces a positive formal charge on the nitrogen atom, which significantly alters the electronic distribution within the heterocyclic ring. This electronic perturbation renders the C1 and C3 positions more electrophilic and susceptible to nucleophilic attack.
The Mechanism of Deoxygenative Chlorination with POCl₃
The reaction of 3-methylisoquinoline N-oxide with phosphorus oxychloride is a well-established method for the synthesis of 1-chloroisoquinolines. The mechanism proceeds through the following key steps:
-
Activation of the N-oxide: The lone pair of electrons on the oxygen atom of the N-oxide attacks the electrophilic phosphorus atom of POCl₃, forming a phosphoryl-oxyisoquinolinium intermediate.
-
Nucleophilic Attack by Chloride: A chloride ion, generated from POCl₃, then acts as a nucleophile and attacks the now highly electrophilic C1 position of the isoquinoline ring.
-
Rearrangement and Elimination: The resulting intermediate undergoes rearrangement and elimination of a dichlorophosphate species to afford the final product, this compound, with concomitant regeneration of the aromaticity of the pyridine ring.
This mechanism explains the high regioselectivity for the C1 position, which is electronically activated by the N-oxide functionality.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of 3-Methylisoquinoline N-oxide
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Quantity | Role |
| 3-Methylisoquinoline | 143.19 | 1.0 | (Specify amount) | Starting Material |
| Glacial Acetic Acid | 60.05 | - | (Specify volume) | Solvent |
| Hydrogen Peroxide (30% aq. solution) | 34.01 | 1.1 - 1.5 | (Specify volume) | Oxidizing Agent |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-methylisoquinoline in glacial acetic acid.
-
To the stirred solution, add 30% aqueous hydrogen peroxide dropwise at room temperature. The addition should be controlled to maintain the reaction temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 3-methylisoquinoline N-oxide, which can be used in the next step without further purification or can be purified by recrystallization from a suitable solvent system (e.g., acetone/hexane).
Step 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Molar Equivalents | Quantity | Role |
| 3-Methylisoquinoline N-oxide | 159.19 | 1.0 | (Specify amount) | Starting Material |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 3.0 - 5.0 | (Specify volume) | Chlorinating Agent/Solvent |
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a calcium chloride guard tube, place 3-methylisoquinoline N-oxide.
-
Carefully add phosphorus oxychloride (POCl₃) to the flask at room temperature with stirring. The reaction can be exothermic, and cooling in an ice bath may be necessary during the initial addition.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator.
-
Slowly and cautiously pour the cooled residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Neutralize the acidic aqueous mixture by the slow addition of a saturated aqueous solution of sodium carbonate or sodium hydroxide until the pH is basic (pH > 8).
-
Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a solid.
Visualizing the Synthesis
Reaction Workflow
Caption: Synthetic workflow for this compound.
Mechanistic Pathway of Chlorination
Caption: Mechanism of chlorination of 3-methylisoquinoline N-oxide.
Safety Considerations
-
3-Methylisoquinoline: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Hydrogen Peroxide (30%): Strong oxidizer. Can cause skin and eye irritation. Avoid contact with combustible materials.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and toxic. Reacts violently with water. Handle with extreme caution in a dry, well-ventilated fume hood. Wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. The quenching of excess POCl₃ with ice water should be performed slowly and carefully to control the exothermic reaction.
-
Dichloromethane: Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.
Conclusion
This technical guide has outlined a reliable and efficient two-step synthesis of this compound from 3-methylisoquinoline. The methodology, centered around an initial N-oxidation followed by a deoxygenative chlorination with phosphorus oxychloride, provides a strategic and regioselective route to this valuable synthetic intermediate. The detailed experimental protocols, mechanistic discussions, and safety precautions presented herein are intended to equip researchers and drug development professionals with the necessary knowledge to successfully perform this synthesis and utilize the product in their ongoing research endeavors.
Introduction: The Strategic Role of Halogenation in Isoquinoline Chemistry
An In-depth Technical Guide to Halogenated Isoquinolines: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis of numerous natural products and synthetic compounds with profound biological and physical properties.[1][2] While the core isoquinoline structure offers a versatile template, its strategic modification with halogen atoms (F, Cl, Br, I) unlocks new chemical space and modulates molecular properties in a predictable and powerful manner. Halogenation is far more than a simple substitution; it is a critical tool for fine-tuning lipophilicity, metabolic stability, and, most importantly, target-binding affinity through a unique, non-covalent interaction known as halogen bonding.[1]
This guide provides a comprehensive overview of halogenated isoquinolines, designed for the practicing scientist. It moves beyond a simple recitation of facts to explain the causality behind synthetic choices and the principles governing the structure-activity relationships (SAR) that arise from halogenation. We will explore robust synthetic methodologies, the profound impact of halogens on physicochemical properties, and their application in the rational design of next-generation therapeutics and functional materials.
Section 1: Understanding the Isoquinoline Core: A Landscape of Reactivity
The reactivity of the isoquinoline ring system is dictated by the interplay between the electron-rich benzene ring and the electron-deficient pyridine ring. This duality governs the regioselectivity of halogenation reactions.
-
Electrophilic Aromatic Substitution (SEAr) : The benzene portion of the isoquinoline nucleus is more susceptible to electrophilic attack than the pyridine ring, particularly under acidic conditions where the nitrogen atom is protonated. Halogenation with electrophilic reagents (e.g., Br₂/H₂SO₄) preferentially occurs at the C5 and C8 positions.[3]
-
Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is activated towards nucleophilic attack. Halogens positioned at C1 are particularly labile and readily displaced by nucleophiles.[4] This high reactivity makes 1-haloisoquinolines key intermediates for further functionalization.
-
Reactivity of N-Oxides : Conversion of the isoquinoline nitrogen to an N-oxide dramatically alters the electronic landscape. It activates the C2 position for nucleophilic halogenation and can facilitate electrophilic substitution at the C4 position.[5]
This inherent reactivity profile provides the foundational logic for selecting the appropriate synthetic strategy to achieve a specific halogenation pattern.
Section 2: Synthetic Strategies for Accessing Halogenated Isoquinolines
The synthesis of halogenated isoquinolines can be broadly categorized into two approaches: direct halogenation of a pre-formed isoquinoline core and construction of the isoquinoline ring from halogenated precursors.
Direct C-H Halogenation of the Isoquinoline Scaffold
Direct functionalization of the isoquinoline core is an atom-economical approach. The choice of methodology is critical for achieving regiocontrol.
Methodology 1: Regioselective C4-Halogenation via Dearomatization-Rearomatization
A recently developed, cost-effective method allows for the direct and highly selective halogenation of the C4 position, which is otherwise difficult to functionalize directly.[6][7] This strategy relies on a temporary dearomatization of the pyridine ring to activate the C4 position for electrophilic attack.
Experimental Protocol: Boc₂O-Mediated C4-Bromination of Isoquinoline
-
Step 1: Reaction Setup
-
To a solution of isoquinoline (1.0 mmol, 1.0 equiv.) in a suitable aprotic solvent (e.g., THF, 10 mL) under an inert atmosphere (N₂ or Ar), add di-tert-butyl dicarbonate (Boc₂O, 1.2 mmol, 1.2 equiv.).
-
Stir the reaction mixture at room temperature for 30 minutes. The formation of the dearomatized intermediate can be monitored by TLC.
-
-
Step 2: Electrophilic Halogenation
-
Cool the reaction mixture to 0 °C.
-
Add the halogenating agent, N-Bromosuccinimide (NBS, 1.1 mmol, 1.1 equiv.), portion-wise over 5 minutes.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring for the consumption of the intermediate.
-
-
Step 3: Rearomatization and Work-up
-
Upon completion, add an acid such as trifluoroacetic acid (TFA, 2.0 mmol, 2.0 equiv.) to the reaction mixture to promote rearomatization.
-
Stir for an additional 30 minutes at room temperature.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromoisoquinoline.
-
-
Causality and Self-Validation : The key to this protocol's success is the initial reaction with Boc₂O. This temporarily disrupts the aromaticity of the pyridine ring, forming a highly electron-rich enamine-like intermediate. This intermediate's highest electron density is at the C4 position, directing the electrophilic attack of the halogen source (NBS, NCS, or NIS) with high regioselectivity. The final acid-catalyzed elimination of the Boc group and H₂O restores aromaticity. The protocol is self-validating as the product's structure (confirmed by NMR and MS) directly confirms the success of the regioselective functionalization.
Isoquinoline Construction from Halogenated Precursors
Building the isoquinoline ring from already halogenated starting materials offers an alternative and powerful approach, particularly for accessing substitution patterns not achievable through direct C-H functionalization.
Methodology 2: Electrophilic Cyclization of Iminoalkynes
This method constructs the isoquinoline core and installs a halogen at the C4 position simultaneously. It begins with an ortho-alkynyl benzaldehyde, which is converted to an imine and then cyclized in the presence of an electrophilic halogen source.[7]
Experimental Protocol: Synthesis of 4-Iodo-3-phenylisoquinoline
-
Step 1: Imine Formation
-
In a round-bottom flask, dissolve o-(phenylethynyl)benzaldehyde (1.0 mmol, 1.0 equiv.) and tert-butylamine (1.2 mmol, 1.2 equiv.) in anhydrous dichloromethane (10 mL).
-
Add anhydrous MgSO₄ (approx. 2.0 g) as a drying agent.
-
Stir the mixture at room temperature for 4-6 hours until imine formation is complete (monitored by TLC or ¹H NMR).
-
Filter off the MgSO₄ and concentrate the filtrate under reduced pressure to yield the crude iminoalkyne.
-
-
Step 2: Electrophilic Cyclization
-
Dissolve the crude iminoalkyne in anhydrous acetonitrile (10 mL).
-
Add molecular iodine (I₂, 1.1 mmol, 1.1 equiv.) to the solution.
-
Stir the reaction at room temperature for 1-3 hours. The reaction progress can be followed by the disappearance of the starting material on TLC.
-
-
Step 3: Work-up and Purification
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield 4-iodo-3-phenylisoquinoline.
-
-
Causality and Self-Validation : The reaction proceeds via an initial electrophilic attack of the iodine on the alkyne, which activates it towards nucleophilic attack. The imine nitrogen then acts as the intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig cyclization. A subsequent elimination of the tert-butyl group and aromatization yields the final product. This method is robust, and the formation of the halogenated isoquinoline is a direct consequence of the chosen electrophile (I₂, ICl, etc.).
Section 3: The Impact of Halogenation on Molecular Properties
The introduction of a halogen atom significantly alters the physicochemical profile of an isoquinoline, a critical consideration in drug design and materials science.
Halogen Bonding: A Key Interaction in Molecular Recognition
Beyond simple steric and electronic effects, heavier halogens (Cl, Br, I) can act as "halogen bond donors." This phenomenon arises from an anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential (the σ-hole) along the axis of the C-X bond. This σ-hole can engage in a highly directional, attractive interaction with a Lewis base (e.g., a carbonyl oxygen or a nitrogen atom in a protein's active site).[1][8]
The strength of this interaction follows the trend I > Br > Cl >> F, correlating with the size and polarizability of the halogen. Fluorine, due to its high electronegativity and low polarizability, does not typically form significant halogen bonds. This interaction is a cornerstone of modern rational drug design, providing a mechanism to enhance binding affinity and selectivity for a target protein.[9]
Modulation of Physicochemical Properties
Halogenation provides a predictable means to adjust key drug-like properties.
| Property | Effect of Halogenation (F → Cl → Br → I) | Rationale for Experimental Choice |
| Lipophilicity (logP) | Increases | Halogens are more lipophilic than hydrogen. This is used to enhance membrane permeability and oral absorption. However, excessive lipophilicity can lead to poor solubility and off-target toxicity. |
| Acidity/Basicity (pKa) | Decreases pKa (makes the isoquinoline nitrogen less basic) | Halogens are electron-withdrawing groups, which decrease the electron density on the nitrogen atom, making its lone pair less available for protonation. This can be used to modulate the ionization state of the molecule at physiological pH. |
| Metabolic Stability | Generally increases, especially with Fluorine | Halogenation, particularly at sites susceptible to oxidative metabolism by Cytochrome P450 enzymes (e.g., para-positions of aryl rings), can block these metabolic pathways. The C-F bond is exceptionally strong and resistant to cleavage, significantly increasing the drug's half-life.[10] |
Section 4: Halogenated Isoquinolines in Drug Discovery
The principles outlined above find direct application in the design of therapeutic agents. The strategic placement of halogens on the isoquinoline scaffold has led to potent and selective modulators of various biological targets.
Application in Oncology
The isoquinoline core is a privileged scaffold for anticancer agents, and halogenation is a common strategy to enhance potency.[1][11] Halogenated derivatives have been shown to act as inhibitors of protein kinases and topoisomerases, and to induce apoptosis.
Structure-Activity Relationship (SAR) Highlights for Anticancer Activity
| Compound Class | Halogen Position/Type | Observed Activity/SAR Insight | Reference |
| Pyrazolo[3,4-c]isoquinolines | Varies | Halogen substitutions on appended phenyl rings were explored to optimize B-RafV600E inhibitory activity. | [12] |
| 3-Amino-4-(phenyl)isoquinolines | Appended Phenyl Ring | A series bearing the bis(2-chloroethyl)amino group (a nitrogen mustard) was synthesized as potential CNS antitumor agents. | [13] |
| Isoquinoline-based Topoisomerase I Inhibitors | 6-position (Fluorine) | Fluorination at the 6-position of certain isoquinoline derivatives was found to be beneficial for forming stable chelates with copper, leading to enhanced ROS production and mitochondrial-dependent toxicity in cancer cells. | [2] |
Application in Central Nervous System (CNS) Disorders
The ability of halogens to modulate lipophilicity and target binding makes them invaluable for designing drugs that can cross the blood-brain barrier and interact with CNS receptors.[14] Halogenated isoquinolines have been developed as potent agents for dopamine and serotonin receptors, relevant to schizophrenia, depression, and other neurological disorders.[3][15]
Structure-Activity Relationship (SAR) Highlights for CNS Activity
| Target(s) | Halogen Position/Type | Observed Activity/SAR Insight | Reference |
| Dopamine D₂/Serotonin Receptors | Appended Phenyl Ring (Cl) | N-{4-[4-(3-chlorophenyl)-piperazin-1-yl]-butyl}-3-quinolinesulfonamide and a related isoquinoline derivative showed a multi-receptor profile with antidepressant and anxiolytic activity. The chloro-substituent is a common feature in potent arylpiperazine ligands. | [16] |
| Melatonin Receptors (MT₁, MT₂) | Varies | Bioisosteric replacement of a naphthalene ring in agomelatine with isoquinoline and tetrahydroisoquinoline scaffolds led to potent melatonergic ligands. | [8] |
| D₂-like Receptors | Benzyl Ring (various halogens) | Halogenated 1-benzyl-tetrahydroisoquinolines were prepared to explore SAR at dopamine receptors, building on the structural similarity to dopamine itself. | [17] |
Section 5: Applications in Materials Science
While less explored than their medicinal applications, halogenated isoquinolines hold promise in materials science. Their rigid, planar structure and tunable electronic properties make them attractive building blocks for functional materials.[18]
-
Organic Light-Emitting Diodes (OLEDs) : Quinoline and isoquinoline derivatives are used as electron-transporting and light-emitting materials. Halogenation can be used to tune the HOMO/LUMO energy levels, thereby altering the emission color and improving device efficiency and stability. For example, 5,7-dibromo-8-hydroxyquinoline has been investigated as a fluorescent material for OLEDs.[19][20]
-
Metal-Organic Frameworks (MOFs) : Halogenated organic linkers can be used to construct MOFs with tailored properties. Halogenation of the linker can alter the pore size, tune the electronic band gap, and introduce specific binding sites for gas storage or catalysis.[21][22] The ability of halogens to participate in halogen bonding can also be used to direct the self-assembly of these frameworks.
Conclusion
Halogenated isoquinolines represent a rich and functionally dense area of chemical science. The strategic incorporation of halogen atoms provides a powerful toolkit for researchers to rationally design molecules with optimized properties. By understanding the fundamental reactivity of the isoquinoline core and the predictable physicochemical changes induced by halogenation—most notably the capacity for halogen bonding—scientists in drug discovery and materials science can continue to exploit this privileged scaffold. The robust synthetic methodologies now available offer access to an unprecedented diversity of halogenated isoquinolines, ensuring that their full potential as high-performance molecules will continue to be realized.
References
- 1. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Direct C4 Halogenation of Isoquinolines via a Boc2O-Mediated Dearomatization Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]
- 10. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 11. Metabolic engineering for the production of plant isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. Synthesis and evaluation of the structural elements in alkylated tetrahydroisoquinolines for binding to CNS receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoquinolinone derivatives as potent CNS multi-receptor D2/5-HT1A/5-HT2A/5-HT6/5-HT7 agents: Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. dergipark.org.tr [dergipark.org.tr]
- 21. Halogenated MOF-5 variants show new configuration, tunable band gaps and enhanced optical response in the visible and near infrared - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 22. Halogenated Metal-Organic Framework Glasses and Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reactivity of 1-Chloro-3-methylisoquinoline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive exploration of the fundamental reactivity of 1-chloro-3-methylisoquinoline, a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. This document moves beyond a mere recitation of protocols to offer an in-depth analysis of the electronic and steric factors governing its reactivity. We will delve into the key transformations of this scaffold, including its synthesis, nucleophilic aromatic substitution (SNAr), and various palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. Each section is designed to provide not only detailed, field-proven experimental protocols but also the underlying mechanistic principles and strategic considerations essential for successful synthetic design and execution.
Introduction: The Isoquinoline Core and the Strategic Importance of this compound
The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic pharmaceuticals, exhibiting a wide spectrum of biological activities. The strategic introduction of a chlorine atom at the C1 position and a methyl group at the C3 position of the isoquinoline core imbues the molecule with a unique reactivity profile, making this compound a highly valuable intermediate for the synthesis of diverse molecular architectures.
The C1-chloro substituent serves as a versatile leaving group, readily participating in a variety of substitution and cross-coupling reactions. The electron-withdrawing nature of the adjacent ring nitrogen atom activates this position, facilitating reactions that are often challenging with other chloroarenes. The 3-methyl group, in turn, modulates the electronic and steric properties of the molecule, influencing reaction rates and, in some cases, regioselectivity. Understanding these nuances is paramount for the rational design of synthetic routes toward novel isoquinoline derivatives.
Synthesis of this compound
A common and efficient route to this compound involves the chlorination of the corresponding 3-methylisoquinolin-1(2H)-one. This precursor can be synthesized through various methods, including the cyclization of appropriate precursors.
Synthesis of 3-Methylisoquinolin-1(2H)-one
A plausible synthetic route to the precursor 3-methylisoquinolin-1(2H)-one can be envisioned starting from readily available materials, although specific literature for this exact transformation is not abundant. A general approach may involve the cyclization of a suitably substituted phenylacetic acid derivative.
Chlorination of 3-Methylisoquinolin-1(2H)-one
The final step to obtain this compound is the chlorination of 3-methylisoquinolin-1(2H)-one, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[1]
Experimental Protocol: Synthesis of 1-Chloro-3-methyl-5-nitro-isoquinoline (as an illustrative example) [1]
-
To 60 ml of phosphorus oxychloride, add 12 g of 3-methyl-5-nitro-isoquinoline-2-oxide.
-
Reflux the mixture with stirring for 1 hour.
-
Allow the reaction to cool to room temperature (20°C).
-
The excess phosphorus oxychloride is typically removed under reduced pressure, and the residue is carefully quenched with ice-water.
-
The product is then extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate), and the organic layer is washed, dried, and concentrated.
-
Purification is generally achieved by column chromatography.
Note: This protocol is for a nitro-substituted derivative and serves as a general guideline. Reaction conditions for the non-nitrated analog should be optimized.
Diagram: Synthetic Workflow for this compound
Caption: A generalized synthetic workflow for this compound.
Fundamental Reactivity: A Tale of Two Influences
The reactivity of this compound is primarily dictated by the interplay of two key features:
-
Activation by the Ring Nitrogen: The nitrogen atom in the isoquinoline ring is electron-withdrawing, which significantly activates the C1 position towards nucleophilic attack. This makes the C1-Cl bond more susceptible to cleavage compared to a chloro substituent on a simple benzene ring.
-
Influence of the 3-Methyl Group: The methyl group at the C3 position exerts both electronic and steric effects.
-
Electronic Effect: As an electron-donating group, the methyl group can slightly deactivate the ring towards nucleophilic attack compared to the unsubstituted analog by increasing electron density.
-
Steric Effect: The steric bulk of the methyl group can influence the approach of nucleophiles and catalysts to the C1 position, potentially affecting reaction rates.
-
Nucleophilic Aromatic Substitution (SNAr)
The activated C1 position of this compound is amenable to nucleophilic aromatic substitution, allowing for the direct displacement of the chloride with a variety of nucleophiles.[2][3]
Mechanism of SNAr
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C1 carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the chloride leaving group is expelled, and the aromaticity of the ring is restored. The presence of the electron-withdrawing nitrogen atom is crucial for stabilizing the negative charge in the Meisenheimer complex.
Diagram: Mechanism of Nucleophilic Aromatic Substitution
Caption: The addition-elimination mechanism of SNAr on this compound.
Experimental Considerations and Protocol
Successful SNAr reactions on this compound typically require a strong nucleophile and may be facilitated by elevated temperatures. Common nucleophiles include alkoxides, thiolates, and amines.
Generalized Experimental Protocol for SNAr
-
In a suitable reaction vessel, dissolve this compound (1.0 equiv) in an appropriate solvent (e.g., DMF, DMSO, or an alcohol).
-
Add the nucleophile (1.1-2.0 equiv) and, if necessary, a base (e.g., K₂CO₃, NaH) to generate the nucleophile in situ.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 150 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, and purify by column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron reagent, typically a boronic acid or its ester.[4][5][6] This reaction is widely used to synthesize biaryl and heteroaryl-aryl compounds.
Mechanism: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[5]
Diagram: Suzuki-Miyaura Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Generalized)
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, 1,4-dioxane) and water.
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
| Parameter | Typical Range/Value | Rationale |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Precursors to the active Pd(0) catalyst. |
| Ligand | SPhos, XPhos, PPh₃ (2-10 mol%) | Stabilizes the Pd catalyst and facilitates oxidative addition and reductive elimination. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv) | Activates the boronic acid for transmetalation. |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic and inorganic reagents. |
| Temperature | 80-110 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling this compound with primary or secondary amines.[7][8][9][10]
Mechanism: The mechanism is similar to the Suzuki coupling, involving oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7][8]
Detailed Experimental Protocol (Generalized) [7]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., XPhos, 2-10 mol%), and the base (e.g., NaOtBu, 1.2-2.0 equiv) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the amine (1.0-1.5 equiv).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, dioxane) to achieve a concentration of 0.1-0.5 M.
-
Reaction: Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash column chromatography.
| Parameter | Typical Range/Value | Rationale |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ (1-5 mol%) | Efficient precursors for the active Pd(0) catalyst. |
| Ligand | XPhos, RuPhos, BINAP (2-10 mol%) | Bulky, electron-rich phosphine ligands are crucial for efficient coupling with aryl chlorides. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ (1.2-2.0 equiv) | Strong, non-nucleophilic base to deprotonate the amine without competing in the reaction. |
| Solvent | Toluene, Dioxane (anhydrous) | Anhydrous conditions are critical to prevent catalyst deactivation. |
| Temperature | 80-110 °C | Necessary to drive the reaction, especially with less reactive aryl chlorides. |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting this compound with a terminal alkyne.[5][11][12][13] This reaction is invaluable for the synthesis of alkynyl-substituted isoquinolines.
Mechanism: The Sonogashira coupling typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium cycle is similar to that of the Suzuki and Buchwald-Hartwig reactions. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex.[13]
Diagram: Sonogashira Coupling Experimental Workflow
Caption: A generalized experimental workflow for the Sonogashira coupling.
Detailed Experimental Protocol (Generalized) [11]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF, DMF), followed by a base (e.g., triethylamine, 2.0 equiv) and the terminal alkyne (1.2 equiv).
-
Reaction: Stir the mixture at room temperature or heat to 50-70 °C.
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, perform an aqueous workup, often with an ammonium chloride solution to remove copper salts.
-
Purification: Extract the product with an organic solvent, dry, concentrate, and purify by column chromatography.
| Parameter | Typical Range/Value | Rationale |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ (2-5 mol%) | Common and effective catalysts for Sonogashira couplings. |
| Copper(I) Cocatalyst | CuI (4-10 mol%) | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine, Diisopropylamine | Acts as both a base and often as a solvent. |
| Solvent | THF, DMF (anhydrous, degassed) | Anhydrous and oxygen-free conditions are important for catalyst stability. |
| Temperature | Room Temperature to 70 °C | Milder conditions are often sufficient for this reaction. |
Conclusion: A Versatile Scaffold for Chemical Innovation
This compound stands as a testament to the power of strategic functionalization in heterocyclic chemistry. Its reactivity, governed by the activating effect of the ring nitrogen and modulated by the 3-methyl group, opens a gateway to a vast chemical space. The fundamental transformations discussed in this guide—nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions—provide a robust toolkit for researchers, scientists, and drug development professionals to construct novel and complex isoquinoline-based molecules. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions, as outlined in this document, are the cornerstones of harnessing the full synthetic potential of this valuable building block.
References
- 1. prepchem.com [prepchem.com]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. byjus.com [byjus.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. research.rug.nl [research.rug.nl]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Safe Handling and Use of 1-Chloro-3-methylisoquinoline
A Reference for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1-Chloro-3-methylisoquinoline is a halogenated heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. Its reactivity makes it a valuable intermediate for the development of novel pharmaceuticals and functional materials. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This in-depth technical guide provides a comprehensive overview of the safety and handling of this compound, designed for researchers, scientists, and drug development professionals. The guide covers the compound's physicochemical properties, detailed hazard analysis, risk mitigation strategies, step-by-step experimental protocols for safe handling, emergency procedures, and considerations for waste disposal and environmental impact. By integrating technical data with field-proven insights, this document aims to foster a culture of safety and responsibility in the laboratory.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a clear understanding of the compound's identity and physical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Isoquinoline, 1-chloro-3-methyl- | [1] |
| CAS Number | 7115-16-4 | [1][2] |
| Molecular Formula | C₁₀H₈ClN | [1][2] |
| Molecular Weight | 177.63 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Insoluble in water (inferred from analogues) |
Hazard Analysis and GHS Classification
Based on aggregated data, this compound is classified under the Globally Harmonized System (GHS) with the following hazards.[1]
-
Pictogram:
-
Signal Word: Warning [1]
Hazard Statements:
-
H315: Causes skin irritation. [1]
-
H319: Causes serious eye irritation. [1]
-
H335: May cause respiratory irritation. [1]
Precautionary Statements:
A comprehensive list of precautionary statements, including prevention, response, storage, and disposal, is provided by PubChem.[1] Key preventative measures include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
Reactivity and Stability Profile
Understanding the chemical reactivity and stability of this compound is paramount for safe handling and for its effective use in synthesis.
Reactivity:
-
Nucleophilic Aromatic Substitution (SNAr): The 1-position of the isoquinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The chlorine atom at this position is a competent leaving group, making the compound susceptible to substitution by various nucleophiles.
-
Palladium-Catalyzed Cross-Coupling Reactions: While aryl chlorides are generally less reactive than their bromide or iodide counterparts in reactions like Suzuki-Miyaura and Buchwald-Hartwig couplings, these transformations are often feasible with this compound. However, they may necessitate more forcing conditions, such as higher temperatures, longer reaction times, and the use of specialized phosphine ligands and palladium precatalysts designed for the activation of less reactive aryl chlorides.
Stability:
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases to prevent vigorous reactions.
-
Hazardous Decomposition Products: Upon combustion, halogenated organic compounds can produce toxic and corrosive gases. For this compound, these are expected to include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas.
Safe Handling and Experimental Protocols
A proactive approach to safety is essential when working with this compound. The following protocols provide a framework for its safe handling in a research and development setting.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense against chemical exposure is a combination of robust engineering controls and appropriate PPE.
-
Ventilation: All manipulations of this compound, including weighing, transferring, and reactions, must be conducted in a properly functioning chemical fume hood.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. It is crucial to check the glove manufacturer's compatibility chart for breakthrough times.
-
Body Protection: A flame-resistant lab coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: In situations where a fume hood is not available or during a large-scale spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary.
-
General Laboratory Workflow for Safe Handling
The following diagram illustrates a standard workflow for handling this compound, emphasizing critical safety checkpoints.
Step-by-Step Handling Protocol
-
Pre-Experiment Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound and all other reagents to be used.
-
Ensure that the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as outlined in section 4.1.
-
Prepare all necessary equipment and reagents within the fume hood to minimize movement of hazardous materials.
-
-
Weighing and Transfer:
-
Weigh the required amount of this compound in a tared, sealed container within the fume hood.
-
Use a powder funnel or other appropriate transfer device to add the compound to the reaction vessel.
-
Clean any spills on the balance or work surface immediately with a suitable solvent and absorbent material.
-
-
Reaction and Workup:
-
Conduct all reactions in a well-ventilated fume hood.
-
Use appropriate temperature control and monitoring for the reaction.
-
Upon completion, quench the reaction carefully, being mindful of any potential exotherms.
-
Perform extractions and other workup procedures within the fume hood.
-
-
Post-Procedure Cleanup:
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Wipe down the work surfaces in the fume hood with an appropriate solvent.
-
Properly segregate and dispose of all waste as detailed in Section 6.
-
Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Response:
-
Small Spills: In a fume hood, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department.
-
Waste Disposal and Environmental Considerations
Proper disposal of this compound and associated waste is a critical aspect of responsible chemical management.
Waste Disposal:
-
Halogenated Organic Waste: this compound and any solutions containing it must be disposed of as halogenated organic waste.[3][4][5][6]
-
Segregation: Do not mix halogenated waste with non-halogenated waste streams.[3][5][6]
-
Labeling and Storage: Waste containers must be clearly labeled as "Hazardous Waste: Halogenated Organics" and include the full chemical name of the contents.[5][6] Store waste containers in a designated, well-ventilated area, away from incompatible materials.
Environmental Fate and Ecotoxicity:
-
Specific data on the environmental fate and ecotoxicity of this compound is limited. However, as a chloro-substituted N-heterocycle, it should be considered potentially persistent and toxic to aquatic life.
-
Heterocyclic pharmaceuticals, as a class, are emerging environmental contaminants due to their potential for persistence and biological activity.[7][8][9]
-
Prevent release to the environment. Do not allow the material to enter drains or waterways.
Toxicological Information: Bridging the Data Gaps
-
Acute Effects: The primary known acute effects are irritation to the skin, eyes, and respiratory system.[1]
-
Chronic Effects: The long-term health effects of exposure have not been thoroughly investigated.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to classify this compound in these categories.
Given the lack of comprehensive toxicological data, it is prudent to handle this compound as a substance of unknown toxicity and to minimize all routes of exposure. Further testing, following OECD guidelines for the testing of chemicals, would be necessary to fully characterize its toxicological profile.[1][10][11][12][13]
Conclusion: A Commitment to Safety
This compound is a valuable tool in the arsenal of the modern chemist. However, its utility must be balanced with a profound respect for its potential hazards. This guide has outlined the critical safety and handling considerations for this compound, from its fundamental properties to emergency procedures and disposal. By adhering to these principles and fostering a culture of safety consciousness, researchers can harness the synthetic potential of this compound while ensuring the well-being of themselves, their colleagues, and the environment.
References
- 1. oecd.org [oecd.org]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. oecd.org [oecd.org]
- 11. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 12. OECD Guidelines for the testing of chemicals and related documents [norecopa.no]
- 13. oecd.org [oecd.org]
A Technical Guide to the Discovery and History of Substituted Isoquinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Isoquinoline Scaffold
The isoquinoline core, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity and ability to present substituents in a defined three-dimensional space have made it a cornerstone in the development of a vast array of therapeutic agents.[3][4] From the potent analgesic properties of morphine, isolated in the early 19th century, to modern synthetic drugs targeting a wide range of diseases, the history of substituted isoquinolines is intrinsically linked to the evolution of pharmacology and drug discovery.[5] This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of substituted isoquinolines, offering field-proven insights for researchers and drug development professionals. We will delve into the key synthetic methodologies that unlocked the chemical space of isoquinolines, explore the rich history of naturally occurring isoquinoline alkaloids, and examine their profound impact on modern medicine.
PART 1: The Genesis of Isoquinoline Chemistry: Foundational Synthetic Methodologies
The ability to construct the isoquinoline nucleus with various substitution patterns is fundamental to exploring its therapeutic potential. Over the past century, several named reactions have become the workhorses of isoquinoline synthesis, each offering unique advantages in terms of substrate scope and regioselectivity. Understanding the causality behind these experimental choices is crucial for designing efficient and effective synthetic routes.
The Bischler-Napieralski Reaction: Intramolecular Cyclization to Dihydroisoquinolines
First discovered in 1893 by August Bischler and Bernard Napieralski, this reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides.[6][7][8] The reaction is an intramolecular electrophilic aromatic substitution, typically carried out in refluxing acidic conditions with a dehydrating agent.[9]
Causality of Experimental Choices:
-
Starting Material: The choice of a β-arylethylamide is critical. The aromatic ring must be sufficiently electron-rich to undergo electrophilic attack. Electron-donating groups on the benzene ring significantly enhance the reaction's efficiency.[9]
-
Dehydrating Agent: Phosphoryl chloride (POCl₃) is the most commonly used reagent.[6][10] Other agents like phosphorus pentoxide (P₂O₅), polyphosphoric acid (PPA), and triflic anhydride (Tf₂O) can also be employed, with the choice depending on the reactivity of the substrate.[7][10] For less reactive substrates, a mixture of P₂O₅ in refluxing POCl₃ is often effective.[6]
-
Reaction Conditions: The reaction is typically performed at elevated temperatures (reflux) to overcome the activation energy of the cyclization step.[10]
Mechanism: The precise mechanism of the Bischler-Napieralski reaction has been a subject of discussion, with two primary pathways proposed.[6][9] Both mechanisms begin with the activation of the amide carbonyl by the dehydrating agent.
-
Mechanism I: Involves the formation of a dichlorophosphoryl imine-ester intermediate, which then undergoes cyclization.[6]
-
Mechanism II: Proposes the formation of a more electrophilic nitrilium ion intermediate prior to cyclization.[6][10]
Current evidence suggests that the reaction conditions can influence which mechanism predominates.[6] Regardless of the exact pathway, the key step is the intramolecular electrophilic attack of the activated amide derivative onto the electron-rich aromatic ring.
Bischler-Napieralski Reaction Workflow.
The Pictet-Spengler Reaction: A Biomimetic Approach to Tetrahydroisoquinolines
Discovered in 1911 by Amé Pictet and Theodor Spengler, this reaction provides a direct route to tetrahydroisoquinolines.[11][12] It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[13][14]
Causality of Experimental Choices:
-
Substrates: The reaction is highly versatile, accommodating a wide range of β-arylethylamines and carbonyl compounds. The aromatic ring's nucleophilicity is a key factor; electron-rich systems like indoles and pyrroles react under mild conditions, while less nucleophilic rings require stronger acids and higher temperatures.[11]
-
Catalyst: The reaction is typically acid-catalyzed to promote the formation of the key electrophilic intermediate, an iminium ion.[11] Hydrochloric acid was used in the original procedure, but a variety of Brønsted and Lewis acids can be employed.[11]
-
Biomimetic Significance: The Pictet-Spengler reaction is of particular importance as it mimics the biosynthetic pathway of many isoquinoline alkaloids in plants.[13] This has made it a cornerstone in the total synthesis of complex natural products.[13][15]
Mechanism: The reaction proceeds through the initial formation of a Schiff base (imine) from the condensation of the amine and the carbonyl compound. Under acidic conditions, the imine is protonated to form a highly electrophilic iminium ion. This intermediate then undergoes an intramolecular electrophilic attack on the aromatic ring to form a spirocyclic intermediate, which subsequently rearranges and deprotonates to yield the final tetrahydroisoquinoline product.[11]
Pictet-Spengler Reaction Workflow.
The Pomeranz-Fritsch Reaction: A Versatile Route to Isoquinolines
Independently reported by Cäsar Pomeranz and Paul Fritsch in 1893, this reaction offers a direct synthesis of the fully aromatic isoquinoline ring system.[16][17][18] The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal.[19]
Causality of Experimental Choices:
-
Starting Materials: The reaction typically employs a benzaldehyde and a 2,2-dialkoxyethylamine to form the benzalaminoacetal intermediate.[16][18] The nature of the substituents on the benzaldehyde ring significantly impacts the reaction yield, with electron-donating groups generally providing better results.[18]
-
Acid Catalyst: Concentrated sulfuric acid is the traditional catalyst, although other strong acids and Lewis acids have also been used.[16][17] The harsh conditions of the classical Pomeranz-Fritsch reaction can limit its applicability to sensitive substrates.
-
Modifications: To address the limitations of the original protocol, several modifications have been developed. The Schlittler-Müller modification uses a substituted benzylamine and glyoxal hemiacetal, providing access to C1-substituted isoquinolines.[17][18]
Mechanism: The reaction proceeds in two main stages.[16][19] First, the benzaldehyde and 2,2-dialkoxyethylamine condense to form a Schiff base, the benzalaminoacetal.[18] Then, under strong acidic conditions, this intermediate undergoes intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of alcohol to form the aromatic isoquinoline nucleus.[16]
Pomeranz-Fritsch Reaction Workflow.
PART 2: Nature's Bounty: The Discovery and Impact of Isoquinoline Alkaloids
Isoquinoline alkaloids are a large and structurally diverse class of naturally occurring compounds, with over 2,500 known structures.[20] They are predominantly found in plants and are biosynthesized from the amino acids tyrosine or phenylalanine.[5][21] The discovery and investigation of these compounds have been pivotal in the development of modern medicine.
The Opium Alkaloids: Morphine and Papaverine
The story of isoquinoline alkaloids is inextricably linked with the opium poppy, Papaver somniferum.
-
Morphine: Isolated in the early 19th century, morphine was the first alkaloid to be identified.[5] Its potent analgesic properties revolutionized pain management. The elucidation of its complex pentacyclic structure, which contains a tetrahydroisoquinoline core, was a monumental achievement in natural product chemistry and took over a century to complete.[22][23] Morphine and its derivatives, such as codeine, remain indispensable in modern medicine.[5][20]
-
Papaverine: Discovered in 1848 by Georg Merck, papaverine is another major alkaloid found in opium.[24] Unlike morphine, it is not a narcotic analgesic but a potent smooth muscle relaxant and vasodilator.[24][25] Its mechanism of action involves the inhibition of phosphodiesterase, leading to increased intracellular levels of cyclic AMP and GMP.[24][26] Papaverine is used to treat visceral spasms and vasospasms and has also been investigated for its potential in treating erectile dysfunction.[24][27]
Berberine: A Prominent Benzylisoquinoline Alkaloid
Berberine is a bright yellow isoquinoline alkaloid with a long history of use in traditional Chinese and Ayurvedic medicine.[28][29] It is found in a variety of plants, including those of the Berberis genus.[30]
Pharmacological Profile: Modern scientific investigation has revealed that berberine possesses a wide range of pharmacological activities, including:
-
Antimicrobial: Effective against a broad spectrum of bacteria, fungi, and protozoa.[20]
-
Anti-inflammatory: Exerts anti-inflammatory effects through various mechanisms.[31][32]
-
Metabolic Regulation: Has shown promise in the management of type 2 diabetes, hyperlipidemia, and hypertension.[30][31]
-
Anticancer: Exhibits antiproliferative activity against various cancer cell lines.[20][21]
The diverse biological activities of berberine highlight the therapeutic potential that lies within the isoquinoline scaffold.[33]
Table 1: Prominent Naturally Occurring Substituted Isoquinolines and Their Primary Therapeutic Applications
| Alkaloid | Chemical Subclass | Natural Source(s) | Primary Therapeutic Application(s) |
| Morphine | Morphinan | Papaver somniferum | Analgesic (narcotic) |
| Codeine | Morphinan | Papaver somniferum | Analgesic, Antitussive |
| Papaverine | Benzylisoquinoline | Papaver somniferum | Vasodilator, Smooth muscle relaxant |
| Berberine | Protoberberine | Berberis species, Coptis chinensis | Antimicrobial, Anti-inflammatory, Antidiabetic |
| Noscapine | Phthalideisoquinoline | Papaver somniferum | Antitussive, Potential anticancer agent |
| Tubocurarine | Bisbenzylisoquinoline | Chondrodendron tomentosum | Skeletal muscle relaxant |
PART 3: Modern Era and Future Directions: Synthetic Isoquinolines in Drug Development
The foundational knowledge gained from natural isoquinoline alkaloids has inspired the design and synthesis of novel derivatives with improved pharmacological profiles. The versatility of the isoquinoline scaffold has led to its incorporation into a wide range of clinically important drugs.[2][3]
Examples of Synthetic Isoquinoline-Containing Drugs:
-
Antihypertensives: The tetrahydroisoquinoline core is a key structural component of angiotensin-converting enzyme (ACE) inhibitors like quinapril and debrisoquine, which are used to treat hypertension.[3][21]
-
Anesthetics: Dimethisoquin is a topical anesthetic that features an isoquinoline moiety.[1]
-
Antiretrovirals: The isoquinoline group is present in the HIV protease inhibitor saquinavir.[1]
The development of these drugs showcases the power of medicinal chemistry to optimize the properties of a natural product scaffold for specific therapeutic targets.
Experimental Protocol: A Representative Synthesis of a Substituted Isoquinoline via the Bischler-Napieralski Reaction
This protocol describes the synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline, a common intermediate in the synthesis of more complex isoquinoline alkaloids.
Step 1: Acylation of 2-(3,4-dimethoxyphenyl)ethylamine
-
To a solution of 2-(3,4-dimethoxyphenyl)ethylamine (1 equivalent) in an appropriate solvent (e.g., dichloromethane) is added a suitable acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 equivalents) and a base (e.g., triethylamine, 1.2 equivalents) at 0 °C.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude N-acetyl-2-(3,4-dimethoxyphenyl)ethylamine.
Step 2: Cyclization to 6,7-dimethoxy-3,4-dihydroisoquinoline
-
The crude amide from Step 1 is dissolved in a suitable solvent (e.g., toluene).
-
Phosphoryl chloride (POCl₃, 2-3 equivalents) is added dropwise at 0 °C.
-
The reaction mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC).[9]
-
The mixture is cooled to room temperature and carefully poured onto crushed ice.
-
The aqueous solution is basified with a strong base (e.g., NaOH) to pH > 10 and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the pure 6,7-dimethoxy-3,4-dihydroisoquinoline.
Self-Validation: The identity and purity of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should be consistent with the expected structure.
Future Perspectives
The exploration of the chemical space around the isoquinoline nucleus is far from over. Current research focuses on the development of novel synthetic methodologies, including asymmetric synthesis to control stereochemistry, and the application of isoquinoline derivatives in new therapeutic areas.[13][15] The rich history and proven track record of this scaffold ensure that it will remain a central focus of drug discovery efforts for years to come. The continued investigation into the biological activities of both natural and synthetic isoquinolines promises to uncover new therapeutic agents to address unmet medical needs.[34]
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 7. Bischler–Napieralski reaction | www.wenxuecity.com [wenxuecity.com]
- 8. grokipedia.com [grokipedia.com]
- 9. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 10. Bischler-Napieralski Reaction [organic-chemistry.org]
- 11. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 12. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds [mdpi.com]
- 14. name-reaction.com [name-reaction.com]
- 15. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 17. Chemicals [chemicals.thermofisher.cn]
- 18. benchchem.com [benchchem.com]
- 19. organicreactions.org [organicreactions.org]
- 20. academic.oup.com [academic.oup.com]
- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 22. Morphine chemistry | PPT [slideshare.net]
- 23. Morphine structural elucidation-2 | PDF [slideshare.net]
- 24. Papaverine - Wikipedia [en.wikipedia.org]
- 25. Papaverine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 26. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
- 27. taylorandfrancis.com [taylorandfrancis.com]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. Frontiers | Berberine: Botanical Occurrence, Traditional Uses, Extraction Methods, and Relevance in Cardiovascular, Metabolic, Hepatic, and Renal Disorders [frontiersin.org]
- 31. Berberine: Benefits, Side Effects, and Weight Loss [webmd.com]
- 32. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 33. Berberine: A Review of its Pharmacokinetics Properties and Therapeutic Potentials in Diverse Vascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
Methodological & Application
Synthesis of 1-Chloro-3-methylisoquinoline: An Application Note for Researchers
Introduction
1-Chloro-3-methylisoquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive chlorine atom at the 1-position, makes it a versatile precursor for the synthesis of a wide array of functionalized isoquinoline derivatives. These derivatives have shown significant potential in the development of novel pharmaceuticals, including kinase inhibitors and other therapeutic agents. This application note provides a detailed, two-step experimental protocol for the synthesis of this compound, commencing with the synthesis of the 3-methylisoquinolin-1(2H)-one precursor followed by its subsequent chlorination. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on procedural reliability, mechanistic understanding, and operational safety.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved through a two-step sequence. The first step involves the construction of the isoquinolinone core, followed by the conversion of the lactam functionality to the target chloro-derivative.
Caption: Overall synthetic workflow for this compound.
PART 1: Synthesis of 3-Methylisoquinolin-1(2H)-one
The synthesis of the key intermediate, 3-methylisoquinolin-1(2H)-one, can be achieved through the cyclodehydration of N-(2-acetylbenzyl)acetamide. This intramolecular condensation reaction forms the stable heterocyclic ring system.
Experimental Protocol: Synthesis of 3-Methylisoquinolin-1(2H)-one
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| N-(2-acetylbenzyl)acetamide | Reagent Grade, 98% | Sigma-Aldrich |
| Polyphosphoric acid (PPA) | Laboratory Grade | Merck |
| Dichloromethane (DCM) | HPLC Grade | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory Grade | VWR Chemicals |
| Anhydrous sodium sulfate | ACS Grade | J.T. Baker |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, place N-(2-acetylbenzyl)acetamide (10.0 g, 52.3 mmol).
-
Addition of PPA: To the flask, add polyphosphoric acid (100 g).
-
Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: After completion of the reaction, cool the mixture to approximately 80 °C and carefully pour it onto 500 g of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to afford 3-methylisoquinolin-1(2H)-one as a crystalline solid.
PART 2: Synthesis of this compound
The conversion of 3-methylisoquinolin-1(2H)-one to this compound is achieved through a chlorination reaction using phosphorus oxychloride (POCl₃). This reaction proceeds via an intermediate phosphate ester.
Caption: Mechanism of chlorination of 3-methylisoquinolin-1(2H)-one.
Experimental Protocol: Synthesis of this compound
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 3-Methylisoquinolin-1(2H)-one | 98% | Prepared in Part 1 |
| Phosphorus oxychloride (POCl₃) | Reagent Grade, 99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Saturated sodium bicarbonate solution | Laboratory Grade | VWR Chemicals |
| Anhydrous sodium sulfate | ACS Grade | J.T. Baker |
Procedure:
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-methylisoquinolin-1(2H)-one (5.0 g, 31.4 mmol).
-
Addition of POCl₃: Carefully add phosphorus oxychloride (25 mL, 268 mmol) to the flask.
-
Reaction: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Removal of Excess POCl₃: After completion, cool the reaction mixture to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a distillation setup.
-
Quenching: Slowly and cautiously add the residue to 200 g of crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate to a pH of 7-8.
-
Extraction: Extract the product with dichloromethane (3 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound.
Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance that reacts violently with water. [1][2][3][4][5] All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[1][2][3][4][5] The quenching of the reaction mixture is highly exothermic and releases HCl gas; therefore, it must be performed slowly and with extreme caution.[1][2]
References
Application Notes & Protocols: Strategic Use of 1-Chloro-3-methylisoquinoline in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of the application of 1-chloro-3-methylisoquinoline as a substrate in these powerful reactions. The isoquinoline core is a privileged scaffold, frequently found in pharmaceuticals and biologically active compounds, making its functionalization a critical task in drug discovery.[3][4][5] We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss optimization strategies tailored for this specific, yet challenging, heteroaryl chloride.
Introduction: The Strategic Value of Isoquinoline Functionalization
The isoquinoline motif is integral to a vast number of natural products and synthetic drugs, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][6] The ability to precisely install diverse aryl and heteroaryl substituents at the C1 position of the isoquinoline nucleus via Suzuki coupling opens a direct path to novel chemical entities for structure-activity relationship (SAR) studies.
While aryl bromides and iodides are common substrates, the use of more cost-effective and readily available aryl chlorides presents a significant advantage. However, the strength and lower polarity of the C-Cl bond necessitate carefully optimized catalytic systems to achieve efficient oxidative addition, the rate-limiting step for such substrates.[7][8] This document serves as a comprehensive guide to navigating the specific challenges and leveraging the opportunities presented by the use of this compound in Suzuki-Miyaura coupling.
The Catalytic Cycle: A Mechanistic Perspective
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for rational troubleshooting and optimization. The cycle consists of three fundamental steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This is typically the most challenging step for aryl chlorides and requires an electron-rich, sterically bulky ligand on the palladium center to facilitate the reaction.[1][7]
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate complex.[1][9] This complex then transfers its organic group to the palladium center, displacing the chloride.
-
Reductive Elimination : The two organic partners on the palladium(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][10][11]
Protocol I: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl- and heteroarylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic Acid (1.2–1.5 equiv)
-
Palladium Pre-catalyst: Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
Ligand: SPhos or XPhos (1.1-1.2x the mol% of Pd metal)
-
Base: K₃PO₄ or Cs₂CO₃ (2.0–3.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene and Water (e.g., 4:1 v/v)
-
Equipment: Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/block, inert gas line (Argon or Nitrogen).
Step-by-Step Methodology
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand.
-
Solvent Addition: Add the degassed organic solvent followed by the degassed water. The mixture should be a suspension.
-
Reaction Execution: Lower the flask into a preheated oil bath or heating block set to 80–110 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 4–24 hours. Check for the consumption of the limiting reagent (this compound).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[12]
Optimization and Data
Achieving high yields with heteroaryl chlorides often requires systematic optimization.[13][14] The choice of ligand, base, and solvent system is critical and interdependent.
Key Parameters for Optimization
-
Ligand Selection: For challenging C-Cl bond activation, electron-rich, bulky monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are often superior to traditional ligands like PPh₃.[15][16] They promote the formation of the active monoligated Pd(0) species necessary for efficient oxidative addition.
-
Base Strength & Solubility: The base facilitates the formation of the boronate complex for transmetalation. Stronger, more soluble bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃, especially in less polar solvents.[15]
-
Solvent System: A biphasic system (e.g., Toluene/H₂O) or a polar aprotic solvent (e.g., Dioxane) capable of dissolving some water is typically required. The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.[11]
-
Temperature: While many modern catalyst systems can operate at lower temperatures, reactions involving aryl chlorides generally require heating (80-110 °C) to overcome the activation energy of the oxidative addition step.[12]
Representative Reaction Conditions
The following table summarizes typical conditions that have proven effective for the Suzuki coupling of various heteroaryl chlorides, providing a validated starting point for your experiments with this compound.
| Heteroaryl Chloride | Boronic Acid | Catalyst System (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | K₂CO₃ (1.5) | Toluene/H₂O | 90 | 79 | |
| 2,6-Dichloropyridine | Heptyl boronic pinacol ester | Pd(OAc)₂ (1) / Ad₂PⁿBu (3) | LiOᵗBu (4.5) | Dioxane/H₂O | 100 | 94 | [17] |
| 3-Chloro-2,5-dimethylpyrazine | N-Methyl-5-indole boronic acid | Pd(OAc)₂ (0.5) / Ligand 1 (1) | K₃PO₄ (2) | n-Butanol | 100 | 90 | [15] |
| 5-Chloro-2-thiophene carbaldehyde | 3-Thiophene boronic acid | Pd(OAc)₂ (0.25) / Ligand 1 (0.5) | K₃PO₄ (2) | n-Butanol | 100 | 71 | [15] |
Conclusion and Future Outlook
The Suzuki-Miyaura cross-coupling of this compound is a highly valuable transformation for the synthesis of novel, functionalized isoquinoline derivatives. Success hinges on overcoming the inherent low reactivity of the C-Cl bond through the rational selection of a highly active palladium catalyst system, typically comprising a palladium source and a sterically demanding, electron-rich phosphine ligand. The protocols and optimization guidelines presented herein provide a solid foundation for researchers to efficiently access diverse libraries of 1-aryl-3-methylisoquinolines, accelerating efforts in drug discovery and materials science.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents [mdpi.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates [ouci.dntb.gov.ua]
- 17. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
1-chloro-3-methylisoquinoline as a building block for medicinal chemistry
An Application Guide to 1-Chloro-3-methylisoquinoline: A Versatile Building Block for Modern Medicinal Chemistry
Introduction: The Strategic Value of the Isoquinoline Scaffold
The isoquinoline core is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic pharmaceuticals. Its presence in molecules like the kinase inhibitor bosutinib and the natural alkaloid papaverine underscores its importance in drug design. Compounds based on the isoquinoline scaffold exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
This compound emerges as a particularly strategic building block for medicinal chemists. The chlorine atom at the C1 position serves as a versatile synthetic handle, primed for a variety of cross-coupling and nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen, making the C1 position susceptible to transformation. The methyl group at the C3 position provides a stable, lipophilic substituent that can influence molecular conformation and interaction with biological targets. This guide provides an in-depth exploration of the synthesis, reactivity, and application of this compound, complete with detailed protocols for its use in key synthetic transformations.
Synthesis of this compound
The most common and efficient route to this compound involves the synthesis of the corresponding 3-methylisoquinolin-1(2H)-one, followed by chlorination. This two-step process provides a reliable pathway to the desired building block.
Application Note: A Scalable and Efficient Synthesis of 1-Chloro-3-methylisoquinoline
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This document provides a detailed, robust, and scalable protocol for the synthesis of 1-chloro-3-methylisoquinoline, a key intermediate in pharmaceutical and materials science research. The described methodology is based on the well-established Bischler-Napieralski reaction, followed by aromatization and chlorination. This application note offers in-depth explanations for procedural choices, comprehensive safety protocols, and detailed analytical methods for product characterization, ensuring reproducibility and high purity of the final compound.
Introduction
This compound is a versatile heterocyclic building block utilized in the synthesis of a wide range of biologically active molecules and functional materials. Its derivatives have shown promise as kinase inhibitors, antimicrobial agents, and fluorescent probes. The presence of the reactive chlorine atom at the 1-position allows for facile nucleophilic substitution, making it an ideal scaffold for library synthesis and lead optimization in drug discovery programs. This guide presents a reliable and scalable synthetic route, designed for implementation in a standard laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound is accomplished via a three-step sequence, commencing with commercially available starting materials. The core of this strategy is the Bischler-Napieralski reaction, a powerful method for constructing the isoquinoline core.[1][2][3]
The overall transformation is depicted below:
Caption: Synthetic workflow for this compound.
Mechanistic Insights: The Bischler-Napieralski Reaction
The key ring-forming step, the Bischler-Napieralski reaction, is an intramolecular electrophilic aromatic substitution.[3] The reaction is initiated by the activation of the amide carbonyl group by a Lewis acid, in this case, phosphorus oxychloride (POCl₃). This is followed by cyclization to form a dihydroisoquinoline intermediate.[1][2] The presence of electron-donating groups on the benzene ring can facilitate this reaction.[3]
Caption: Simplified mechanism of the Bischler-Napieralski reaction.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Purity | Supplier |
| 2-Phenylethanamine | 64-04-0 | 121.18 g/mol | ≥99% | Sigma-Aldrich |
| Acetic Anhydride | 108-24-7 | 102.09 g/mol | ≥99% | Sigma-Aldrich |
| Phosphorus Oxychloride (POCl₃) | 10025-87-3 | 153.33 g/mol | ≥99% | Sigma-Aldrich |
| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | ≥99.5% | Sigma-Aldrich |
| Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 g/mol | Anhydrous, ≥99% | Sigma-Aldrich |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | - | Sigma-Aldrich |
Step 1: Synthesis of N-(2-phenylethyl)acetamide
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylethanamine (100 g, 0.825 mol) and toluene (500 mL).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (84.2 g, 0.825 mol) dropwise over 1 hour, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by the slow addition of water (200 mL).
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution (2 x 150 mL) and then with brine (150 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford N-(2-phenylethyl)acetamide as a white solid.
-
Expected Yield: ~125 g (93%)
-
Purity (by ¹H NMR): >98%
-
Step 2: Synthesis of 1-Methyl-3,4-dihydroisoquinoline
-
CAUTION: This step involves phosphorus oxychloride, which is highly corrosive and reacts violently with water.[4][5][6] Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[7][8]
-
To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a calcium chloride drying tube, and a dropping funnel, add N-(2-phenylethyl)acetamide (100 g, 0.613 mol) and anhydrous toluene (500 mL).
-
Heat the mixture to 80 °C to dissolve the amide.
-
Slowly add phosphorus oxychloride (141 g, 0.920 mol) dropwise over 1 hour, maintaining the temperature between 80-90 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.[1]
-
Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (1 kg) with vigorous stirring. (Exothermic reaction)
-
Basify the aqueous mixture to pH 8-9 by the slow addition of 30% aqueous sodium hydroxide solution while keeping the temperature below 20 °C with an ice bath.
-
Extract the aqueous layer with dichloromethane (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give crude 1-methyl-3,4-dihydroisoquinoline as a dark oil. This crude product is often used directly in the next step without further purification.
Step 3: Synthesis of this compound
-
To the crude 1-methyl-3,4-dihydroisoquinoline from the previous step, add toluene (500 mL) and 10% palladium on carbon (5.0 g, 5 wt%).
-
Heat the mixture to reflux and stir vigorously for 8-12 hours. The dehydrogenation process leads to the formation of 3-methylisoquinoline.[9]
-
Monitor the reaction by GC-MS for the disappearance of the dihydroisoquinoline.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with toluene (100 mL).
-
Concentrate the filtrate under reduced pressure to obtain crude 3-methylisoquinoline.
-
To the crude 3-methylisoquinoline, add phosphorus oxychloride (200 mL) and reflux the mixture for 3 hours.[10][11][12]
-
Cool the reaction mixture to room temperature and remove the excess phosphorus oxychloride under reduced pressure.
-
Carefully add the residue to crushed ice (1 kg) with stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[13]
-
Extract the product with dichloromethane (3 x 250 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound as a solid.[14]
Safety Precautions
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic if inhaled, and reacts violently with water.[4][5][6] Always handle in a chemical fume hood with appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[7][8] Ensure an eyewash station and safety shower are readily accessible.[6] In case of skin contact, immediately flush with copious amounts of water.[4] For inhalation, move the victim to fresh air and seek immediate medical attention.[4]
-
Acetic Anhydride: Corrosive and causes burns. Handle with care in a well-ventilated area.
-
Toluene and Dichloromethane: Flammable and volatile organic solvents. Work in a well-ventilated fume hood away from ignition sources.
-
Palladium on Carbon: Can be pyrophoric when dry. Handle with care and do not allow the catalyst to dry completely on the filter paper.
Analytical Characterization
The identity and purity of the final product, this compound, should be confirmed by a combination of analytical techniques.[16]
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum should be consistent with the structure. Expected chemical shifts (δ, ppm): ~2.6 (s, 3H, -CH₃), 7.5-7.8 (m, 3H, Ar-H), 8.1-8.2 (m, 1H, Ar-H).
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide further structural confirmation.
Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry can be used to determine the purity and confirm the molecular weight of the product.[17] The mass spectrum should show a molecular ion peak (M⁺) at m/z 177 and an M+2 peak at m/z 179 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.[18]
Infrared Spectroscopy (FTIR): The FTIR spectrum can be used to identify the characteristic functional groups present in the molecule.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 2 | Incomplete reaction. | Ensure anhydrous conditions. Increase reaction time or temperature. |
| Decomposition during workup. | Maintain low temperature during quenching and basification. | |
| Low yield in Step 3 (Aromatization) | Incomplete dehydrogenation. | Ensure the catalyst is active. Increase reaction time or catalyst loading. |
| Low yield in Step 3 (Chlorination) | Incomplete reaction. | Ensure excess POCl₃ is used and reflux time is sufficient. |
| Product is a dark oil | Presence of impurities. | Purify by column chromatography or recrystallization. |
Conclusion
The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the described procedures and safety precautions, researchers can consistently obtain high-purity material for their research and development needs. The mechanistic insights and troubleshooting guide further support the successful implementation of this synthetic route.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. Bischler napieralski reaction | PPTX [slideshare.net]
- 3. jk-sci.com [jk-sci.com]
- 4. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. fishersci.com [fishersci.com]
- 7. my.airliquide.com [my.airliquide.com]
- 8. lanxess.com [lanxess.com]
- 9. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. Heterocyclic Chemistry: Synthesis of 1-chloro-3-aminopyrazolylisoquinoline [hetchem.blogspot.com]
- 13. benchchem.com [benchchem.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. scbt.com [scbt.com]
- 16. Product Characterization Methods | SwRI [swri.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Note & Protocol: Nucleophilic Aromatic Substitution on 1-Chloro-3-methylisoquinoline
Abstract & Introduction
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Functionalization of the isoquinoline ring is a key strategy in drug discovery for modulating pharmacological profiles. The C1 position of the isoquinoline nucleus is particularly susceptible to nucleophilic attack, especially when substituted with a good leaving group like a halide.
This application note provides a comprehensive technical guide to the nucleophilic aromatic substitution (SNAr) reaction on 1-chloro-3-methylisoquinoline. We will delve into the underlying mechanism, detail key experimental parameters, provide validated step-by-step protocols for substitution with amine nucleophiles, and offer troubleshooting advice. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize diverse libraries of 1-substituted-3-methylisoquinoline derivatives for screening and lead optimization.
Scientific Principles: The SNAr Mechanism on an Isoquinoline Core
Aromatic rings are typically electron-rich and thus resistant to nucleophilic attack.[5][6] However, nucleophilic aromatic substitution (SNAr) can proceed efficiently if the ring is "activated" by electron-withdrawing features.[5][7][8] In the case of this compound, the ring nitrogen atom acts as a powerful electron-withdrawing group, polarizing the C1-Cl bond and making the C1 carbon electrophilic.
The SNAr reaction proceeds via a two-step addition-elimination mechanism:[6][7]
-
Nucleophilic Attack (Addition): The nucleophile attacks the electrophilic C1 carbon, which is attached to the leaving group (chloride). This is the rate-determining step of the reaction. This attack temporarily breaks the aromaticity of the ring, forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][6]
-
Leaving Group Expulsion (Elimination): The aromaticity of the ring is restored by the expulsion of the chloride leaving group. This step is typically fast.
The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The electron-withdrawing nitrogen atom in the isoquinoline ring is perfectly positioned to stabilize the negative charge through resonance, thereby lowering the activation energy of the reaction.
Figure 1: General mechanism for the SNAr reaction.
Key Experimental Considerations
Successful and reproducible SNAr reactions depend on the careful selection of several key parameters.
| Parameter | Choice & Rationale |
| Nucleophile | Type: Primary and secondary amines (e.g., morpholine, piperidine, aniline), alkoxides, and thiolates are common. Strength: Stronger nucleophiles generally lead to faster reaction rates. For amines, basicity is a good proxy for nucleophilicity. |
| Solvent | Polar Aprotic Solvents: DMSO, DMF, and NMP are excellent choices. They are highly polar, which helps to dissolve the reagents and stabilize the charged Meisenheimer intermediate, but they do not solvate the nucleophile as strongly as protic solvents, thus preserving its reactivity.[9] |
| Base (if required) | Purpose: For nucleophiles like primary/secondary amines or thiols, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like Et₃N) is often added to scavenge the HCl generated during the reaction, preventing the protonation and deactivation of the nucleophile. |
| Temperature | Range: Reactions are typically heated, often between 80 °C and 150 °C, to overcome the activation energy barrier. The optimal temperature depends on the reactivity of the specific nucleophile and substrate. Microwave irradiation can also be employed to accelerate the reaction.[10] |
| Reaction Monitoring | TLC: Thin-Layer Chromatography is the most common method. A suitable eluent system (e.g., Hexanes/Ethyl Acetate) should be used to clearly resolve the starting material, product, and any potential byproducts. LC-MS: For more precise monitoring, especially in a drug development setting, Liquid Chromatography-Mass Spectrometry can provide real-time conversion and mass confirmation of the product.[11] |
Detailed Experimental Protocol: Synthesis of 1-Morpholino-3-methylisoquinoline
This protocol provides a validated method for the reaction of this compound with morpholine, a common secondary amine nucleophile.
Materials & Reagents
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent & Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the starting material. Add morpholine (1.5 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 120 °C in a preheated oil bath.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc eluent) every 2-4 hours. The reaction is complete upon full consumption of the starting material (typically 12-24 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers.
-
Wash the combined organic layers with brine to remove residual DMSO.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable gradient of ethyl acetate in hexanes to afford the pure 1-morpholino-3-methylisoquinoline.
-
Characterization: Confirm the identity and purity of the final product using NMR (¹H, ¹³C), Mass Spectrometry (MS), and melting point analysis.
Figure 2: Standard experimental workflow for SNAr.
Alternative Methodologies: Palladium-Catalyzed C-N Coupling
For less reactive amines or when SNAr conditions fail, the Buchwald-Hartwig amination offers a powerful alternative for forming the C-N bond.[11][12][13] This palladium-catalyzed cross-coupling reaction is highly versatile but requires careful exclusion of air and moisture.[12][14][15]
-
Key Components: Requires a Palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOtBu, Cs₂CO₃).[11][13]
-
Advantages: Broader substrate scope, often proceeds under milder conditions than high-temperature SNAr.[12]
-
Considerations: Higher cost of reagents (catalyst, ligand) and requires more stringent inert atmosphere techniques.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Deactivated nucleophile (protonated). 3. Poor quality or wet solvent/reagents. | 1. Increase reaction temperature in 10-20 °C increments. 2. Ensure sufficient base is present (1.5-2.0 eq). 3. Use freshly dried, anhydrous solvents and high-purity reagents. |
| Multiple Spots on TLC | 1. Side reactions (e.g., dimerization). 2. Degradation of starting material or product. | 1. Lower the reaction temperature. 2. Ensure the reaction is run under an inert atmosphere to prevent oxidation. |
| Difficult Purification | 1. Product and starting material have similar Rf values. 2. Residual high-boiling solvent (DMSO/DMF). | 1. Test different eluent systems for chromatography; consider a different stationary phase if necessary. 2. Ensure thorough washing with brine or water during work-up; consider a high-vacuum (Kugelrohr) distillation to remove solvent. |
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and highly effective method for generating diverse libraries of C1-functionalized isoquinoline derivatives. By carefully controlling reaction parameters such as solvent, temperature, and nucleophile choice, researchers can achieve high yields of desired products. This application note provides a solid foundation, from mechanistic theory to practical execution, enabling scientists in the field of drug discovery to efficiently synthesize novel compounds for biological evaluation.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. govtpgcdatia.ac.in [govtpgcdatia.ac.in]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
using 1-chloro-3-methylisoquinoline as a chemical intermediate
An In-Depth Technical Guide to the Strategic Application of 1-Chloro-3-methylisoquinoline as a Chemical Intermediate
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of this compound, a pivotal heterocyclic building block. Moving beyond a simple recitation of facts, this document delves into the causality behind its reactivity and provides field-proven protocols for its strategic deployment in complex molecular synthesis. As a versatile intermediate, its value lies in the facile introduction of diverse functionalities at the C1-position, enabling the rapid generation of novel molecular entities for applications in medicinal chemistry and materials science.[1][2][3]
Core Physicochemical & Safety Profile
A foundational understanding of a reagent's properties is paramount for its effective and safe use in any experimental setting. The data presented below has been compiled from authoritative chemical databases.[4][5]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 7115-16-4 | [4][5] |
| Molecular Formula | C₁₀H₈ClN | [4][5] |
| Molecular Weight | 177.63 g/mol | [4][5] |
| Appearance | Solid (form may vary) | N/A |
| Melting Point | Not consistently reported; similar compounds like 1-chloroisoquinoline melt at 31-36 °C.[6] | N/A |
| SMILES | CC1=CC2=CC=CC=C2C(=N1)Cl | [4] |
| InChIKey | RWAHYDUCMPRQOP-UHFFFAOYSA-N | [4] |
Table 2: GHS Safety & Hazard Information
| Hazard Class | Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation[4] |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation[4] |
| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation[4] |
Note: Always consult the specific Safety Data Sheet (SDS) from your supplier before handling.[7] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
The Heart of Reactivity: Mechanistic Insights
The synthetic utility of this compound is dominated by the reactivity of the C1-Cl bond. This bond is not a simple aryl chloride; its position adjacent to the ring nitrogen atom significantly influences its behavior. The electron-withdrawing nature of the nitrogen atom polarizes the C1-C bond and stabilizes anionic intermediates, making the C1 position highly susceptible to two major classes of transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, appropriate selection of catalysts and ligands can achieve high efficiency.[8]
The Suzuki-Miyaura reaction is a powerful method for coupling this compound with boronic acids or their esters.[9][10][11] This enables the synthesis of 1-aryl- or 1-vinyl-3-methylisoquinolines, which are key scaffolds in many biologically active molecules. The reaction proceeds via a well-established catalytic cycle.[12]
For the synthesis of pharmaceutically relevant amino-isoquinolines, the Buchwald-Hartwig amination is the reaction of choice.[13][14] It allows for the coupling of this compound with a vast array of primary and secondary amines.[15][16] The mechanism shares similarities with the Suzuki coupling, involving a Pd(0)/Pd(II) catalytic cycle.[17]
Nucleophilic Aromatic Substitution (SNAr)
In contrast to palladium-catalyzed reactions, SNAr offers a metal-free alternative for functionalizing the C1 position.[18][19] The reaction proceeds through a two-step addition-elimination mechanism. The electron-withdrawing nitrogen atom of the isoquinoline ring is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex), which facilitates the displacement of the chloride leaving group.[20]
Experimental Protocols: From Theory to Practice
The following protocols are generalized starting points. Optimization of catalyst, ligand, base, solvent, and temperature is often necessary for specific substrates to achieve maximum yield and purity.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Principle: Palladium-catalyzed C-C bond formation between this compound and an organoboron reagent.[9][10]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Aryl- or vinylboronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃; 1.2-2.4 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Oven-dried reaction flask, magnetic stirrer, condenser, inert atmosphere (N₂ or Ar)
-
-
Detailed Procedure:
-
To an oven-dried reaction flask under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base.
-
Add this compound and the boronic acid.
-
Add the anhydrous solvent(s) to achieve a concentration of 0.1-0.5 M.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Principle: Palladium-catalyzed C-N bond formation between this compound and a primary or secondary amine.[13][14]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, a biarylphosphine ligand; 1.2-2.4 equiv relative to Pd)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃; 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
Oven-dried reaction tube/flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Detailed Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to an oven-dried reaction vessel.[13]
-
Add this compound and the amine.
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M.
-
Seal the vessel and heat to the desired temperature (typically 90-130 °C) with vigorous stirring.[8]
-
Monitor the reaction progress by TLC or LC-MS (typically 4-36 hours).
-
Once complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel.
Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
Principle: Metal-free displacement of the C1-chloride by a suitable nucleophile, often facilitated by heat or microwave irradiation.[21][22]
-
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., amine, sodium alkoxide, sodium thiolate; 1.5-3.0 equiv)
-
Solvent (e.g., DMF, DMSO, NMP, or the nucleophile itself if liquid)
-
Optional: Base (e.g., K₂CO₃, Et₃N, if the nucleophile is used as its salt)
-
Reaction flask or microwave vial, magnetic stirrer, heating source
-
-
Detailed Procedure:
-
Combine this compound and the nucleophile in the chosen solvent in a reaction vessel.
-
If required, add the base.
-
Heat the reaction mixture (typically 100-180 °C) or subject it to microwave irradiation until the starting material is consumed (as monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water or an appropriate aqueous solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with water and brine, dry, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography or recrystallization.
Strategic Value in Drug Discovery
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1][2] Derivatives have demonstrated a vast range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory actions.[3][23][24]
This compound serves as an ideal starting point for building libraries of novel compounds for high-throughput screening. By varying the coupling partner in Suzuki or Buchwald-Hartwig reactions, or the nucleophile in SNAr reactions, chemists can systematically probe the structure-activity relationship (SAR) around the isoquinoline core.[9] The methyl group at C3 provides a fixed structural element while modifications at C1 can be explored to optimize potency, selectivity, and pharmacokinetic properties.
References
- 1. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 4. This compound | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. 1-Chloroisoquinoline | CAS#:19493-44-8 | Chemsrc [chemsrc.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. name-reaction.com [name-reaction.com]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. jk-sci.com [jk-sci.com]
- 18. gacariyalur.ac.in [gacariyalur.ac.in]
- 19. tyson.chemistry.gatech.edu [tyson.chemistry.gatech.edu]
- 20. researchgate.net [researchgate.net]
- 21. Heterocyclic Chemistry: Synthesis of 1-chloro-3-aminopyrazolylisoquinoline [hetchem.blogspot.com]
- 22. benchchem.com [benchchem.com]
- 23. [Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-carboxy-2,4-dimethyl-1,2-dihydro-1-oxoisoquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Chloro-3-methylisoquinoline
Welcome to the technical support center for the synthesis of 1-chloro-3-methylisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, providing in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you improve your reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most prevalent and generally highest-yielding method involves a two-stage process. First is the synthesis of the precursor 3-methylisoquinolin-1(2H)-one , followed by its chlorination to yield the final product. This approach is often preferred over building the isoquinoline ring with the chlorine atom already in place, as it avoids harsh conditions that could affect other functionalities and offers a more convergent and easily purifiable route.
Q2: How is the 3-methylisoquinolin-1(2H)-one precursor typically synthesized?
The synthesis of 3-methylisoquinolin-1(2H)-one is commonly achieved via an intramolecular cyclization reaction. A robust method is the cyclization of N-(2-phenylethyl)acetamide . This reaction is typically mediated by a strong acid or a dehydrating agent like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅) at elevated temperatures. The reaction proceeds through an electrophilic aromatic substitution mechanism to form the heterocyclic ring.
Q3: What are the most critical parameters to control during the final chlorination step?
The conversion of 3-methylisoquinolin-1(2H)-one to this compound is a critical transformation where yield can be significantly impacted. The key parameters are:
-
Reagent Quality and Stoichiometry: Anhydrous conditions are paramount. The most common chlorinating agent is phosphorus oxychloride (POCl₃).[1][2] Using fresh, high-quality POCl₃ in excess (typically 3-10 equivalents) is crucial to drive the reaction to completion.
-
Temperature Control: The reaction usually requires heating (refluxing in POCl₃ or a high-boiling solvent) to proceed at a reasonable rate.[1] However, excessive temperatures can lead to the formation of tarry byproducts, reducing yield and complicating purification.
-
Reaction Time: Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the point of maximum conversion without significant byproduct formation.
-
Work-up Procedure: The work-up must be performed cautiously. Quenching the reaction mixture with ice-water is standard, but the subsequent neutralization must be handled carefully to prevent hydrolysis of the product back to the starting isoquinolinone.[3]
Synthesis Workflow Overview
The following diagram illustrates the standard synthetic pathway from a common starting material to the final product.
Caption: Standard two-stage synthesis of this compound.
Troubleshooting Guide
Problem 1: My overall yield of this compound is consistently low (<50%). What are the likely causes and solutions?
Low yield is the most common issue and can stem from several factors in the final chlorination step.
Cause A: Incomplete Chlorination Reaction The lactam group of the isoquinolinone is converted to the chloro-isoquinoline via an intermediate. If this process is inefficient, a significant amount of starting material will remain.
-
Scientific Rationale: The reaction mechanism involves the activation of the carbonyl oxygen by POCl₃, followed by nucleophilic attack by chloride and subsequent elimination. This process requires sufficient energy (heat) and a high concentration of the chlorinating agent to proceed to completion.
-
Solutions:
-
Verify Reagent Quality: Use a fresh, unopened bottle of POCl₃. Old reagents can absorb atmospheric moisture, reducing their efficacy.
-
Increase Reagent Stoichiometry: Increase the equivalents of POCl₃ from a typical 3-5 eq. to 5-10 eq. This can help drive the equilibrium towards the product.
-
Increase Temperature/Time: Ensure the reaction mixture reaches a steady reflux. If refluxing in neat POCl₃ (b.p. 105 °C) is insufficient, consider adding a higher-boiling inert solvent like toluene or xylene to raise the temperature. Monitor via TLC until the starting material spot has completely disappeared.
-
Cause B: Product Hydrolysis During Work-up this compound is susceptible to hydrolysis, especially under basic or neutral aqueous conditions, which reverts it to the starting 3-methylisoquinolin-1-one.
-
Scientific Rationale: The chlorine atom at the 1-position is activated towards nucleophilic substitution due to the electron-withdrawing nature of the adjacent ring nitrogen. Water acts as a nucleophile, leading to the reformation of the more thermodynamically stable lactam.
-
Solutions:
-
Maintain Low Temperature: Pour the reaction mixture slowly onto a large amount of crushed ice or an ice/water slurry with vigorous stirring to rapidly dissipate heat.
-
Careful Neutralization: Neutralize the acidic solution very slowly with a mild base like a saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution, keeping the temperature below 10 °C. Avoid strong bases like NaOH or KOH, which can accelerate hydrolysis.
-
Rapid Extraction: Once neutralized (pH ~7-8), immediately extract the product into a non-polar organic solvent (e.g., dichloromethane, ethyl acetate). Do not let the aqueous mixture sit for extended periods.
-
| Parameter | Sub-Optimal Condition | Recommended Action | Expected Outcome |
| Chlorinating Agent | Old POCl₃, <3 equivalents | Use fresh POCl₃, 5-10 equivalents | Drive reaction to completion |
| Reaction Temperature | <100 °C | Reflux in neat POCl₃ or add toluene | Increase reaction rate |
| Work-up pH | Use of strong base (NaOH) | Use saturated NaHCO₃ solution | Minimize product hydrolysis |
| Work-up Temperature | >10 °C during neutralization | Keep mixture in an ice bath | Slow down hydrolysis rate |
| Table 1: Key Parameter Optimization for the Chlorination Step. |
Problem 2: My crude product is a dark, tarry oil that is difficult to purify. How can I resolve this?
The formation of dark, polymeric byproducts is typically a sign of decomposition, often caused by excessive heat or the presence of impurities.
Cause A: Thermal Decomposition While heat is necessary, prolonged exposure to very high temperatures can cause degradation of both the starting material and the product.
-
Scientific Rationale: Heteroaromatic systems, especially when activated, can be susceptible to polymerization or decomposition pathways at high temperatures.
-
Solutions:
-
Precise Temperature Control: Use a temperature-controlled heating mantle and monitor the internal reaction temperature. Aim for a gentle, controlled reflux rather than vigorous boiling.
-
Minimize Reaction Time: As soon as TLC analysis indicates full consumption of the starting material, proceed to the work-up. Avoid refluxing the mixture for an unnecessarily long time (e.g., overnight) without monitoring.
-
Cause B: Impure Starting Material Impurities in the 3-methylisoquinolin-1-one can lead to side reactions under the harsh chlorination conditions.
-
Solutions:
-
Purify the Precursor: Recrystallize or perform column chromatography on the 3-methylisoquinolin-1-one before the chlorination step. Ensure it is thoroughly dried to remove any residual water or solvents.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 3-Methylisoquinolin-1(2H)-one
-
To a round-bottom flask, add N-(2-phenylethyl)acetamide (1 equivalent).
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the amide).
-
Equip the flask with a mechanical stirrer and a heating mantle.
-
Heat the mixture to 120-140 °C with vigorous stirring for 2-4 hours.
-
Monitor the reaction progress using TLC (eluent: 5% Methanol in Dichloromethane).
-
Once the starting material is consumed, cool the reaction mixture to approximately 80 °C.
-
Carefully pour the viscous mixture onto a large volume of crushed ice.
-
The product will precipitate as a solid. Stir the slurry for 30 minutes.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Chlorination to this compound
-
Precaution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts with moisture.
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 3-methylisoquinolin-1(2H)-one (1 equivalent).
-
Add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask.
-
Heat the mixture to a gentle reflux (approx. 105-110 °C) under a nitrogen atmosphere.
-
Stir the reaction for 2-5 hours, monitoring its progress by TLC (eluent: 20% Ethyl Acetate in Hexanes). The product spot should be higher (less polar) than the starting material.
-
After the reaction is complete, cool the flask to room temperature.
-
Slowly and carefully pour the reaction mixture into a beaker containing a large amount of crushed ice with vigorous stirring.
-
Place the beaker in an ice bath and slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Mechanistic Insight: The Chlorination Process
Understanding the mechanism provides a basis for troubleshooting. The conversion of the lactam (isoquinolinone) to the chloro-isoquinoline is not a simple substitution.
Caption: Simplified mechanism for the chlorination of 3-methylisoquinolin-1-one with POCl₃.
This multi-step process underscores the need for an excess of POCl₃ to act as both a reagent and a dehydrating solvent, and sufficient heat to overcome the activation energy for each step.
References
common side products in the chlorination of 3-methylisoquinoline
Technical Support Center: Chlorination of 3-Methylisoquinoline
Welcome to the technical support guide for the chlorination of 3-methylisoquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic transformation. The synthesis of chlorinated isoquinolines is a critical step in the development of numerous pharmacologically active compounds. However, the reaction is often plagued by the formation of side products, leading to low yields and complex purification challenges.
This guide provides in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind common experimental issues, offer robust and self-validating protocols, and provide a clear framework for troubleshooting your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most effective and common method for synthesizing 1-chloro-3-methylisoquinoline?
The direct chlorination of 3-methylisoquinoline is generally inefficient and non-selective. The most reliable and widely adopted strategy is a two-step process:
-
Oxidation/Hydroxylation: First, convert the 3-methylisoquinoline starting material into 3-methylisoquinolin-1(2H)-one (also known as 3-methylisocarbostyril). This intermediate is crucial as it provides a reactive handle for the subsequent chlorination.
-
Dehydrative Chlorination: Treat the 3-methylisoquinolin-1(2H)-one with a dehydrating chlorinating agent, most commonly phosphorus oxychloride (POCl₃), to yield the desired this compound.[1]
This two-step approach is favored because the isoquinolone tautomerizes to its hydroxyisoquinoline form, which readily reacts with POCl₃ to form a phosphate ester intermediate. This intermediate is an excellent leaving group, facilitating nucleophilic attack by a chloride ion to yield the final product.
Q2: My TLC analysis shows multiple spots after the chlorination reaction. What are the most probable side products?
Observing multiple spots is a very common issue. The identities of these byproducts depend heavily on your reaction conditions (temperature, stoichiometry, and reaction time). Here are the most likely culprits:
-
Unreacted 3-Methylisoquinolin-1(2H)-one: The most common impurity, indicating an incomplete reaction. It is typically more polar than the chlorinated product and will have a lower Rf value on silica gel TLC plates.
-
Dichlorinated Isoquinolines: Over-chlorination can occur, leading to the formation of dichlorinated species. Electrophilic chlorination on the electron-rich benzene ring is possible, especially with excess chlorinating agent or at elevated temperatures. A potential example is 1,6-dichloro-3-methylisoquinoline.[2]
-
3-Methylisoquinoline N-oxide: If oxidative conditions are inadvertently introduced, or if certain reagents are used, the nitrogen atom can be oxidized.[3] This is more likely if you are attempting a direct chlorination route that involves N-oxide activation.
-
Hydrolyzed Product: The target compound, this compound, can be sensitive to water, especially under basic or acidic workup conditions. It can hydrolyze back to 3-methylisoquinolin-1(2H)-one.
-
Phosphorus-Containing Impurities: When using POCl₃, residual phosphorus compounds can remain after workup, often appearing as baseline material or streaking on a TLC plate.
Q3: My yield of this compound is consistently low. What factors should I investigate?
Low yields are typically traced back to one of three areas: incomplete conversion, product degradation, or competing side reactions.
-
Incomplete Conversion: The reaction may not have gone to completion. This can be caused by insufficient heating, a short reaction time, or using a suboptimal amount of the chlorinating agent. Ensure the 3-methylisoquinolin-1(2H)-one is completely dissolved or suspended in the POCl₃ before heating.
-
Product Instability: As mentioned, the 1-chloro product can hydrolyze. During the workup, quenching the reaction mixture by pouring it onto ice and then neutralizing it must be done efficiently and without undue delay. Avoid excessively high pH during neutralization.
-
Sub-optimal Reagent Quality: Phosphorus oxychloride is sensitive to moisture and can degrade over time. Using a freshly opened bottle or a redistilled reagent is highly recommended.
-
Side Reactions: Elevated temperatures (e.g., >120°C) can promote the formation of tar and other decomposition byproducts, trapping your product and making purification difficult.
Q4: How can I minimize the formation of dichlorinated byproducts?
Controlling the reaction stoichiometry and temperature is key to preventing over-chlorination.
-
Stoichiometry: Use a minimal excess of the chlorinating agent. While POCl₃ often serves as both the reagent and the solvent, using a co-solvent like toluene or acetonitrile can provide better control. A molar ratio of 1.5 to 3.0 equivalents of POCl₃ relative to the isoquinolone is a good starting point.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. A typical range is 90-110°C. Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed.
-
Reaction Time: Do not let the reaction run for an unnecessarily long time after completion, as this provides more opportunity for side reactions to occur.
Experimental Workflow & Troubleshooting
The following diagram illustrates the recommended synthetic workflow and key decision points for troubleshooting.
Caption: Recommended workflow for the synthesis of this compound.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Action & Rationale |
| Reaction turns black/tarry | Decomposition: Reaction temperature is too high, leading to polymerization or breakdown of the aromatic system. | 1. Lower Temperature: Reduce the reaction temperature to 90-100°C. 2. Use a Co-solvent: Using a high-boiling inert solvent (e.g., toluene) can help moderate the reaction temperature and prevent localized overheating. |
| Product hydrolyzes during workup | Product Instability: The C1-Cl bond is activated and susceptible to nucleophilic attack by water. | 1. Fast Workup: Minimize the time the product is in an aqueous environment. 2. Control pH: Avoid strongly basic conditions during neutralization (aim for pH 7-8). 3. Use a Non-Aqueous Workup: If possible, remove excess POCl₃ under reduced pressure and purify the residue directly via chromatography. |
| Low conversion of isoquinolone | 1. Inactive Reagent: POCl₃ has degraded due to moisture exposure. 2. Insufficient Energy: Temperature is too low or reaction time is too short. | 1. Use Fresh Reagent: Use POCl₃ from a newly opened bottle or consider redistilling it. 2. Increase Temperature/Time: Gradually increase the temperature to 110°C and monitor by TLC until the starting material is consumed. |
| Multiple spots on TLC (over-chlorination) | Excess Reagent/Harsh Conditions: Too much chlorinating agent or prolonged heating is causing electrophilic substitution on the benzene ring. | 1. Reduce Stoichiometry: Decrease the equivalents of POCl₃ to 1.5-2.0 eq. 2. Monitor Closely: Stop the reaction immediately upon consumption of the starting material to prevent the formation of secondary products. |
Mechanistic Insights: The "Why" Behind the Byproducts
Understanding the reaction mechanism is critical for effective troubleshooting. The desired reaction and a common side reaction are depicted below.
Caption: Key reaction mechanisms in the chlorination of 3-methylisoquinoline.
Mechanism A (Desired Reaction): The key is the keto-enol tautomerism of the starting isoquinolone. The enol form's hydroxyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a phosphate ester, which is an excellent leaving group. A chloride ion (from POCl₃ or HCl generated in situ) then attacks the C1 position in a nucleophilic substitution, yielding the desired product.
Mechanism B (Side Reaction): At higher temperatures or with excess reagent, POCl₃ can generate an electrophilic chlorine species (Cl⁺). The benzene ring of the isoquinoline system is activated towards electrophilic aromatic substitution. The C6 and C8 positions are often susceptible, leading to dichlorinated byproducts.[2] This process is slower than the primary reaction, which is why controlling reaction time and temperature is so effective at minimizing it.
Validated Experimental Protocols
These protocols are designed to be self-validating, with clear checkpoints for analysis.
Protocol 1: Synthesis of 3-Methylisoquinolin-1(2H)-one
This protocol is based on standard methods for the oxidation of N-heterocycles.
-
Setup: To a solution of 3-methylisoquinoline (1.0 eq) in glacial acetic acid (5-10 mL per gram of substrate), add hydrogen peroxide (30% aq. solution, 1.5 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 70-80°C and stir for 4-6 hours. Monitor the reaction by TLC (e.g., 10% MeOH in DCM) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice water. Neutralize the solution by the slow addition of solid sodium carbonate or a saturated NaHCO₃ solution until the pH is ~8.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum.
-
Validation: Confirm the structure by ¹H NMR and mass spectrometry. The expected product should be a white to off-white solid.
Protocol 2: Chlorination with Phosphorus Oxychloride (POCl₃)
SAFETY NOTE: Phosphorus oxychloride is highly corrosive and reacts violently with water. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 3-methylisoquinolin-1(2H)-one (1.0 eq).
-
Reagent Addition: Add phosphorus oxychloride (POCl₃, 3.0 to 5.0 eq). The POCl₃ often serves as both the reagent and the solvent. Stir the suspension.
-
Reaction: Heat the mixture to reflux (approx. 105-110°C) using an oil bath. The reaction should become homogeneous as it proceeds. Stir for 2-4 hours. Monitor the reaction by TLC (e.g., 20% Ethyl Acetate in Hexanes) until the starting material (Rf ~0.1) is fully converted to the product (Rf ~0.6).
-
Workup: Cool the reaction mixture to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. Slowly and carefully , pour the reaction mixture onto the ice with vigorous stirring. This is a highly exothermic quench.
-
Neutralization & Extraction: Once the quench is complete, slowly neutralize the acidic solution to pH 7-8 using a cold, concentrated solution of sodium hydroxide or sodium carbonate. The product may precipitate or can be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization.
-
Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess its purity.[4]
References
troubleshooting failed Suzuki coupling with 1-chloro-3-methylisoquinoline
Technical Support Center: Suzuki Coupling Reactions
Topic: Troubleshooting Failed Suzuki Coupling with 1-Chloro-3-methylisoquinoline
Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with specific, often difficult, coupling partners. Our focus here is on troubleshooting reactions involving heteroaryl chlorides, using this compound as a representative example. As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of the underlying chemistry to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing when similar reactions with aryl bromides work perfectly?
A1: The primary reason lies in the strength of the carbon-chlorine (C-Cl) bond compared to a carbon-bromine (C-Br) or carbon-iodine (C-I) bond. The first and often rate-limiting step in the Suzuki catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst. C-Cl bonds are significantly stronger and less polarizable, making this oxidative addition step energetically demanding.[1][2] Heteroaromatic systems like isoquinoline can further complicate this by coordinating with the palladium center, potentially inhibiting catalysis.[3][4]
Q2: I see a significant amount of a symmetrical biaryl product derived from my boronic acid. What is causing this?
A2: This is a classic side reaction known as boronic acid homocoupling. It is primarily caused by the presence of dissolved oxygen or an excess of Pd(II) species in your reaction mixture.[5][6] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then mediates the dimerization of your boronic acid.[6][7] Using a Pd(II) precatalyst without ensuring its efficient reduction to Pd(0) can also promote this pathway.[5]
Q3: My main byproduct is 3-methylisoquinoline, where the chlorine has been replaced by hydrogen. What is this side reaction and how can I stop it?
A3: This side reaction is hydrodehalogenation (or simply dehalogenation). It occurs when a palladium-hydride (Pd-H) species is formed in the reaction mixture.[8][9] This Pd-H intermediate can then undergo reductive elimination with your isoquinoline substrate to produce the dehalogenated byproduct.[8][10] The hydride source can be varied, including residual water, amine bases, or alcohol solvents.[2][8]
Q4: What is the best general catalyst and ligand combination for coupling an unreactive chloride like this compound?
A4: For challenging, electron-rich, or sterically hindered aryl chlorides, standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] The state-of-the-art approach involves using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][11] These ligands stabilize the palladium center and promote the difficult oxidative addition step.[12] Highly effective systems include:
-
Buchwald-type biarylphosphine ligands: SPhos, XPhos, and RuPhos are industry standards for this type of transformation.[2][13]
-
N-Heterocyclic Carbene (NHC) ligands: Ligands like IPr and IMes, often delivered as their palladacycle precatalysts (e.g., PEPPSI™-IPr), are also extremely powerful for activating C-Cl bonds.[11][14]
In-Depth Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific experimental failures.
Problem 1: Low or No Conversion of Starting Material
You observe a significant amount of unreacted this compound in your crude reaction mixture by LC-MS or TLC analysis.
-
Cause A: Inefficient Oxidative Addition
-
Explanation: As discussed, the C-Cl bond of your substrate is difficult to activate. The electron-donating nature of the 3-methyl group and the inherent electron richness of the isoquinoline ring may further deactivate the C-Cl bond towards oxidative addition.
-
Solution Pathway:
-
Upgrade Your Ligand: If you are using traditional ligands like triphenylphosphine (PPh₃), switch to a modern, electron-rich, and bulky ligand. This is the most critical variable.[2][12]
-
Increase Temperature: The activation energy for oxidative addition of aryl chlorides is high. Cautiously increase the reaction temperature in 10-20 °C increments. Common solvents for these couplings (dioxane, toluene) allow for temperatures between 80-120 °C.[9]
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 1-2 mol% to 3-5 mol% can increase the concentration of active catalytic species and drive the reaction forward.[15]
-
-
-
Cause B: Inactive or Decomposed Catalyst
-
Explanation: The active Pd(0) species is susceptible to oxidation by atmospheric oxygen, which renders it inactive for oxidative addition.[5] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it may not be reducing to Pd(0) efficiently.
-
Solution Pathway:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly deoxygenated. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by performing at least three freeze-pump-thaw cycles.[5][16]
-
Use a Pd(0) Precatalyst: Using a source like Pd₂(dba)₃ with an appropriate ligand can sometimes be more reliable than in-situ reduction of Pd(II).[16]
-
Consider Modern Palladacycles: Buchwald G3 or G4 precatalysts are designed for air stability and generate the active L-Pd(0) species reliably and rapidly upon heating.[2]
-
-
-
Cause C: Poor Choice of Base or Solvent
-
Explanation: The base is not just a proton scavenger; it is critical for activating the boronic acid in the transmetalation step.[11][17] A weak base may not be sufficient. The solvent must also solubilize all components and not interfere with the catalyst.
-
Solution Pathway:
-
Switch to a Stronger Base: For difficult couplings, weak bases like Na₂CO₃ are often insufficient. Stronger, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃ are standard.[2][17]
-
Optimize the Solvent System: Aprotic polar solvents are generally preferred. 1,4-Dioxane, Toluene, and DMF are common choices. Often, a small amount of water (e.g., a 10:1 organic:water ratio) is necessary to help dissolve the base and facilitate the transmetalation step.[18][19]
-
-
Caption: Diagnostic workflow for addressing low reaction conversion.
Problem 2: Major Side Products are Observed
Your starting material is consumed, but the yield of the desired product is low due to the formation of identifiable byproducts.
-
Byproduct A: Homocoupling (Biaryl of Boronic Acid)
-
Explanation: As mentioned in the FAQ, this is typically mediated by oxygen and Pd(II).[6] It consumes two equivalents of your valuable boronic acid for every molecule of byproduct formed.
-
Solution Pathway:
-
Exclude Oxygen: This is the most critical factor. Perfect your inert atmosphere technique.[5][7]
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or use a palladacycle that reliably generates Pd(0). This minimizes the initial concentration of Pd(II).[7]
-
Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 eq) is common, but a large excess can sometimes favor homocoupling.
-
-
-
Byproduct B: Dehalogenation (3-methylisoquinoline)
-
Explanation: The formation of a Pd-H species is the culprit.[8] This side reaction becomes competitive when the desired reductive elimination to form the product is slow.
-
Solution Pathway:
-
Use Anhydrous Solvents: Protic solvents like alcohols can be a source of hydrides. Switch to anhydrous aprotic solvents like dioxane or toluene.[2][10]
-
Use Anhydrous Base: Ensure your base is anhydrous. Some bases, like K₃PO₄, can be hygroscopic. Consider drying the base in an oven before use.
-
Accelerate the Main Reaction: By making the desired catalytic cycle faster (e.g., using a better ligand or higher temperature), you give the dehalogenation pathway less time to occur.[9]
-
-
-
Byproduct C: Protodeboronation (Arene from Boronic Acid)
-
Explanation: This is the protonolysis of the C-B bond of the boronic acid, replacing it with a C-H bond.[20] It is often catalyzed by aqueous base and is a common decomposition pathway for many boronic acids, especially heteroaromatic ones.[20][21]
-
Solution Pathway:
-
Use Boronic Esters: Pinacol or MIDA boronate esters are significantly more stable towards protodeboronation than the corresponding boronic acids.[20][21] They "slow-release" the boronic acid under the reaction conditions, keeping its standing concentration low and minimizing decomposition.[22]
-
Minimize Water: While some water can be beneficial, an excessive amount, especially with a strong base and long reaction times, can accelerate protodeboronation. Use the minimum amount required for solubility of the base.
-
Anhydrous Conditions: Some protocols use completely anhydrous conditions with bases like CsF or KOtBu in solvents like THF or Toluene. This can be effective but may require more optimization.[3]
-
-
Caption: The Suzuki catalytic cycle with key side reactions highlighted.
Recommended Starting Conditions & Protocols
Table 1: Recommended Reaction Parameters for this compound
| Parameter | Recommendation | Rationale & Comments |
| Palladium Source | Pd₂(dba)₃ or a Buchwald Palladacycle (e.g., SPhos G3) | Provides a reliable source of Pd(0) or ensures efficient generation of the active catalyst.[2][16] |
| Ligand | SPhos, XPhos, RuPhos, or IPr (as part of a precatalyst) | Bulky, electron-rich ligands are essential for activating the C-Cl bond.[2][11] Use a Pd:Ligand ratio of 1:2.2 if not using a palladacycle. |
| Base | K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate) | Strong, non-nucleophilic bases that effectively promote transmetalation without degrading substrates.[2][17] Use 2-3 equivalents. |
| Solvent | 1,4-Dioxane / H₂O (10:1) or Toluene / H₂O (10:1) | Aprotic solvents that are stable at high temperatures. A small amount of water aids in dissolving the base.[18][19] |
| Temperature | 100 - 110 °C | Higher temperatures are often required to overcome the activation barrier for C-Cl oxidative addition.[9] |
| Atmosphere | Argon or Nitrogen | Rigorous exclusion of oxygen is critical to prevent catalyst deactivation and homocoupling.[5] |
Protocol 1: General Procedure for Suzuki Coupling
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos G3, 2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/H₂O 10:1) via syringe. The final concentration should be around 0.1 M with respect to the limiting reagent.
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles to ensure complete removal of dissolved oxygen.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots under an inert atmosphere.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate (2x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. quora.com [quora.com]
- 2. benchchem.com [benchchem.com]
- 3. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. arodes.hes-so.ch [arodes.hes-so.ch]
- 20. Protodeboronation - Wikipedia [en.wikipedia.org]
- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Nucleophilic Substitution
Welcome to the technical support center for nucleophilic substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of Sₙ1 and Sₙ2 reactions.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses high-level questions that form the basis for effective experimental design and troubleshooting.
Q1: My reaction is not working. What is the first thing I should check?
A1: Before diving into specific parameters, always start with the fundamentals of your chosen reaction pathway (Sₙ1 or Sₙ2). The most critical factor that dictates the mechanism is the structure of your substrate (the electrophile).[1]
-
For Sₙ2 reactions: The mechanism requires the nucleophile to attack the carbon atom from the side opposite the leaving group (backside attack).[2][3] Steric hindrance, or crowding around the reaction center, can physically block this approach.[4][5] Therefore, Sₙ2 reactions are fastest for methyl and primary substrates, slower for secondary, and generally do not occur for tertiary substrates.[1][6]
-
For Sₙ1 reactions: The mechanism involves the formation of a carbocation intermediate after the leaving group departs.[7][8] The stability of this carbocation is paramount. Tertiary carbocations are the most stable, followed by secondary.[4][9] Consequently, Sₙ1 reactions are favored for tertiary and secondary substrates.[7]
Mismatched substrate structure and intended reaction type is the most common reason for failure. If you are trying to run an Sₙ2 reaction on a tertiary halide, it is unlikely to proceed.[1]
Q2: How do I choose between a strong and a weak nucleophile?
A2: The choice depends entirely on the reaction mechanism you are targeting.
-
Sₙ2 reactions are bimolecular , meaning the rate depends on the concentration of both the substrate and the nucleophile.[10][11] A strong, reactive nucleophile is required to effectively attack the electrophilic carbon and displace the leaving group in a single, concerted step.[1][7] Strong nucleophiles are often, but not always, negatively charged (e.g., OH⁻, RO⁻, CN⁻).[7][12]
-
Sₙ1 reactions are unimolecular , where the rate-determining step is the spontaneous departure of the leaving group to form a carbocation.[8][10] The nucleophile is not involved in this step. Therefore, a strong nucleophile is not necessary, and weak, neutral nucleophiles (like water or alcohols) are commonly used.[1][8] In many cases, the solvent itself acts as the nucleophile in a process called solvolysis.[8]
Q3: Does a better leaving group favor Sₙ1 or Sₙ2?
A3: A good leaving group is essential for both Sₙ1 and Sₙ2 reactions.[1][10] A poor leaving group will slow down or prevent either reaction from occurring.[10] A good leaving group is a species that is stable on its own after it departs with the electron pair from its bond to carbon.[13] This stability correlates with being a weak base.[12][13] Therefore, the conjugate bases of strong acids (like I⁻, Br⁻, and tosylate) are excellent leaving groups.[2][13]
While crucial for both, the impact is arguably more pronounced in Sₙ1 reactions, where the leaving group's departure is the sole event in the rate-determining step.[8][10]
Section 2: Troubleshooting Guide - Common Experimental Issues
This section provides a question-and-answer guide to address specific problems you may encounter in the lab.
Problem 1: My Sₙ2 reaction has low or no conversion.
Q: I've mixed my primary/secondary alkyl halide with a nucleophile, but the starting material remains. What's wrong?
A: Low conversion in an Sₙ2 reaction can almost always be traced back to one of four key factors: the nucleophile, the leaving group, the solvent, or steric hindrance.
Causality & Solution Workflow:
// Solutions nuc_sol [label="Solution:\nUse a stronger nucleophile\n(e.g., use RO⁻ instead of ROH).", fillcolor="#F1F3F4", fontcolor="#202124"]; lg_sol [label="Solution:\nConvert poor LG (e.g., -OH)\nto a better one (e.g., -OTs).", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_sol [label="Solution:\nSwitch to a polar aprotic solvent\nto enhance nucleophilicity.", fillcolor="#F1F3F4", fontcolor="#202124"]; sterics_sol [label="Solution:\nConsider an Sₙ1 pathway if substrate\nis too hindered (2° or 3°).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Connections start -> nuc_check; nuc_check -> lg_check [label="Yes"]; nuc_check -> nuc_sol [label="No"]; lg_check -> solvent_check [label="Yes"]; lg_check -> lg_sol [label="No"]; solvent_check -> sterics_check [label="Yes"]; solvent_check -> solvent_sol [label="No"]; sterics_check -> end_ok [label="No"]; sterics_check -> sterics_sol [label="Yes"]; }
-
Evaluate Your Nucleophile: Sₙ2 reactions need strong nucleophiles.[7] Neutral molecules like water (H₂O) or methanol (CH₃OH) are generally poor nucleophiles for Sₙ2. Their negatively charged counterparts, hydroxide (OH⁻) and methoxide (CH₃O⁻), are much stronger and more effective.[12][14]
-
Check Your Leaving Group: Groups like hydroxide (-OH), alkoxides (-OR), and amines (-NH₂) are strong bases and therefore very poor leaving groups.[13] If your substrate has a poor leaving group, the reaction will not proceed. You must first convert it to a good leaving group, for instance, by converting an alcohol (-OH) to a tosylate (-OTs).[2]
-
Assess Your Solvent Choice: The solvent has a profound effect on the nucleophile's reactivity.
-
Polar Protic Solvents (e.g., water, ethanol, methanol) have acidic hydrogens that can form hydrogen bonds with the nucleophile.[7] This creates a "solvent cage" around the nucleophile, stabilizing it and drastically reducing its reactivity.[9][15]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile) lack these acidic hydrogens.[7] They can dissolve the reactants but do not cage the nucleophile, leaving it "naked" and highly reactive, which is ideal for Sₙ2 reactions.[9][15]
-
-
Consider Steric Hindrance: Even for secondary substrates, bulky groups near the reaction center can hinder the nucleophile's approach.[5][16] If your substrate is heavily substituted, an Sₙ2 reaction may be inherently slow or unfeasible.[17]
Problem 2: My reaction gives the elimination product instead of the substitution product.
Q: I expected a substitution product, but my main product is an alkene. Why?
A: Nucleophiles are Lewis bases, and many can also act as Brønsted-Lowry bases by abstracting a proton. This leads to a competing elimination reaction (E2 or E1).[2] Several factors can tip the balance in favor of elimination.
-
Temperature: Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS).[18] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), increasing the temperature (T) makes the -TΔS term more negative, thus favoring the elimination pathway.[18][19] As a rule of thumb, if you see "heat" or high temperatures, expect more elimination. [19][20]
-
Steric Hindrance: A bulky substrate that is sterically hindered for an Sₙ2 reaction can more easily undergo an E2 reaction, where the base only needs to access a proton on the periphery of the molecule.[17] Similarly, a sterically bulky base (e.g., potassium tert-butoxide) will favor elimination over substitution because it is too large to easily perform a backside attack on carbon.[21]
-
Nucleophile Basicity: Strong, non-bulky bases (e.g., OH⁻, RO⁻) can lead to a mixture of Sₙ2 and E2 products with secondary halides.[22] For tertiary halides, these strong bases will almost exclusively give the E2 product because the Sₙ2 pathway is blocked.[23]
Solution: To favor substitution over elimination, use the lowest practical reaction temperature.[18] If possible, use a nucleophile that is a strong nucleophile but a weak base (e.g., I⁻, Br⁻, RS⁻).
Problem 3: My Sₙ1 reaction is extremely slow or shows no conversion.
Q: I am using a tertiary substrate in a polar protic solvent, but the reaction won't proceed. What should I investigate?
A: While Sₙ1 reactions are less complex in their requirements than Sₙ2, failure typically points to two areas: carbocation stability and the solvent's ability to support ionization.
Decision Logic for Sₙ1 and Sₙ2 Pathways:
-
Leaving Group Ability: The Sₙ1 rate-determining step is the cleavage of the carbon-leaving group bond.[3] If this bond is too strong (i.e., the leaving group is poor), ionization will not occur. Ensure you are using a substrate with a good leaving group (I, Br, TsO).[13]
-
Solvent Polarity: Sₙ1 reactions proceed through charged intermediates (carbocation and leaving group anion). A highly polar solvent is required to stabilize these ions and the transition state leading to them.[9][24] Polar protic solvents like water, methanol, and ethanol are particularly effective because they can solvate both the cation and the anion.[7][24] If your solvent is not polar enough (e.g., THF, diethyl ether), the energy barrier to ionization will be too high.[24]
-
Carbocation Rearrangement: Be aware that if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift, this rearrangement will occur.[8] This can lead to a constitutional isomer of the expected product. If you are getting an unexpected product, consider the possibility of rearrangement.
Solution: If the reaction is slow, try a more polar protic solvent or gently heat the reaction.[19] Note that heating will also increase the rate of the competing E1 reaction.[18] If the leaving group is the issue, it must be chemically modified first.
Section 3: General Experimental Protocol
This protocol provides a general framework for setting up and monitoring a nucleophilic substitution reaction. It should be adapted based on the specific reagents and conditions required.
-
Reagent Preparation:
-
Ensure all reagents are pure and dry. Water can act as a competing nucleophile.
-
If using a polar aprotic solvent for an Sₙ2 reaction, ensure it is anhydrous, as trace water can significantly reduce the reactivity of strong nucleophiles.[15]
-
-
Reaction Setup:
-
To a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, add the substrate (1.0 equivalent).
-
Add the chosen solvent to achieve a typical concentration of 0.1–0.5 M.
-
Add the nucleophile (typically 1.1–1.5 equivalents for Sₙ2 reactions). For Sₙ1 reactions, the solvent may be the nucleophile and is used in large excess.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are sensitive to air or moisture.
-
-
Execution and Monitoring:
-
Stir the reaction at the desired temperature. Room temperature is a good starting point for many Sₙ2 reactions, while Sₙ1 reactions may require heating.[19]
-
Monitor the reaction's progress using an appropriate analytical technique (e.g., Thin Layer Chromatography (TLC), Gas Chromatography (GC), or LC-MS). This allows you to observe the consumption of starting material and the formation of the product over time.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool it to room temperature.
-
Quench the reaction by adding water or a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product into an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product via column chromatography, distillation, or recrystallization.
-
Section 4: Reference Data
Table 1: Properties of Common Solvents
The choice of solvent is critical in determining the reaction pathway and rate.[7] Polar aprotic solvents favor Sₙ2, while polar protic solvents favor Sₙ1.[7][9][15]
| Solvent Name | Type | Dielectric Constant (ε) | Use Case |
| Water (H₂O) | Polar Protic | 80.1 | Favors Sₙ1; solvates nucleophiles |
| Methanol (CH₃OH) | Polar Protic | 32.7 | Favors Sₙ1; common for solvolysis |
| Ethanol (C₂H₅OH) | Polar Protic | 24.5 | Favors Sₙ1; common for solvolysis |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Excellent for Sₙ2; highly polar |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | Good for Sₙ2; dissolves many salts |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Good for Sₙ2; high boiling point |
| Acetone | Polar Aprotic | 20.7 | Good for Sₙ2; volatile, easy to remove |
Table 2: Relative Leaving Group Ability
Good leaving groups are the conjugate bases of strong acids. The weaker the basicity of the group, the better it is at leaving.[13]
| Leaving Group | Name | Conjugate Acid | pKa of Conjugate Acid | Relative Rate |
| I⁻ | Iodide | HI | -10 | Excellent |
| Br⁻ | Bromide | HBr | -9 | Excellent |
| H₂O | Water | H₃O⁺ | -1.7 | Good |
| Cl⁻ | Chloride | HCl | -7 | Good |
| TsO⁻ | Tosylate | TsOH | -2.8 | Excellent |
| F⁻ | Fluoride | HF | 3.2 | Poor |
| OH⁻ | Hydroxide | H₂O | 15.7 | Very Poor |
| NH₂⁻ | Amide | NH₃ | 38 | Extremely Poor |
References
- 1. Understanding SN1 vs. SN2 Reactions | ChemTalk [chemistrytalk.org]
- 2. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 3. Nucleophilic Substitution Reaction - GeeksforGeeks [geeksforgeeks.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. esports.bluefield.edu - Advanced Nucleophilic Substitution Reaction Mechanisms [esports.bluefield.edu]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. leah4sci.com [leah4sci.com]
- 9. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. quora.com [quora.com]
- 11. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 14. savemyexams.com [savemyexams.com]
- 15. benchchem.com [benchchem.com]
- 16. webs.anokaramsey.edu [webs.anokaramsey.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
- 20. reddit.com [reddit.com]
- 21. youtube.com [youtube.com]
- 22. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 23. youtube.com [youtube.com]
- 24. aliphatic nucleophilic substitution [employees.csbsju.edu]
stability of 1-chloro-3-methylisoquinoline under acidic conditions
Introduction
This technical support center is a dedicated resource for researchers, scientists, and professionals in drug development utilizing 1-chloro-3-methylisoquinoline. Our goal is to provide in-depth technical guidance and troubleshooting support for experiments involving this compound, with a specific focus on its stability under acidic conditions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles to support your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in acidic aqueous solutions?
A1: this compound is susceptible to hydrolysis under acidic conditions. The chlorine atom at the 1-position of the isoquinoline ring is activated towards nucleophilic substitution.[1] In an acidic aqueous environment, water acts as a nucleophile, leading to the substitution of the chloro group and the formation of 1-hydroxy-3-methylisoquinoline. This product exists in equilibrium with its more stable tautomer, 3-methylisoquinolin-1(2H)-one.
Q2: What is the primary degradation product of this compound in acid?
A2: The primary degradation product is 3-methylisoquinolin-1(2H)-one. This is formed via the initial hydrolysis product, 1-hydroxy-3-methylisoquinoline, which readily tautomerizes.
Q3: How does the methyl group at the 3-position affect the stability of the molecule?
A3: The methyl group at the 3-position is an electron-donating group. While its electronic effect on the reactivity at the distant 1-position is modest, it can slightly influence the overall electron density of the heterocyclic ring.[2][3] However, the dominant factor governing the stability in acidic media is the high reactivity of the C1-Cl bond.[1][4]
Q4: What are the optimal storage conditions for this compound to ensure its long-term stability?
A4: To ensure long-term stability, this compound should be stored as a solid in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). Avoid storing it in solution, especially in protic or acidic solvents, for extended periods. If solutions are required, they should be prepared fresh before use.
Q5: Are there any visual cues that indicate the degradation of this compound?
A5: While this compound is typically a solid, solutions of the compound may change color or show the formation of a precipitate upon degradation. However, the most reliable method for detecting degradation is through analytical techniques such as HPLC, LC-MS, or NMR.
Troubleshooting Guide: Unexpected Experimental Outcomes
This guide addresses common issues that may arise during experiments with this compound in acidic environments.
| Observed Problem | Potential Cause | Recommended Action |
| Rapid disappearance of starting material in HPLC analysis | The experimental conditions (e.g., low pH, high temperature) are promoting rapid hydrolysis of the this compound. | - Increase the pH of the reaction mixture if the protocol allows. - Reduce the reaction temperature. - Consider using a less nucleophilic solvent system. - Perform a time-course study to quantify the rate of degradation under your specific conditions. |
| Appearance of an unexpected major peak in the chromatogram | This is likely the degradation product, 3-methylisoquinolin-1(2H)-one. | - Confirm the identity of the new peak using LC-MS to check for the expected molecular weight. - Synthesize or procure a standard of 3-methylisoquinolin-1(2H)-one for comparison. |
| Inconsistent reaction kinetics or yields | The stability of this compound is being compromised by the acidic reaction conditions, leading to a competing degradation pathway. | - Buffer the reaction medium to maintain a constant pH. - Ensure all solvents are anhydrous if water is not a desired reactant. - Prepare solutions of this compound immediately before initiating the reaction. |
| Broad or shifted peaks in NMR spectrum of the reaction mixture | The presence of acidic protons can lead to proton exchange with the nitrogen atom of the isoquinoline ring, causing peak broadening.[5][6] The formation of the degradation product will also introduce new signals. | - Neutralize the sample before NMR analysis if possible. - Acquire the spectrum at a different temperature to see if coalescence behavior is observed. - Utilize 2D NMR techniques (e.g., COSY, HSQC) to aid in the assignment of complex spectra.[7] |
Scientific Deep Dive: The Degradation Pathway
The degradation of this compound in an acidic aqueous medium proceeds through an acid-catalyzed nucleophilic aromatic substitution mechanism.
Proposed Mechanism: Acid-Catalyzed Hydrolysis
-
Protonation of the Ring Nitrogen: The reaction is initiated by the protonation of the isoquinoline ring nitrogen by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbon atoms in the pyridine ring, particularly the C1 position.[8][9][10]
-
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic C1 carbon. This results in the formation of a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the attacking water molecule to a solvent water molecule, neutralizing the intermediate.
-
Elimination of Chloride: The lone pair on the hydroxyl group facilitates the elimination of the chloride ion, reforming the aromatic ring.
-
Deprotonation: A final deprotonation step yields the initial product, 1-hydroxy-3-methylisoquinoline, and regenerates the acid catalyst.
-
Tautomerization: The 1-hydroxy-3-methylisoquinoline rapidly tautomerizes to the more stable amide form, 3-methylisoquinolin-1(2H)-one.
Visualizing the Degradation Pathway
Caption: Proposed degradation pathway of this compound in acidic conditions.
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound in a given acidic solution.
1. Materials and Reagents:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Formic acid or Trifluoroacetic acid (HPLC grade)
-
The acidic solution of interest (e.g., reaction buffer, formulation vehicle)
-
A suitable neutralizing agent (e.g., sodium bicarbonate solution)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Sample Preparation: a. At time zero (t=0), add a known volume of the stock solution to the acidic solution of interest to achieve the desired final concentration. b. Immediately withdraw an aliquot, neutralize it with a suitable base, and dilute it with the mobile phase to an appropriate concentration for HPLC analysis.
-
Time-Course Analysis: Incubate the acidic solution containing this compound under the desired experimental conditions (e.g., specific temperature). Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), neutralize, and dilute as described in step 2b.
-
HPLC Analysis: a. Set the UV detection wavelength (a starting point is 254 nm or 280 nm). b. Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be:
- 0-2 min: 95% A, 5% B
- 2-15 min: Ramp to 5% A, 95% B
- 15-18 min: Hold at 5% A, 95% B
- 18-20 min: Return to 95% A, 5% B c. Inject the prepared samples and monitor the peak areas of this compound and any degradation products.
4. Data Analysis:
-
Plot the percentage of remaining this compound against time to determine its stability profile under the tested conditions.
Troubleshooting Workflow for Stability Studies
Caption: A logical workflow for troubleshooting unexpected results in stability studies.
References
- 1. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. youtube.com [youtube.com]
Technical Support Center: Workup Procedure for 1-Chloro-3-methylisoquinoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 1-chloro-3-methylisoquinoline is a crucial step in the development of various pharmaceutical compounds. The most common synthetic route involves the chlorination of 3-methylisoquinolin-1(2H)-one, often utilizing phosphorus oxychloride (POCl₃) as both the reagent and solvent. While the reaction itself is relatively straightforward, the workup procedure presents significant challenges that can impact yield, purity, and safety. This technical support guide, structured in a question-and-answer format, addresses specific issues encountered during the workup of this synthesis, providing expert insights and practical, field-proven solutions.
Core Principles of the Workup
The primary goals of the workup are to:
-
Safely and completely quench the excess phosphorus oxychloride.
-
Neutralize the acidic reaction mixture.
-
Isolate the desired this compound from byproducts and impurities.
A thorough understanding of the reactivity of POCl₃ is paramount. Its violent reaction with water necessitates carefully controlled conditions to prevent dangerous exothermic events.[1]
Visualizing the General Workup Workflow
Caption: General experimental workflow for the workup of this compound synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Quenching the Reaction
Q1: My reaction mixture showed a delayed and violent exotherm upon quenching with ice water. What happened and how can I prevent it?
A1: This is a common and dangerous issue stemming from the properties of phosphorus oxychloride.
-
Causality: POCl₃ hydrolysis is sluggish at low temperatures (e.g., 0-5°C).[1][2] When the reaction mixture is added to ice or very cold water, the POCl₃ may not react immediately. Instead, it can accumulate as a separate, unreacted layer. As the mixture warms up, the hydrolysis reaction begins, and the accumulated reagent reacts all at once, leading to an uncontrollable exotherm.[1] This can result in the forceful ejection of corrosive materials from the reaction vessel. Incomplete hydrolysis can also form metastable intermediates like phosphorodichloridic acid, which can decompose exothermically later.[2][3][4]
-
Field-Proven Solution (The "Reverse Quench"):
-
Prepare the Quenching Vessel: Prepare a separate vessel containing a vigorously stirred slurry of crushed ice and water, or a dilute aqueous base like sodium bicarbonate.
-
Slow, Controlled Addition: Add the crude reaction mixture slowly and dropwise to the quenching slurry. This is known as a "reverse quench."[2][5]
-
Temperature Monitoring: Carefully monitor the temperature of the quenching mixture. Maintain it below 20°C by controlling the addition rate and adding more ice if necessary.[2]
-
Ensure Complete Hydrolysis: After the addition is complete, allow the mixture to stir until all the ice has melted and gas evolution (if using a bicarbonate base) has ceased. This ensures all reactive phosphorus species are fully hydrolyzed.[2]
-
Q2: Can I use a different quenching agent besides water or aqueous base?
A2: While other reagents can react with POCl₃, they are generally not recommended for quenching.
-
Alcohols: Quenching with alcohols will form phosphate esters.[6] These byproducts can be difficult to separate from the desired product and may be toxic.[2]
-
Aqueous Sodium Acetate: For some sensitive substrates, quenching with a buffered solution like aqueous sodium acetate can be a milder alternative to strong bases.[2][5] This can help prevent product decomposition.[2] The reaction mixture is added slowly to a warm (35-40°C) solution of sodium acetate to ensure immediate and complete hydrolysis of the POCl₃.[2][5]
Workup and Extraction
Q3: After quenching and extraction, my product yield is very low. Where could my product have gone?
A3: Low yield after a seemingly successful reaction often points to issues during the workup and extraction phases.
-
Potential Causes & Solutions:
-
Product Solubility in the Aqueous Layer: this compound has some basicity due to the nitrogen atom and can be protonated in an acidic aqueous layer, increasing its water solubility.[7]
-
Troubleshooting: Before discarding the aqueous layer, basify it with a suitable base (e.g., NaOH, NaHCO₃) to a pH of 7-8 and re-extract it with your organic solvent (e.g., dichloromethane, ethyl acetate).[2] Combine these extracts with your initial organic layer.
-
-
Incomplete Extraction: The product may not have been fully extracted from the aqueous phase.
-
Troubleshooting: Perform multiple extractions (at least 3-4) with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
-
-
Product Instability: The product might be unstable under the workup conditions.
-
Troubleshooting: If you suspect your product is sensitive to strong acids or bases, use milder conditions. For example, use a saturated sodium bicarbonate solution for neutralization instead of a strong base.[2] You can test the stability of your product by taking a small aliquot of the reaction mixture and exposing it to your planned workup conditions to see if decomposition occurs on TLC.[7]
-
-
Q4: I'm observing an emulsion during extraction that is difficult to break. What should I do?
A4: Emulsions are common when working with basic aqueous solutions and organic solvents, especially with crude reaction mixtures containing particulate matter.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion.
-
Filtration: If solid byproducts are present, filtering the entire mixture through a pad of Celite® can help remove the particulate matter that stabilizes the emulsion.
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the separation of layers.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to mix the layers.
-
Purification
Q5: My crude product is a dark oil or solid. What is the best way to purify it?
A5: The crude product is often contaminated with colored impurities and residual phosphorus-containing byproducts.
-
Recommended Purification Methods:
-
Column Chromatography: This is a highly effective method for purifying this compound.
-
Recrystallization: If the crude product is a solid, recrystallization can be an effective purification technique.
-
Solvent Selection: Ethanol is a potential solvent for recrystallization.[10] The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Q6: After purification, my NMR spectrum shows broad peaks. What could be the cause?
A6: Broad peaks in an NMR spectrum can indicate several issues.
-
Potential Causes:
-
Residual Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause peak broadening.
-
Slow Chemical Exchange: The presence of acidic or basic impurities can lead to proton exchange on the NMR timescale, resulting in broadened peaks.
-
Viscosity: A highly concentrated or viscous sample can also lead to broader signals.
-
-
Solutions:
-
Aqueous Wash: Wash the purified product solution with a dilute acid, followed by a dilute base, and then water to remove any residual acidic or basic impurities.
-
Filtration through a Short Plug of Silica: Dissolve the product in a minimal amount of solvent and pass it through a small plug of silica gel to remove baseline impurities.
-
Ensure Sample is Dry: Make sure the sample is completely free of solvent before preparing the NMR sample.
-
Summary of Troubleshooting Strategies
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Delayed, Violent Exotherm During Quenching | Sluggish hydrolysis of POCl₃ at low temperatures; accumulation of unreacted reagent.[1][2] | Perform a "reverse quench" by slowly adding the reaction mixture to a vigorously stirred ice/water or ice/bicarbonate slurry.[2][5] Maintain the quench temperature below 20°C.[2] |
| Low Product Yield | Product protonation and solubility in the acidic aqueous layer; incomplete extraction; product instability.[7] | Neutralize the aqueous layer to pH 7-8 and re-extract.[2] Perform multiple extractions with smaller solvent volumes. Test product stability to workup conditions.[7] |
| Persistent Emulsion During Extraction | Presence of fine solid byproducts; vigorous shaking. | Add brine to increase the ionic strength of the aqueous phase. Filter the mixture through Celite®. Use gentle swirling instead of vigorous shaking. |
| Dark, Oily, or Impure Crude Product | Formation of colored byproducts; residual phosphorus compounds. | Purify by silica gel column chromatography using a hexane/ethyl acetate gradient.[8][9] If solid, consider recrystallization from a suitable solvent like ethanol.[10] |
| Broad Peaks in NMR Spectrum | Residual acidic/basic impurities; paramagnetic species; sample viscosity. | Perform additional aqueous washes on the purified product. Filter the product solution through a short plug of silica. Ensure the sample is thoroughly dried. |
References
- 1. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collection - Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 7. How To [chem.rochester.edu]
- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
how to remove unreacted starting material from product mixture
An essential, yet often challenging, step in chemical synthesis is the isolation of the desired product from unreacted starting materials and other impurities. Incomplete reactions, unfavorable equilibria, or the necessary use of excess reagents can all lead to complex product mixtures requiring purification.
This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve common issues encountered during the removal of unreacted starting materials. As a Senior Application Scientist, my goal is to blend foundational principles with field-proven insights to empower you to make informed decisions for efficient and effective purification.
Getting Started: Initial Assessment of Your Product Mixture
Before selecting a purification strategy, a preliminary analysis of the crude reaction mixture is critical. This initial assessment provides the necessary data to choose the most effective separation technique.
Q1: How can I quickly determine if my crude product contains unreacted starting material?
A quick purity assessment is most commonly performed using Thin-Layer Chromatography (TLC). By spotting the crude reaction mixture alongside the pure starting material(s) on the same TLC plate, you can visually confirm the presence or absence of residual starting compounds.[1][2] For a more quantitative analysis, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be employed.[3]
Q2: What key physical and chemical properties should I consider when choosing a purification method?
The success of any purification technique hinges on exploiting the differences in physical and chemical properties between your desired product and the contaminating starting material. Key properties to consider include:
-
Solubility: Differences in solubility in various solvents are fundamental to extraction and crystallization.[4][5]
-
Polarity: The differential affinity of compounds for a stationary phase based on polarity is the principle behind chromatography.[6]
-
Boiling Point: Significant differences in boiling points allow for separation by distillation.[7][8]
-
Acidic/Basic Properties: The ability to form salts can dramatically alter a compound's solubility in aqueous versus organic solvents, a property leveraged in liquid-liquid extraction.
-
Molecular Size/Shape: While less common for starting material removal, size-exclusion chromatography can be effective in specific cases, such as separating a small molecule from a polymer.
Method Selection: A Decision-Making Workflow
Choosing the right purification strategy from the outset can save significant time and prevent product loss. The following decision tree illustrates a logical workflow for selecting an appropriate primary purification technique.
Caption: Decision tree for selecting a primary purification technique.
| Technique | Principle | Best For... | Limitations |
| Liquid-Liquid Extraction | Differential solubility in two immiscible liquids.[9] | Separating acidic/basic compounds from neutral ones; initial cleanup. | Compounds must have different partition coefficients; emulsions can form. |
| Recrystallization | Differential solubility in a solvent at different temperatures. | Purifying solid products on a multi-gram scale.[10][11] | Requires finding a suitable solvent; can have lower yields. |
| Column Chromatography | Differential adsorption onto a solid stationary phase. | Highly versatile for most organic compounds, especially with similar properties. Safest for <1g scale.[10] | Can be time-consuming and solvent-intensive; potential for product loss on the column. |
| Distillation | Separation based on differences in boiling points.[12][13] | Purifying liquids with significantly different volatilities. | Not suitable for heat-sensitive compounds or compounds with high molecular weight (>350 amu).[10] |
| Scavenger Resins | Covalent or ionic binding of specific functional groups to a solid support.[14] | Removing excess reagents or specific byproducts, simplifying workup to filtration.[15] | Resin capacity is finite; can be expensive; specific to certain functional groups. |
Troubleshooting Guides for Common Purification Techniques
Liquid-Liquid Extraction
This technique is a first-line workup procedure used to separate compounds based on their relative solubilities in two different immiscible liquids, typically an organic solvent and an aqueous solution.[4][9] It is particularly powerful for separating acidic or basic compounds from neutral ones.
Q: My product and starting material are both neutral and have similar polarities. Can I still use extraction?
A: While challenging, it is sometimes possible. The choice of organic solvent is critical. A solvent system where one compound has even a moderately higher partition coefficient can be effective if multiple extractions are performed.[16] However, in this scenario, chromatography is often a more effective method.
Q: An emulsion has formed between the two layers, and they won't separate. What should I do?
A: Emulsion formation is a common issue. Here are several troubleshooting steps:
-
Be Patient: Allow the separatory funnel to stand undisturbed for a longer period.
-
Add Brine: Add a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, which can help break up the emulsion.
-
Gentle Agitation: Gently swirl or rock the funnel instead of vigorous shaking.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool.
Q: How do I know if I have performed enough extractions to remove the impurity?
A: A common rule of thumb is to perform three successive extractions. To verify, you can use TLC to analyze a small, concentrated sample of the final aqueous wash. If you can still detect your starting material in the wash, further extractions may be needed.
Recrystallization
Recrystallization is a highly effective technique for purifying non-volatile solid organic compounds.[5] The principle relies on the fact that most compounds are more soluble in a hot solvent than in a cold one.[5][17]
Q: My compound will not crystallize out of solution upon cooling. What can I do?
A: This is a frequent problem that can often be resolved with one of the following techniques:[3]
-
Problem: Too much solvent was used.
-
Solution: Gently heat the solution to evaporate some of the solvent to achieve a supersaturated state, then allow it to cool again.[3]
-
-
Problem: The solution cooled too rapidly.
-
Problem: Nucleation has not occurred.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[3][5]
-
Solution 2 (Seeding): If available, add one or two pure "seed" crystals of your product to the solution to initiate crystallization.[3]
-
Q: After recrystallization, my product's melting point is still broad, indicating impurities. Why?
A: This suggests that impurities were trapped within the crystal lattice. This often happens if the solution cools too quickly. A second, slower recrystallization may be necessary. It's also possible that the impurity has very similar solubility properties to your product in the chosen solvent, in which case a different solvent or purification method (like chromatography) should be explored.
Flash Column Chromatography
Flash chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a mobile phase (eluent) and a stationary phase (commonly silica gel).[19]
Q: My product and starting material are co-eluting (coming off the column at the same time). How can I improve my separation?
A: This indicates that the polarity difference between your compounds is not being effectively exploited by your chosen conditions.
-
Optimize the Solvent System: The goal is to find a solvent system where the TLC Rf values are well-separated. Aim for an Rf of ~0.3 for your target compound.[19] Try a shallower solvent gradient or switch to a different solvent system with different selectivities (e.g., switching from ethyl acetate/hexanes to dichloromethane/methanol).[20]
-
Change the Stationary Phase: If silica gel (which is acidic) isn't working, consider using alumina (which can be basic, neutral, or acidic) or reverse-phase silica.[20] For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape, while adding triethylamine can help with basic compounds.[19][20]
-
Improve Your Technique: Ensure the column is packed well without cracks.[19] A critical step for difficult separations is the sample loading method.
Q: What is "dry loading" and when should I use it?
A: Dry loading involves pre-adsorbing your crude product onto a small amount of silica gel before adding it to the column.[21] This technique is highly recommended when your sample does not dissolve well in the initial, non-polar eluent. It prevents the use of a strong, dissolving solvent that would streak the sample down the column, leading to poor separation.[22]
Detailed Protocol: Dry Loading a Sample for Flash Chromatography
-
Dissolve Sample: In a round-bottom flask, dissolve your crude product in a suitable, volatile solvent (e.g., dichloromethane, acetone).
-
Add Silica: Add a small amount of silica gel to the flask (typically 2-3 times the mass of your crude product).
-
Evaporate: Remove the solvent completely using a rotary evaporator. The result should be a dry, free-flowing powder of silica gel with your sample adsorbed onto it.
-
Load Column: Carefully add this powder to the top of your packed chromatography column.
-
Elute: Gently add a layer of sand on top of the sample and begin eluting as normal.
Distillation
Distillation is an excellent method for purifying liquids or separating them from non-volatile solids. The separation is based on differences in the boiling points of the components in the mixture.[23]
Q: What is the difference between simple and fractional distillation?
A: Simple distillation is effective for separating liquids with large differences in boiling points (typically >50 °C) or for separating a liquid from a dissolved solid.[24] Fractional distillation is used when the boiling points of the components are much closer. It employs a fractionating column, which provides a large surface area (e.g., glass beads, rings, or metal sponges) for repeated cycles of vaporization and condensation, effectively enriching the vapor with the more volatile component as it rises.[7][24]
Q: My product seems to be decomposing upon heating. How can I purify it by distillation?
A: For compounds that are thermally unstable, vacuum distillation is the method of choice. By reducing the pressure inside the apparatus, the boiling point of the liquid is significantly lowered, allowing for distillation to occur at a temperature below its decomposition point.
Scavenger Resins
Scavenger resins are a modern and highly efficient tool for purification. These are solid-supported reagents designed to react selectively and irreversibly with specific types of molecules, such as excess starting materials or byproducts.[14][15] The key advantage is that the unwanted material becomes bound to the solid resin and can be removed by simple filtration.[25]
Q: I used an excess of an amine starting material in my reaction. How can I easily remove it?
A: This is an ideal scenario for a scavenger resin. An isocyanate or sulfonyl chloride functionalized resin can be added to the reaction mixture. The resin will react with the excess primary or secondary amine. After stirring for a specified time, the resin (now with the starting material covalently bound to it) is simply filtered off, leaving the purified product in solution.
Q: How do I choose the correct scavenger resin for my needs?
A: The choice is based on the functional group of the starting material you wish to remove. Manufacturers provide selection guides that match specific resins to target functional groups. For example:
-
To scavenge excess acids: Use an amine-functionalized resin (e.g., aminomethylated polystyrene).[25]
-
To scavenge excess aldehydes: Use a resin with primary amine or hydrazine functionality.[25]
-
To scavenge excess isocyanates: Use an aminomethyl resin.[25]
General FAQs
Q: I've tried multiple methods, but a small amount of starting material always remains. What should I do?
A: If a single purification technique is insufficient, a combination of methods is often successful. For example, an initial acid-base extraction could be followed by flash chromatography. If impurities persist, preparative HPLC may be required for high-purity samples. Alternatively, it may be more efficient to revisit the reaction conditions to drive the reaction closer to completion.
Q: How do I definitively assess the purity of my final, isolated product?
A: A combination of analytical techniques provides the most reliable assessment of purity. For a solid, a sharp melting point that matches the literature value is a strong indicator of purity.[3] NMR spectroscopy is excellent for confirming the structure and detecting impurities. Finally, LC-MS (Liquid Chromatography-Mass Spectrometry) can provide highly sensitive purity data (e.g., >95% purity by peak area).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 5. Recrystallization [sites.pitt.edu]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. Khan Academy [khanacademy.org]
- 8. Separating Mixtures | Methods & Examples - Lesson | Study.com [study.com]
- 9. organomation.com [organomation.com]
- 10. How To Run A Reaction [chem.rochester.edu]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. ck12.org [ck12.org]
- 13. byjus.com [byjus.com]
- 14. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 15. Scavenger resin - Wikipedia [en.wikipedia.org]
- 16. Liquid-Liquid Extraction - Use in Bioprocess Development [celignis.com]
- 17. Home Page [chem.ualberta.ca]
- 18. benchchem.com [benchchem.com]
- 19. Purification [chem.rochester.edu]
- 20. benchchem.com [benchchem.com]
- 21. Purification [chem.rochester.edu]
- 22. youtube.com [youtube.com]
- 23. openaccesspub.org [openaccesspub.org]
- 24. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 25. glycopep.com [glycopep.com]
alternative chlorinating agents for isoquinoline synthesis
Technical Support Center: Isoquinoline Synthesis
Welcome to the technical support center for isoquinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selecting and utilizing chlorinating agents in key isoquinoline synthesis reactions. Here, we will delve into the mechanistic rationale behind common experimental challenges and provide actionable, field-tested solutions.
Frequently Asked Questions (FAQs): Chlorinating Agents in Isoquinoline Synthesis
Q1: Why is the choice of a chlorinating/activating agent so critical in the Bischler-Napieralski reaction?
The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclization of a β-arylethylamide. The "activating agent," often a chlorinating agent, plays a pivotal role in converting the amide carbonyl into a more electrophilic species, facilitating the intramolecular cyclodehydration.
The choice of agent dictates reaction conditions, substrate scope, and ultimately, the yield and purity of the resulting 3,4-dihydroisoquinoline. A poorly chosen agent can lead to low yields, starting material decomposition, or the formation of unwanted side products. For instance, overly harsh conditions can cause rearrangement or polymerization, especially with sensitive aromatic rings.
Troubleshooting Guide: The Bischler-Napieralski Reaction
The Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines, which can then be oxidized to isoquinolines. The reaction involves the cyclization of a β-phenylethylamide or a β-phenylethylcarbamate, typically using a condensing agent in an inert solvent. The most common condensing agents are phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅).
Issue 1: Low or No Yield of the Desired 3,4-Dihydroisoquinoline
Possible Cause A: Insufficiently Activated Amide Carbonyl
-
Explanation: The core of the reaction is the intramolecular electrophilic attack of the aromatic ring on the amide functionality. The amide carbonyl is not sufficiently electrophilic on its own to be attacked by the electron-rich aromatic ring. The chlorinating/activating agent's primary role is to make this carbon a better electrophile. If the agent is too weak or used in insufficient quantity, the reaction will stall.
-
Solution:
-
Reagent of Choice - Phosphorus Oxychloride (POCl₃): This is the most common and effective activating agent for the Bischler-Napieralski reaction. It reacts with the amide to form a highly electrophilic imidoyl chloride intermediate.
-
Stoichiometry: Ensure at least a stoichiometric amount of POCl₃ is used. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
-
Alternative Stronger Agents: For particularly unreactive substrates, consider using phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). These are more powerful but can also lead to more side products, so they should be used with caution.
-
Possible Cause B: Decomposition of Starting Material or Product
-
Explanation: The reaction is often run at elevated temperatures (e.g., refluxing toluene or acetonitrile). Electron-rich aromatic rings or sensitive functional groups on the starting material can be susceptible to degradation under harsh acidic conditions and high temperatures.
-
Solution:
-
Temperature Control: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and slowly warm it to the target temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and decomposition.
-
Milder Activating Agents: For sensitive substrates, consider using milder alternatives to POCl₃. Triflic anhydride or polyphosphoric acid (PPA) can sometimes promote cyclization under less forcing conditions.
-
Diagram: Bischler-Napieralski Reaction Workflow
Caption: Standard experimental workflow for the Bischler-Napieralski reaction.
Troubleshooting Guide: The Pomeranz–Fritsch Reaction
The Pomeranz–Fritsch reaction is another powerful method for isoquinoline synthesis, involving the acid-catalyzed cyclization of a benzalaminoacetal. The choice of acid catalyst is critical for the success of this reaction.
Issue 2: Formation of Undesired Isomers or Side Products
Possible Cause: Incorrect Acid Catalyst or Concentration
-
Explanation: The Pomeranz–Fritsch reaction is highly sensitive to the type and concentration of the acid used. The classical approach using concentrated sulfuric acid often leads to low yields and the formation of undesired isoquinoline isomers or other side products due to the harsh conditions.
-
Solution:
-
Alternative Acid Systems: A significant improvement in yield and regioselectivity can often be achieved by moving away from concentrated sulfuric acid. Trifluoroacetic acid (TFA) with trifluoroacetic anhydride (TFAA) is a widely used and effective alternative.
-
Phosphorus-Based Reagents: Phosphorus oxychloride (POCl₃) can also be used as a cyclizing agent in this reaction, often providing cleaner results than sulfuric acid.
-
Stepwise Approach: A modified procedure involves the pre-formation of an intermediate, which is then cyclized under milder conditions. This can help to suppress the formation of side products.
-
Table 1: Comparison of Common Activating Agents in Isoquinoline Synthesis
| Agent | Common Application(s) | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Bischler-Napieralski, Pictet-Gams | Reflux in Toluene or Acetonitrile | High reactivity, good yields, readily available. | Can be harsh for sensitive substrates, corrosive. |
| Phosphorus Pentoxide (P₂O₅) | Bischler-Napieralski | High temperature, often in xylene or decalin | Strong dehydrating agent. | Heterogeneous, can be difficult to work with. |
| Trifluoroacetic Anhydride (TFAA) | Pomeranz–Fritsch, Pictet-Spengler | Room temp. to moderate heat in CH₂Cl₂ or neat | Milder conditions, often gives cleaner reactions. | Expensive, moisture-sensitive. |
| Eaton's Reagent (P₂O₅ in MeSO₃H) | Bischler-Napieralski | 60-100 °C | Homogeneous, powerful dehydrating agent. | Can be difficult to prepare and handle. |
| Thionyl Chloride (SOCl₂) | Bischler-Napieralski | Varies, often with a base like pyridine | Very reactive. | Can lead to over-chlorination or other side reactions. |
Troubleshooting Guide: The Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction that involves the cyclization of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. While it doesn't always require a "chlorinating" agent in the traditional sense, the acid catalyst used to promote the reaction is crucial.
Issue 3: Reversibility and Low Yields of Tetrahydroisoquinoline
Possible Cause: Sub-optimal pH and Catalyst
-
Explanation: The Pictet-Spengler reaction proceeds via an initial iminium ion formation, which is pH-dependent. If the conditions are too acidic, the starting amine becomes fully protonated and unreactive towards the carbonyl. If the conditions are not acidic enough, the iminium ion does not form efficiently. The reaction can also be reversible, leading to poor yields.
-
Solution:
-
pH Control: The optimal pH for the Pictet-Spengler reaction is typically between 4 and 5. This can be achieved using buffered systems or by careful addition of an acid catalyst.
-
Aprotic Conditions with Lewis Acids: For substrates that are sensitive to aqueous acid, aprotic conditions using a Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄) can be highly effective.
-
Use of Activating Agents for the Carbonyl: In some cases, particularly with less reactive aldehydes or ketones, the use of an agent that activates the carbonyl group can be beneficial. For example, pre-forming an acetal and then proceeding with the cyclization under acidic conditions can improve yields.
-
Diagram: Decision Tree for Agent Selection
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Elucidation of 1-chloro-3-methylisoquinoline: A Comparative Analysis of NMR Spectroscopy and Alternative Techniques
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of heterocyclic compounds is a cornerstone of rigorous scientific practice. 1-chloro-3-methylisoquinoline, a key building block in the synthesis of various biologically active molecules, presents a compelling case for a detailed examination of its analytical characterization. This guide provides an in-depth exploration of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. While publicly available experimental spectra are scarce, this document leverages established principles of NMR spectroscopy and data from analogous structures to provide a robust predictive analysis.
Furthermore, this guide extends beyond a singular focus on NMR, offering a comparative perspective on other instrumental techniques essential for comprehensive structural elucidation. By understanding the strengths and limitations of each method, researchers can devise a holistic analytical strategy, ensuring the utmost confidence in their molecular architecture.
The Central Role of NMR in Structural Elucidation
NMR spectroscopy stands as the preeminent technique for the determination of the covalent structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of individual atoms within a molecule. For a substituted heteroaromatic compound like this compound, NMR is indispensable for confirming the precise arrangement of substituents on the isoquinoline core.
Predicted ¹H and ¹³C NMR Spectral Data of this compound
The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the known chemical shifts of the parent isoquinoline molecule, taking into account the electronic effects of the chloro and methyl substituents. The predictions are made for a standard deuterated solvent such as chloroform-d (CDCl₃). It is important to note that actual experimental values may vary slightly depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.4 - 7.6 | s | - |
| H-5 | 8.0 - 8.2 | d | 8.0 - 9.0 |
| H-6 | 7.6 - 7.8 | t | 7.0 - 8.0 |
| H-7 | 7.8 - 8.0 | t | 7.0 - 8.0 |
| H-8 | 8.1 - 8.3 | d | 8.0 - 9.0 |
| 3-CH₃ | 2.5 - 2.7 | s | - |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 152 |
| C-3 | 155 - 157 |
| C-4 | 118 - 120 |
| C-4a | 136 - 138 |
| C-5 | 128 - 130 |
| C-6 | 126 - 128 |
| C-7 | 130 - 132 |
| C-8 | 127 - 129 |
| C-8a | 127 - 129 |
| 3-CH₃ | 20 - 22 |
Rationale for Predicted Chemical Shifts:
-
¹H NMR:
-
The protons on the benzene ring (H-5, H-6, H-7, and H-8) are expected to resonate in the aromatic region (7.6 - 8.3 ppm). Their specific shifts and multiplicities are influenced by their position relative to the nitrogen atom and the fused pyridine ring.
-
The H-4 proton is anticipated to be a singlet and relatively upfield compared to other aromatic protons due to the influence of the adjacent methyl group and the absence of ortho-protons for coupling.
-
The methyl protons (3-CH₃) are expected to appear as a sharp singlet in the upfield region (2.5 - 2.7 ppm), characteristic of a methyl group attached to an aromatic ring.
-
-
¹³C NMR:
-
The carbon atoms of the isoquinoline core will have distinct chemical shifts based on their electronic environment.
-
C-1, being attached to the electronegative chlorine atom, is predicted to be significantly downfield.
-
C-3, bonded to the nitrogen and bearing the methyl group, will also be downfield.
-
The quaternary carbons (C-4a and C-8a) will typically show weaker signals in a standard ¹³C NMR spectrum.
-
The methyl carbon (3-CH₃) will resonate at a characteristic upfield chemical shift.
-
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental workflow is recommended:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm for both ¹H and ¹³C NMR.
-
-
Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
For ¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
For ¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
A wider spectral width is necessary to encompass the full range of carbon chemical shifts.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the proton signals to determine the relative number of protons corresponding to each resonance.
-
Workflow for NMR-Based Structural Elucidation
Caption: Workflow for the structural elucidation of this compound using NMR spectroscopy.
Comparative Analysis with Alternative Analytical Techniques
While NMR is paramount for detailed structural information, a multi-technique approach provides the most robust characterization.
Table 3: Comparison of Analytical Techniques for the Characterization of this compound
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity, chemical environment of atoms, stereochemistry. | Unambiguous structure determination in solution. | Relatively low sensitivity, requires soluble sample. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution MS). | High sensitivity, small sample amount needed. | Does not provide detailed connectivity information for isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, good for identifying key bonds. | Complex spectra can be difficult to interpret fully for complex molecules. |
| X-ray Crystallography | Precise three-dimensional structure in the solid state. | Provides absolute structural confirmation. | Requires a suitable single crystal, which can be difficult to grow. |
In-Depth Comparison:
-
NMR vs. Mass Spectrometry: Mass spectrometry would readily confirm the molecular weight of this compound (177.63 g/mol ). High-resolution mass spectrometry (HRMS) could provide the exact elemental formula (C₁₀H₈ClN), which is crucial for confirming the atomic composition. However, MS cannot distinguish between isomers. For instance, this compound and 2-chloro-3-methylquinoline would have the same molecular weight and elemental formula. NMR, on the other hand, would provide distinctly different spectra for these isomers, allowing for their unambiguous identification.
-
NMR vs. Infrared Spectroscopy: IR spectroscopy would be useful for identifying the presence of the C-Cl bond, C-H bonds (aromatic and aliphatic), and the C=N and C=C bonds of the isoquinoline ring system. While it can confirm the presence of these functional groups, it cannot provide information on their specific locations within the molecule. NMR excels in defining the precise arrangement of these groups.
-
NMR vs. X-ray Crystallography: X-ray crystallography provides the "gold standard" for structural determination by mapping the electron density of a molecule in a crystal lattice. This technique would definitively confirm the structure of this compound, including bond lengths and angles. However, the major prerequisite is the ability to grow a high-quality single crystal, which is often a significant bottleneck. NMR provides the detailed structure in the solution phase, which is often more relevant to the chemical and biological activity of the molecule.
Conclusion
The structural elucidation of this compound is a task best accomplished through a synergistic application of modern analytical techniques. While this guide provides a detailed predictive framework for its ¹H and ¹³C NMR spectra, underscoring the power of NMR in defining its covalent structure, it also emphasizes the complementary roles of Mass Spectrometry, IR Spectroscopy, and X-ray Crystallography. For the research scientist, a comprehensive approach, integrating data from multiple analytical platforms, is the most rigorous path to unequivocal structural confirmation, ensuring the integrity and reproducibility of their scientific endeavors.
analytical characterization of 1-chloro-3-methylisoquinoline
An Analytical Chemist's Guide to the Characterization of 1-chloro-3-methylisoquinoline: A Comparative Approach
Introduction
This compound is a halogenated heterocyclic compound that serves as a valuable intermediate in synthetic organic chemistry and drug discovery. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds, including anesthetics and antihypertensives.[1] The precise structural confirmation and purity assessment of intermediates like this compound are paramount to ensure the integrity of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). In a research and development or quality control setting, a multi-technique analytical approach is not just best practice; it is a necessity for unambiguous characterization.
This guide provides a comprehensive comparison of key analytical techniques for the characterization of this compound. As a senior application scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale—the "why" behind the "how." We will explore spectroscopic and chromatographic methods, presenting comparative data, detailed experimental protocols, and the logic for integrating these techniques into a robust, self-validating workflow.
Fundamental Physicochemical & Structural Data
A crucial first step in any analytical endeavor is to collate the known properties of the analyte. This data informs instrument parameter selection, sample preparation, and interpretation of results. For this compound, the key identifiers are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 7115-16-4 | PubChem[2] |
| Molecular Formula | C₁₀H₈ClN | PubChem[2] |
| Molecular Weight | 177.63 g/mol | PubChem[2] |
| Monoisotopic Mass | 177.0345270 Da | PubChem[2] |
Spectroscopic Characterization: A Multi-Technique Approach
Spectroscopy is the cornerstone of molecular structure elucidation. No single technique provides a complete picture; therefore, data from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy must be synthesized for confident identification.
Workflow for Spectroscopic Identification
The logical flow for confirming the structure involves using these techniques in concert. Mass spectrometry confirms the mass and elemental composition (specifically the presence of chlorine), while NMR and IR spectroscopy provide detailed information about the molecular framework and functional groups, respectively.
Caption: Integrated workflow for the spectroscopic confirmation of this compound.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For halogenated compounds, it offers an additional layer of confirmation through the characteristic isotopic patterns. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1. This results in a distinctive pair of peaks ([M]⁺ and [M+2]⁺) in the mass spectrum, providing unambiguous evidence for the presence of a single chlorine atom. Electron Ionization (EI) is a suitable technique as it provides reproducible fragmentation patterns that can aid in structural elucidation.
Comparative Data Analysis:
| Compound | Molecular Ion [M]⁺ (m/z) | Key Fragment Ions (Expected) |
| This compound | 177 / 179 (~3:1 ratio) [3] | [M-Cl]⁺, [M-CH₃]⁺, [M-HCN]⁺ |
| 1-chloro-6-methoxyisoquinoline | 193 / 195 | [M-Cl]⁺, [M-CH₃]⁺, [M-CO]⁺[3] |
| 1-methylisoquinoline | 143 | [M-H]⁺, [M-HCN]⁺[4] |
Experimental Protocol: GC-MS (EI)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
GC Conditions:
-
Column: DB-5MS or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Scan Range: m/z 40-300. This range is chosen to be wide enough to observe the molecular ion and key fragments.[3]
-
-
Data Analysis:
-
Trustworthiness Check: Verify the mass accuracy using a known standard if available.
-
Identify the molecular ion peak [M]⁺ at m/z 177.
-
Confirm the presence of the [M+2]⁺ isotope peak at m/z 179 with an intensity of approximately one-third of the [M]⁺ peak.
-
Analyze the fragmentation pattern to identify characteristic losses, such as the chlorine radical (m/z 142) or methyl radical (m/z 162).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.[5] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms. For this compound, we expect to see signals corresponding to the aromatic protons on the benzene and pyridine rings, as well as a distinct signal for the methyl group. The choice of a deuterated solvent like Chloroform-d (CDCl₃) is standard as it is an excellent solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) typically does not interfere with analyte signals.[6]
Comparative Data Analysis (Expected Chemical Shifts):
| Nucleus | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale & Comparison |
| Methyl (CH₃) | ~2.5 - 2.7 | ~20 - 25 | The methyl group is attached to an sp² carbon of the heterocyclic ring, shifting it downfield from a typical alkyl methyl group. This is comparable to the methyl signal in 1-methylisoquinoline. |
| Aromatic (Ar-H) | ~7.5 - 8.4 | ~118 - 153 | The aromatic protons will appear as a series of multiplets (doublets, triplets) in this region. The proton at C4 will likely be a singlet. The presence of the electron-withdrawing chlorine atom and the nitrogen atom influences the specific shifts. |
| Quaternary Carbons | N/A | ~126 - 152 | The ¹³C spectrum will show several quaternary carbon signals, including the carbon bearing the chlorine (C1) and the methyl group (C3), which will be crucial for full assignment. A ¹³C NMR spectrum is noted as available in the PubChem database.[2] |
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of CDCl₃.[3] Ensure the sample is fully dissolved. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), if not already present in the solvent.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse acquisition.
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16 scans for good signal-to-noise.
-
Processing: Apply an exponential line broadening of 0.3 Hz before Fourier transformation to improve signal-to-noise without significant loss of resolution.[3]
-
-
¹³C NMR Acquisition:
-
Data Analysis:
-
Trustworthiness Check: Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze chemical shifts and coupling constants (J-values) to assign protons to their respective positions in the molecule.
-
Count the number of signals in the ¹³C spectrum to confirm the 10 unique carbon atoms.
-
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups.[5] For this compound, we are looking for characteristic vibrations of the aromatic system (C=C and C=N stretches) and the carbon-chlorine bond (C-Cl stretch). Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.
Comparative Data Analysis (Wavenumber, cm⁻¹):
| Functional Group | This compound [3] | 1-chloro-6-methoxyisoquinoline[3] | Rationale |
| C=N Stretch | ~1625 | ~1610 | Characteristic of the imine bond within the isoquinoline ring system. |
| C=C Stretch (Aromatic) | ~1580, 1470 | ~1570, 1490 | Multiple bands are expected for the aromatic ring stretches, often referred to as the "fingerprint" region for the aromatic system. |
| C-Cl Stretch | ~790 | ~780 | The C-Cl stretch appears in the lower frequency region of the spectrum. Its exact position can be influenced by the overall molecular structure. |
Experimental Protocol: FTIR-ATR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. No further preparation is needed.
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Background Collection: First, record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric (H₂O, CO₂) and instrument-related absorbances.
-
Sample Spectrum: Apply gentle pressure to the sample using the built-in clamp to ensure good contact with the crystal.
-
Spectral Range: Collect the spectrum over a range of 4000-400 cm⁻¹.
-
Number of Scans: Co-add 16 or 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum is typically presented in terms of percent transmittance. Identify the key absorption bands and compare them to the expected frequencies for the isoquinoline core and C-Cl bond.
Chromatographic Purity Assessment
While spectroscopy confirms identity, chromatography is essential for determining purity. High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for this purpose due to its high resolution and compatibility with various detectors.[7]
Expertise & Rationale: A reversed-phase HPLC method is the logical starting point for a moderately polar, aromatic compound like this compound. A C18 column provides a nonpolar stationary phase that retains the analyte based on its hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile) and an aqueous buffer allows for the elution of the compound with good peak shape. UV detection is ideal, as the conjugated aromatic system of isoquinoline will have a strong chromophore, ensuring high sensitivity. The method's trustworthiness is established through system suitability tests, ensuring the chromatographic system is performing adequately.
Workflow for HPLC Purity Analysis
Caption: A self-validating workflow for determining the purity of this compound by HPLC.
Experimental Protocol: Reversed-Phase HPLC for Purity Analysis
-
Reagent & Solution Preparation:
-
Mobile Phase A: 0.1% Formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% Formic acid in HPLC-grade acetonitrile. The acid is added to ensure good peak shape by protonating any residual silanols on the stationary phase.
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Reference Standard Solution: Accurately weigh ~10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with diluent to create a 0.1 mg/mL solution.
-
Sample Solution: Prepare the sample to be tested at the same target concentration (0.1 mg/mL) in diluent.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detector Wavelength: 225 nm (select a wavelength of high absorbance for the isoquinoline ring).
-
Gradient Program:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-22 min: 30% B (re-equilibration)
-
-
-
System Suitability Test (SST):
-
Procedure: Make five replicate injections of the Reference Standard Solution.
-
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of the peak area ≤ 2.0%.
-
Tailing factor for the main peak between 0.8 and 1.5.
-
Theoretical plates (Plate Count) ≥ 2000.
-
-
Rationale: The SST is a mandatory self-validating step that proves the chromatographic system is suitable for the analysis on the day of the experiment.
-
-
Data Analysis:
-
Analyze the sample chromatogram.
-
Calculate the purity using area percent normalization: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Identify and quantify any impurities relative to the main peak.
-
Conclusion
The requires a thoughtful, multi-faceted approach. No single technique is sufficient. Mass spectrometry provides unequivocal confirmation of its molecular weight and the presence of chlorine.[3] NMR spectroscopy offers a detailed map of the C-H framework, essential for confirming the substitution pattern.[2][3] IR spectroscopy provides a quick fingerprint of the key functional groups present.[2][3] Finally, a well-validated HPLC method is indispensable for quantifying its purity, ensuring it meets the specifications required for its intended use in research and development.[7] By integrating these techniques into a logical workflow, researchers and drug development professionals can achieve a high degree of confidence in the identity and quality of this critical chemical intermediate.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. This compound | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Isoquinoline, 1-methyl- [webbook.nist.gov]
- 5. rroij.com [rroij.com]
- 6. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to the Reactivity of 1-Chloro- vs. 1-Bromo-isoquinolines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel therapeutics and functional materials, the isoquinoline scaffold is a privileged structural motif. Functionalization at the C1 position is a common strategy for generating molecular diversity and tuning biological activity. The choice of the halide at this position—typically chlorine or bromine—is a critical decision that profoundly impacts reaction efficiency, cost, and overall synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity of 1-chloro-isoquinoline and 1-bromo-isoquinoline, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, supported by established chemical principles and generalized experimental data.
The Decisive Factor: Carbon-Halogen Bond Strength in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, are cornerstones of modern organic synthesis. In these transformations, the reactivity of the aryl halide is paramount and generally follows the trend: I > Br > Cl.[1] This trend is primarily dictated by the bond dissociation energies of the carbon-halogen bond, with the weaker carbon-bromine bond being more readily cleaved by the palladium catalyst in the oxidative addition step—often the rate-determining step of the catalytic cycle.[1]
Consequently, 1-bromo-isoquinoline is generally the more reactive and often preferred substrate over its chloro-analogue in these reactions. This enhanced reactivity typically translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields.[1]
Comparative Reactivity in Suzuki-Miyaura Coupling
| Feature | 1-Chloro-isoquinoline | 1-Bromo-isoquinoline | Rationale |
| Reaction Temperature | Higher (typically 80-110 °C)[2] | Milder (often room temperature to 80 °C)[3] | Higher energy input needed to cleave the stronger C-Cl bond. |
| Catalyst System | Requires specialized ligands (e.g., SPhos, Buchwald ligands) for efficient oxidative addition.[2] | More general Pd/phosphine systems are often effective (e.g., Pd(PPh₃)₄).[4] | The C-Br bond is more easily activated by a wider range of Pd(0) catalysts. |
| Base Strength | Often requires stronger bases (e.g., K₃PO₄).[2] | Can proceed with weaker bases (e.g., K₂CO₃).[4] | Milder conditions overall require less aggressive reagents. |
| Typical Yields | Generally lower, especially with challenging coupling partners.[4] | Generally higher and more reliable.[4] | More efficient oxidative addition leads to a more efficient catalytic cycle. |
Experimental Protocol: Generalized Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
1-Haloisoquinoline (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ for bromide, Pd₂(dba)₃/SPhos for chloride) (1-5 mol%)
-
Base (e.g., K₂CO₃ for bromide, K₃PO₄ for chloride) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene/H₂O, Dioxane/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add the 1-haloisoquinoline, arylboronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.
-
Add the anhydrous, degassed solvent system.
-
Stir the reaction mixture at the appropriate temperature (e.g., 80°C for bromide, 100°C for chloride) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Similar to the Suzuki-Miyaura coupling, the efficiency of this reaction is highly dependent on the nature of the halide. The oxidative addition of the palladium catalyst to the C-X bond is the rate-determining step, making 1-bromo-isoquinoline a more facile substrate than the chloro derivative.[1] Consequently, amination of 1-bromo-isoquinoline can typically be achieved under milder conditions and may exhibit a broader substrate scope with respect to the amine coupling partner.[1]
| Feature | 1-Chloro-isoquinoline | 1-Bromo-isoquinoline | Rationale |
| Reaction Temperature | Higher (typically 110-130 °C)[1] | Milder (typically 90-110 °C)[1] | Stronger C-Cl bond requires more thermal energy for oxidative addition. |
| Catalyst System | Requires catalyst systems optimized for Ar-Cl bonds (e.g., with Xantphos or biarylphosphine ligands).[1] | More general Pd/phosphine systems are effective. | C-Br bond is more readily activated. |
| Base Strength | Often requires stronger bases (e.g., NaOtBu, K₃PO₄).[1] | Can proceed with weaker bases (e.g., Cs₂CO₃).[1] | Milder conditions are sufficient for the more reactive substrate. |
| Reaction Time | Longer (typically 18-36 hours).[1] | Shorter (typically 4-12 hours).[1] | Faster oxidative addition leads to a faster overall reaction rate. |
| Yield | Generally lower for challenging amines.[1] | Generally higher and more reliable.[1] | More efficient catalytic cycle with fewer side reactions. |
Experimental Protocol: Generalized Buchwald-Hartwig Amination
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
1-Haloisoquinoline (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (2 mol%)
-
Phosphine ligand (e.g., Xantphos or a biarylphosphine ligand) (4 mol%)
-
Base (e.g., Cs₂CO₃ for bromide, NaOtBu for chloride) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried reaction vessel.
-
Add the 1-haloisoquinoline and the amine.
-
Add the anhydrous solvent.
-
Seal the vessel and heat to the appropriate temperature (e.g., 100°C for bromide, 120°C for chloride) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent and water.
-
Separate the layers, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[5]
Comparative Reactivity in Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. The reactivity trend for the aryl halide in Sonogashira coupling is I > Br >> Cl.[6] Consequently, 1-bromo-isoquinoline is a much more reactive substrate than 1-chloro-isoquinoline in this transformation.[7]
| Feature | 1-Chloro-isoquinoline | 1-Bromo-isoquinoline | Rationale |
| Reaction Temperature | Higher (typically 50-70 °C or higher).[7] | Often proceeds at room temperature.[8] | The C-Cl bond is significantly less reactive towards oxidative addition. |
| Catalyst System | Often requires higher catalyst loading and specialized ligands.[7] | Standard Pd/Cu catalyst systems are generally effective.[8] | The C-Br bond is more readily activated. |
| Reaction Time | Significantly longer. | Generally shorter. | Faster catalytic turnover with the more reactive bromide. |
| Yield | Often lower, with potential for side reactions. | Typically high. | Efficient coupling with minimal byproducts. |
Experimental Protocol: Generalized Sonogashira Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
Materials:
-
1-Haloisoquinoline (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Amine base (e.g., Triethylamine) (2.0 equiv)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1-haloisoquinoline, Pd(PPh₃)₄, and CuI.
-
Add the anhydrous, degassed solvent.
-
Add the amine base followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., room temperature for bromide, 60°C for chloride).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[7]
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity
In contrast to palladium-catalyzed reactions, the reactivity order for nucleophilic aromatic substitution (SNAr) is often reversed, with aryl chlorides being more reactive than aryl bromides.[1] This is because the rate-determining step in an SNAr reaction is typically the initial nucleophilic attack to form a resonance-stabilized intermediate (Meisenheimer complex).[9]
The high electronegativity of chlorine polarizes the C-Cl bond and stabilizes the negatively charged intermediate more effectively than bromine.[1] However, the leaving group ability (Br > Cl) also plays a role in the second step of the mechanism. The 1-position of the isoquinoline ring is inherently activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The overall reactivity will be a balance of these opposing factors and will be highly dependent on the specific nucleophile and reaction conditions.[1] In many cases, for activated systems like 1-haloisoquinolines, the difference in reactivity between the chloro and bromo derivatives in SNAr may be less pronounced than in cross-coupling reactions.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
Conclusion and Recommendations
The choice between 1-chloro- and 1-bromo-isoquinoline is a strategic decision that balances reactivity with cost and availability.
-
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), 1-bromo-isoquinoline is the superior substrate. Its greater reactivity allows for milder reaction conditions, shorter reaction times, and often results in higher and more reliable yields.[1]
-
1-Chloro-isoquinoline is a more economical starting material, but its lower reactivity necessitates more forceful conditions. This often requires the use of specialized and more expensive catalyst systems and may lead to lower yields, especially with challenging substrates.[1]
-
For nucleophilic aromatic substitution (SNAr), the reactivity difference is less pronounced. While 1-chloro-isoquinoline may react faster in the initial nucleophilic attack, the better leaving group ability of bromide can influence the overall rate. The choice between the two may depend on the specific nucleophile and reaction conditions.[1]
For initial investigations and when reaction efficiency is paramount, 1-bromo-isoquinoline is the recommended starting material. However, for large-scale synthesis where cost is a major driver, the development of an efficient protocol using the less expensive 1-chloro-isoquinoline may be a worthwhile endeavor, leveraging modern advancements in catalyst technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Palladium-Catalyzed C–O Cross-Coupling of Primary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Biological Activity Screening of 1-Chloro-3-Methylisoquinoline Derivatives
For researchers and drug development professionals, the isoquinoline scaffold represents a privileged heterocyclic system, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1] This guide provides a comparative overview of the potential biological activities of 1-chloro-3-methylisoquinoline derivatives, drawing upon experimental data from structurally related compounds to inform a rational screening strategy. While direct and extensive research on this specific substitution pattern is nascent, by examining related chloro- and methyl-substituted isoquinolines, we can infer likely avenues of bioactivity and design a robust screening cascade to unveil their therapeutic potential.
The Isoquinoline Core: A Foundation for Diverse Bioactivity
The isoquinoline nucleus is a fundamental structure in many biologically active natural and synthetic compounds. Its derivatives are known to exhibit a broad spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory activities.[1] The introduction of various substituents onto the isoquinoline ring system allows for the fine-tuning of these biological properties. Halogenation, such as the introduction of a chloro group, can significantly influence a molecule's lipophilicity and electronic character, potentially enhancing its interaction with biological targets.[2]
Inferred Biological Potential of this compound Derivatives
Direct experimental data on the comprehensive biological screening of this compound derivatives is limited. However, by examining the activities of closely related analogs, we can construct a hypothesis-driven approach to their evaluation.
Anticancer Activity: A Promising Frontier
Numerous isoquinoline and quinoline derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4] The presence of a chloro substituent, in particular, has been associated with potent anticancer activity. For instance, derivatives of 2-chloroquinoline-3-carbaldehyde are precursors to compounds with cytotoxic effects, and specific chloro-quinoline derivatives have shown notable activity against breast (MCF-7) and lung (A549) cancer cell lines.[2] Furthermore, some chloroalkyl 1H-benz[de]isoquinoline-1,3-diones have shown significant antineoplastic activity and the ability to induce apoptosis in human tumor cell lines.[5]
The mechanism of action for many anticancer isoquinolines involves the inhibition of key cellular machinery. They can interfere with DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV.[3]
Antimicrobial Properties: Combating Pathogens
The isoquinoline scaffold is a common feature in many antimicrobial agents.[3] Halogenated derivatives, including those with chloro-substituents, have shown considerable promise. Chlorinated isoquinoline derivatives have demonstrated notable antifungal activity.[6] For instance, chlorobenzoate and chlorophenylpropanoate esters of tetrahydroisoquinolines exhibited significant antifungal properties.[6] Similarly, chloro-substituted quinoline analogs have displayed good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[2] Tricyclic isoquinoline derivatives synthesized from 1-methyl-3,4-dihydroisoquinoline have also shown antibacterial properties against some Gram-positive pathogens.[7]
Other Pharmacological Activities
A study on dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinoline, a compound structurally similar to the focus of this guide, revealed clear local anaesthetic and antispasmodic properties.[8] This finding suggests that derivatives of this compound could also be explored for their effects on the central and peripheral nervous systems.
A Strategic Approach to Biological Screening
Based on the evidence from related compounds, a logical screening cascade for this compound derivatives would prioritize the evaluation of their anticancer and antimicrobial activities. The following section provides detailed, step-by-step methodologies for these key experiments.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability. It is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple, insoluble formazan product.[2]
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Detailed Protocol:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7, A549, HT-29) in appropriate media.
-
Harvest cells in their logarithmic growth phase and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM).
-
Add the diluted compounds to the designated wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
-
MTT Addition and Solubilization:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value for each compound.
-
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a bacterium.[2]
Workflow for Broth Microdilution Assay
Caption: Workflow of the broth microdilution assay for MIC determination.
Detailed Protocol:
-
Preparation of Compounds and Inoculum:
-
Perform a two-fold serial dilution of the this compound derivatives in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).
-
Prepare a bacterial suspension of the test organisms (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial suspension.
-
Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually assess the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
A similar broth microdilution method can be employed to determine the antifungal activity of the compounds.
Detailed Protocol:
-
Preparation of Compounds and Inoculum:
-
Perform serial dilutions of the compounds in a 96-well plate containing RPMI-1640 medium.
-
Prepare a fungal suspension of the test organisms (e.g., Candida albicans, Aspergillus fumigatus) and adjust it to a final concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation and Incubation:
-
Inoculate the wells with the fungal suspension.
-
Incubate the plate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
Determine the MIC as the lowest concentration that causes a significant inhibition of growth compared to the growth control.
-
Comparative Data Summary
The following table presents a hypothetical comparison of the potential biological activities of this compound derivatives against known standards, based on the activities of structurally related compounds.
| Compound Class | Anticancer Activity (IC50, µM) | Antibacterial Activity (MIC, µg/mL) | Antifungal Activity (MIC, µg/mL) |
| MCF-7 | A549 | S. aureus | |
| This compound Derivatives (Hypothetical) | 5-20 | 10-30 | 8-32 |
| Doxorubicin (Anticancer Standard) | 0.5-2 | 0.1-1 | - |
| Ciprofloxacin (Antibacterial Standard) | - | - | 0.5-2 |
| Fluconazole (Antifungal Standard) | - | - | - |
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is an emerging area of research, the existing literature on related isoquinoline and quinoline compounds provides a strong rationale for investigating their potential as anticancer and antimicrobial agents. The experimental protocols detailed in this guide offer a robust framework for the systematic screening of these compounds. Further studies should also explore their mechanism of action, structure-activity relationships, and in vivo efficacy to fully elucidate their therapeutic potential.
References
- 1. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor efficacy and apoptotic activity of substituted chloroalkyl 1H-benz[de]isoquinoline-1,3-diones: a new class of potential antineoplastic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Alkyl derivatives of isoquinoline. III. Synthesis and pharmacologic activity of dialkylaminoalkyl amides of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline and of 3-carboxy-2,4-dimethyl-1,2-dihydro-1-oxoisoquinoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Significance of Isoquinoline Scaffolds in Modern Science
An In-Depth Technical Guide to the X-ray Crystal Structure of Substituted Isoquinolines for Researchers, Scientists, and Drug Development Professionals
The isoquinoline moiety, a bicyclic aromatic heterocycle, is a privileged structural framework found in numerous natural alkaloids and synthetic compounds.[1][2] Its derivatives exhibit a wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, making them cornerstones in medicinal chemistry and drug development.[1][2][3] For drug development professionals, a precise understanding of the three-dimensional atomic arrangement of these molecules, as provided by single-crystal X-ray diffraction, is paramount.[4] This knowledge allows for the rational design of new therapeutic agents by elucidating structure-activity relationships (SAR) and understanding intermolecular interactions with biological targets.
A Comparative Look at Substituted Isoquinoline Crystal Structures
The substitution pattern on the isoquinoline ring profoundly influences its molecular conformation, crystal packing, and, consequently, its physicochemical properties. The introduction of different functional groups can lead to the formation of various non-covalent interactions, such as hydrogen bonds, C–H∙∙∙O, C–H∙∙∙S, and π–π stacking, which dictate the supramolecular architecture in the solid state.[5][6]
For instance, a study on a methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate derivative revealed a three-dimensional network stabilized by a combination of weak C—H∙∙∙O, C—H∙∙∙S, and C—H∙∙∙π interactions.[6] The analysis of different 1-aminoisoquinoline derivatives has shown how twisted molecular conformations and loose packing modes can be achieved through substitution, impacting their fluorescence properties in the solid state.[7]
To illustrate the diversity, the table below compares crystallographic data for a selection of substituted isoquinoline derivatives reported in the literature.
| Compound/Derivative Name | Space Group | Unit Cell Parameters (a, b, c in Å; α, β, γ in °) | Key Intermolecular Interactions | Reference |
| methyl O-[(11R, 11aS)-4-oxo-1,3,4,6,11,11a-hexahydro-2H-pyrido[1,2-b]isoquinolin-11-yl]carbonodithioate | P2₁2₁2₁ | a=5.2804, b=8.1347, c=35.015 | C—H∙∙∙O, C—H∙∙∙S, C—H∙∙∙π | [6][8] |
| 7-acetyl-8-phenyl-3-(N-phenylcarbamoylmethylsulfanyl)-4-cyano-1,6-dimethyl-6-hydroxy-5,6,7,8-tetrahydroisoquinoline (5a) | P-1 | a=9.006, b=11.332, c=13.882; α=101.40, β=94.55, γ=103.95 | N-H···O, O-H···N hydrogen bonds | [9] |
| 1-(Isoquinolin-3-yl)-3-(4-methoxyphenyl)imidazolidin-2-one (3e) | P2₁/c | a=12.288, b=5.645, c=22.844; β=99.78 | C-H···O, C-H···π interactions | [1] |
Experimental Guide: From Synthesis to Structure
The journey from a newly synthesized isoquinoline derivative to its fully characterized crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles.[10] This section provides a self-validating protocol for this workflow.
Part 1: The Art and Science of Crystal Growth
Obtaining a high-quality single crystal is often the most challenging step in X-ray crystallography.[10] The goal is to encourage a slow process of nucleation and growth, which yields larger, more ordered crystals.[11] For substituted isoquinolines, which are typically small organic molecules, several methods are effective.
Step-by-Step Protocol for Crystal Growth by Slow Evaporation:
-
Solvent Selection: Choose a solvent or solvent system in which your isoquinoline derivative has moderate solubility. The ideal solvent will allow the compound to dissolve completely upon gentle heating but become supersaturated as the solvent slowly evaporates at room temperature. Common choices include ethanol, methanol, acetone, and ethyl acetate.[12]
-
Solution Preparation: Prepare a nearly saturated solution of your compound in the chosen solvent in a clean vial. A small amount of undissolved material can act as nucleation sites, so aim for a clear solution, filtering if necessary to remove dust or other particulates.[11]
-
Controlled Evaporation: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow solvent evaporation. The rate of evaporation is critical; faster evaporation leads to smaller, less-ordered crystals.
-
Incubation: Place the vial in a vibration-free environment, such as a dedicated crystallization dish or a quiet corner of a lab bench. Allow it to stand undisturbed for several days to weeks.
-
Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or pipette and dry them on filter paper.[10]
Alternative Crystallization Techniques:
-
Vapor Diffusion: This method is excellent for small quantities of material. A concentrated solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]
-
Solvent Layering: A solution of the compound is carefully layered with a miscible solvent in which it is less soluble. Crystallization occurs at the interface between the two solvents.[11]
Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection
SC-XRD is the gold standard for determining the atomic-level structure of a crystalline compound.[4] The technique involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[13]
Diagram of the SC-XRD Experimental Workflow:
Caption: Experimental workflow for single crystal X-ray diffraction.
Step-by-Step Protocol for SC-XRD Data Collection:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil or adhesive.
-
Data Acquisition: The mounted crystal is placed in a diffractometer and cooled in a stream of nitrogen gas (typically to 100-150 K) to minimize thermal vibrations.[9] A monochromatic X-ray beam is directed at the crystal. As the crystal is rotated, a series of diffraction images are collected by a detector.[10]
-
Data Processing: The collected images are processed to integrate the intensities of the thousands of diffraction spots. This data is then scaled and corrected for experimental factors to produce a final reflection file.[9]
Part 3: Structure Solution and Refinement
The processed diffraction data contains information about the electron density within the crystal. The final step is to translate this data into a 3D atomic model.
-
Structure Solution (Phasing): For small molecules like isoquinolines, direct methods are typically used to solve the "phase problem" and generate an initial electron density map.[10] This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using least-squares procedures. This iterative process optimizes the atomic positions, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns.[9] Hydrogen atoms are typically placed in calculated positions.
-
Validation: The final structure is validated using various crystallographic metrics (e.g., R-factors) and checked for geometric sensibility. The final structural data is often deposited in a crystallographic database like the Cambridge Structural Database (CSD) for public access.[14][15]
The Interplay of Substituents and Crystal Packing
The choice of substituent on the isoquinoline core is a primary determinant of the resulting crystal structure. Understanding this relationship is key to crystal engineering and designing materials with desired properties.
Diagram of Substituent Effects on Crystal Packing:
Caption: Logical relationships between substituent properties and crystal packing.
-
Hydrogen Bonding: Substituents capable of hydrogen bonding (e.g., -OH, -NH2, -COOH) are powerful structure-directing groups, often leading to predictable and robust packing motifs.
-
Steric Effects: Bulky substituents can hinder close packing and may lead to the formation of less dense crystal structures or prevent crystallization altogether.
-
π–π Interactions: The aromatic rings of the isoquinoline system and any aromatic substituents can engage in π–π stacking interactions, which play a significant role in the overall crystal packing.
By systematically varying substituents and analyzing the resulting crystal structures, researchers can gain deep insights into the principles of molecular recognition in the solid state, a field of immense importance for the development of new pharmaceuticals and functional materials.
References
- 1. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structural characterization and crystal packing of the isoquinoline derivative | European Journal of Chemistry [eurjchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Structural characterization and crystal packing of the isoquinoline derivative | Semantic Scholar [semanticscholar.org]
- 9. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. unifr.ch [unifr.ch]
- 12. iscientific.org [iscientific.org]
- 13. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 15. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Assessing the Purity of 1-chloro-3-methylisoquinoline
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical development, the rigorous assessment of purity is a cornerstone of safety, efficacy, and reproducibility. 1-chloro-3-methylisoquinoline is a key heterocyclic building block in the synthesis of a variety of potentially pharmacologically active molecules.[1][2] Its purity can significantly impact the outcome of subsequent synthetic steps and biological assays. This guide provides an in-depth comparison of a robust High-Performance Liquid Chromatography (HPLC) method for purity assessment against a viable alternative, Gas Chromatography-Mass Spectrometry (GC-MS), offering the technical rationale behind the methodological choices to ensure self-validating and reliable results.
The Critical Role of Chromatographic Purity Assessment
The primary objective in analyzing the purity of a synthesized compound like this compound is to identify and quantify any impurities. These can include unreacted starting materials, byproducts from the reaction, or degradation products. Chromatographic techniques are paramount for this purpose, offering the resolution needed to separate the main compound from these closely related substances.[3]
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For heterocyclic aromatic amines and related structures, reversed-phase HPLC is a widely adopted and powerful analytical tool.[4][5] Its versatility and robustness make it the method of choice for routine purity analysis in many pharmaceutical and research laboratories.[6][7]
Rationale for Method Selection
The selection of an RP-HPLC method is grounded in the physicochemical properties of this compound. As a moderately polar aromatic compound, it is well-suited for separation on a non-polar stationary phase with a polar mobile phase.
-
Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reversed-phase chromatography and is an excellent starting point for method development for isoquinoline derivatives.[8][9] The hydrophobic nature of the C18 chains provides effective retention for the aromatic isoquinoline core.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (like ammonium formate or trifluoroacetic acid in water) and an organic modifier (typically acetonitrile or methanol) is recommended.[8][10] A gradient allows for the effective elution of both more polar and less polar impurities that may be present in the sample. The use of an acidic modifier can improve peak shape for basic compounds like isoquinolines by suppressing the ionization of silanol groups on the silica support.[10]
-
Detection: Given the aromatic nature of this compound, UV detection is the most straightforward and sensitive method. The extended chromophore of the isoquinoline ring system is expected to have a strong absorbance in the UV region, likely around 254 nm.[11]
Experimental Workflow for RP-HPLC Analysis
Caption: Workflow for the purity assessment of this compound by RP-HPLC.
Detailed RP-HPLC Protocol
1. Instrumentation and Column:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Gradient Program:
-
0-5 min: 30% B
-
5-25 min: 30% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 30% B (re-equilibration)
-
3. Sample Preparation:
-
Accurately weigh and dissolve the synthesized compound in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Parameters:
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
5. Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total peak area of all observed peaks.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative for purity assessment.[11][12] It offers excellent separation efficiency and provides structural information from the mass spectrometer, which can be invaluable for identifying unknown impurities.
Rationale for Considering GC-MS
This compound has a moderate molecular weight (177.63 g/mol ) and is expected to have sufficient volatility and thermal stability for GC analysis.[13][14]
-
Separation: GC provides very high-resolution separations based on the compound's boiling point and interactions with the stationary phase.[15]
-
Identification: The mass spectrometer provides mass-to-charge ratio data, which can be used to confirm the identity of the main peak and tentatively identify impurities by comparing their fragmentation patterns to spectral libraries.[12]
Comparative Analysis: HPLC vs. GC-MS
| Parameter | HPLC Analysis | GC-MS Analysis |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometry for detection and identification.[11] |
| Typical Purity Range | >99% achievable with optimized methods.[11] | >99% achievable. |
| Primary Use Case | Quantitative purity determination and detection of non-volatile or thermally labile impurities. | Identification and quantification of volatile impurities and residual solvents.[11] |
| Sample Preparation | Dissolution in a suitable solvent (e.g., acetonitrile/water). | Dissolution in a volatile solvent (e.g., dichloromethane, ethyl acetate). |
| Detection Limit | Typically in the low ng range. | Can reach pg levels, especially with selected ion monitoring (SIM). |
| Analysis Time | Typically 15-30 minutes per sample.[7] | Can be faster, often 10-20 minutes per sample. |
| Solvent Consumption | Higher, due to continuous mobile phase flow. | Lower, as only a small amount of solvent is injected. |
Workflow Comparison
Caption: Side-by-side comparison of HPLC and GC-MS workflows.
Emerging Alternative: Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement that utilizes columns with smaller particle sizes (typically sub-2 µm) and operates at much higher pressures than conventional HPLC.[6][16]
Advantages of UPLC over HPLC:
-
Faster Analysis: UPLC can significantly reduce analysis times, often by a factor of 3 to 9, leading to higher throughput.[7]
-
Improved Resolution and Sensitivity: The smaller particles lead to narrower peaks, which improves resolution and increases sensitivity, allowing for the detection of lower-level impurities.[6][16]
-
Reduced Solvent Consumption: Faster run times and lower flow rates result in a significant reduction in solvent usage, making it a more environmentally friendly and cost-effective option.[6][17]
While UPLC offers significant performance advantages, the initial instrumentation cost is higher, and methods developed on HPLC systems may require re-validation for UPLC.[6]
Decision Logic for Method Selection
Caption: Decision tree for selecting the optimal purity analysis method.
Conclusion and Recommendations
For the routine and reliable purity assessment of this compound, the proposed Reversed-Phase HPLC method stands as the most robust and widely applicable technique. It is capable of separating a broad range of potential impurities and provides accurate quantification.
-
For standard quality control and purity verification , the detailed RP-HPLC protocol is recommended.
-
If volatile impurities or residual solvents are a specific concern , supplementing the analysis with GC-MS is advisable.
-
For high-throughput screening or when enhanced sensitivity for trace impurities is critical , transitioning to a UPLC-based method would be highly beneficial.[16][17]
Ultimately, the choice of method should be guided by the specific requirements of the analysis, available instrumentation, and the anticipated nature of any impurities. A well-characterized and pure compound is the foundation of credible scientific research and successful drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Analysis of foods for heterocyclic aromatic amine carcinogens by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. Differences between HPLC and UPLC | Pharmaguideline [pharmaguideline.com]
- 8. researchgate.net [researchgate.net]
- 9. halocolumns.com [halocolumns.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Identification and quantification of isoquinoline alkaloids in the genus Sarcocapnos by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]
- 15. madison-proceedings.com [madison-proceedings.com]
- 16. What is the Difference Between UPLC and HPLC? [monadlabtech.com]
- 17. gmpinsiders.com [gmpinsiders.com]
A Comparative Spectroscopic Guide to the Identification of 1-Chloro-3-methylisoquinoline
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of heterocyclic compounds is paramount. Isoquinoline scaffolds, in particular, are privileged structures, forming the core of numerous biologically active molecules. This guide provides an in-depth spectroscopic comparison for the identification of 1-chloro-3-methylisoquinoline, a key intermediate in the synthesis of novel therapeutic agents.
Given the limited availability of a complete public domain spectral dataset for this compound, this guide employs a comparative methodology. We will juxtapose the predicted spectroscopic characteristics of our target compound with the experimentally determined data of a closely related analog, 1-chloroisoquinoline . This approach not only facilitates the identification of this compound but also serves as an educational tool for understanding the influence of substituents on the spectroscopic properties of the isoquinoline core.
The Structural Alternates: A Rationale
The choice of 1-chloroisoquinoline as the primary comparator is deliberate. It shares the foundational isoquinoline nucleus and the critical chloro-substituent at the 1-position. The key differentiator is the methyl group at the 3-position in our target molecule. This allows for a focused analysis of the methyl group's impact on the spectroscopic signatures.
| Compound | Structure | Molecular Formula | Molecular Weight |
| This compound | C₁₀H₈ClN | 177.63 g/mol [1][2] | |
| 1-Chloroisoquinoline | C₉H₆ClN | 163.60 g/mol [3][4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is the cornerstone of structural organic chemistry, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural assignment.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
¹H NMR Spectroscopy: The Telltale Proton Signals
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl group. The aromatic protons will appear in the downfield region (typically 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The methyl protons, on the other hand, will resonate in the upfield region as a sharp singlet.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | This compound (Predicted) | 1-Chloroisoquinoline (Experimental) [5] | Rationale for Prediction |
| H-4 | ~7.4 | 7.88-7.91 (m) | The methyl group at C-3 is electron-donating, leading to a slight upfield shift compared to the unsubstituted analog. |
| H-5 | ~8.1 | 8.25-8.31 (m) | The electronic environment is similar to the comparator. |
| H-6 | ~7.6 | 7.80-7.84 (m) | The electronic environment is similar to the comparator. |
| H-7 | ~7.7 | 7.88-7.91 (m) | The electronic environment is similar to the comparator. |
| H-8 | ~8.0 | 8.08 (d, J = 8.0 Hz) | The electronic environment is similar to the comparator. |
| -CH₃ | ~2.5 (s) | - | The methyl group protons are in a non-aromatic environment, appearing as a singlet. |
Note: 's' denotes a singlet, 'd' a doublet, and 'm' a multiplet.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of each carbon atom. Aromatic carbons typically resonate in the range of 120-150 ppm, while the methyl carbon will appear significantly upfield.
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | This compound (Predicted) | 1-Chloroisoquinoline (Experimental - from similar compounds) | Rationale for Prediction |
| C-1 | ~152 | ~151 | The chloro-substituent deshields this carbon. |
| C-3 | ~158 | ~142 | The methyl group at this position causes a significant downfield shift. |
| C-4 | ~119 | ~121 | The methyl group at C-3 has a minor shielding effect. |
| C-4a | ~136 | ~137 | The electronic environment is similar to the comparator. |
| C-5 | ~127 | ~127 | The electronic environment is similar to the comparator. |
| C-6 | ~130 | ~130 | The electronic environment is similar to the comparator. |
| C-7 | ~127 | ~127 | The electronic environment is similar to the comparator. |
| C-8 | ~127 | ~128 | The electronic environment is similar to the comparator. |
| C-8a | ~126 | ~128 | The electronic environment is similar to the comparator. |
| -CH₃ | ~20 | - | The methyl carbon is in an aliphatic environment. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
Caption: General workflow for electron ionization mass spectrometry.
Interpreting the Mass Spectrum
The mass spectrum of this compound is expected to show a prominent molecular ion peak ([M]⁺) at m/z 177. A characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be observed for the molecular ion and any chlorine-containing fragments, resulting in peaks at [M]⁺ and [M+2]⁺.
Table 3: Key Mass Spectrometry Data (m/z)
| Ion | This compound (Predicted) | 1-Chloroisoquinoline (Experimental) [5] | Fragmentation Pathway |
| [M]⁺ | 177/179 | 163/165 | Molecular ion with the characteristic 3:1 chlorine isotope pattern. |
| [M-Cl]⁺ | 142 | 128 | Loss of a chlorine radical. |
| [M-CH₃]⁺ | 162/164 | - | Loss of a methyl radical (specific to the target compound). |
| [M-HCN]⁺ | 150/152 | 136/138 | Loss of hydrogen cyanide, a common fragmentation for nitrogen heterocycles. |
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is an excellent tool for identifying the presence of specific functional groups.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Caption: Simplified workflow for ATR-FTIR spectroscopy.
Characteristic IR Absorptions
The IR spectrum of this compound will be dominated by absorptions characteristic of the aromatic ring and the C-Cl bond.
Table 4: Comparative IR Spectral Data (Wavenumber, cm⁻¹)
| Vibrational Mode | This compound (Predicted) | 1-Chloroisoquinoline (Experimental) [3] | Interpretation |
| C-H stretch (aromatic) | 3100-3000 | ~3050 | Characteristic of C-H bonds on an aromatic ring.[6] |
| C-H stretch (aliphatic) | 2950-2850 | - | C-H stretching of the methyl group. |
| C=N stretch | ~1620 | ~1615 | Stretching vibration of the imine bond within the isoquinoline ring. |
| C=C stretch (aromatic) | 1600-1450 | 1580, 1490 | Characteristic skeletal vibrations of the aromatic rings.[7] |
| C-Cl stretch | 800-700 | ~780 | Stretching vibration of the carbon-chlorine bond. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy molecular orbitals.
Experimental Protocol: UV-Vis Spectroscopy
Caption: Basic workflow for UV-Vis spectroscopy.
Interpreting the UV-Vis Spectrum
Isoquinoline and its derivatives exhibit characteristic absorption bands due to π → π* transitions within the aromatic system. The position and intensity of these bands are influenced by the substituents.
Table 5: Comparative UV-Vis Spectral Data (λmax, nm)
| Solvent | This compound (Predicted) | 1-Chloroisoquinoline (Data for similar isoquinolines) | Rationale for Prediction |
| Ethanol | ~220, ~270, ~320 | ~220, ~265, ~315 | The methyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima compared to the unsubstituted analog. |
Conclusion: A Multi-faceted Approach to Structural Confirmation
The spectroscopic identification of this compound requires a holistic and comparative approach. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy and comparing it with the known data of a close structural analog, researchers can confidently confirm the identity and purity of this important synthetic intermediate. This guide provides the foundational knowledge and expected spectral data to aid in this critical analytical process, ensuring the integrity of subsequent research and development endeavors.
References
- 1. This compound | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 6. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 7. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-chloro-3-methylisoquinoline
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical reagent extends beyond its use in discovery and innovation. The final and arguably most critical phase is its safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 1-chloro-3-methylisoquinoline (CAS No. 7115-16-4), ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in established safety protocols and regulatory standards, providing not just steps, but the scientific rationale behind them.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards[1]:
-
Skin Irritation (Category 2): Causes skin irritation.
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.
This hazard profile dictates the necessity of stringent personal protective equipment (PPE) and careful handling to prevent accidental exposure.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Classification | GHS Pictogram | Required PPE |
| Skin Irritant | Exclamation Mark | Chemical-resistant gloves (e.g., Nitrile, Neoprene), Lab coat |
| Eye Irritant | Exclamation Mark | Safety glasses with side shields or chemical goggles |
| Respiratory Irritant | Exclamation Mark | Use in a well-ventilated area or with a fume hood |
The causality is clear: direct contact can lead to dermal and ocular irritation, while inhalation of the solid particulate can irritate the respiratory system. Therefore, the consistent use of appropriate PPE is a non-negotiable aspect of handling this compound, from initial use to final disposal[2].
The Core Principle: Segregation of Halogenated Waste
This compound is a halogenated organic compound. This classification is the cornerstone of its disposal protocol. Halogenated wastes must be segregated from non-halogenated organic wastes[3]. The reasoning behind this is twofold:
-
Disposal Method: Halogenated organic compounds are typically disposed of via high-temperature incineration[4]. Mixing them with non-halogenated solvents can complicate the incineration process and may require different treatment conditions.
-
Environmental Impact: Improper disposal or mixing can lead to the formation of persistent and toxic byproducts. For instance, the combustion of chlorinated compounds can produce highly toxic chlorinated dioxins if not performed under the correct conditions of a specialized hazardous waste incinerator[3].
This segregation is a critical step in a self-validating waste management system, ensuring that the waste stream is correctly identified and routed to the appropriate disposal facility.
Step-by-Step Disposal Protocol for this compound
This protocol provides a systematic approach to the collection and disposal of this compound waste.
Step 1: Waste Identification and Container Selection
-
Designate a Waste Stream: Clearly identify the waste as "Halogenated Organic Solid Waste."
-
Choose a Compatible Container: Select a waste container that is compatible with chlorinated organic compounds. High-density polyethylene (HDPE) or glass containers are generally suitable[5]. The container must have a secure, leak-proof lid. For solid waste, a wide-mouth container is preferable for ease of use.
-
Inspect the Container: Before use, ensure the container is clean, dry, and in good condition, with no cracks or residues from previous, incompatible chemicals[6].
Step 2: Labeling the Waste Container
Proper labeling is a regulatory requirement and essential for safety. The label must be affixed to the container before any waste is added[7][8].
-
Use a Hazardous Waste Label: Obtain and use a standardized hazardous waste label from your institution's Environmental Health and Safety (EHS) department.
-
Complete all Fields: The label must include:
-
The words "Hazardous Waste"[8].
-
The full chemical name: "this compound" (avoiding abbreviations or formulas)[6].
-
The specific hazards (e.g., "Irritant").
-
The accumulation start date (the date the first piece of waste is placed in the container)[8].
-
The name of the principal investigator or laboratory contact.
-
Step 3: Accumulating the Waste
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of the laboratory personnel[8][9].
-
Segregation in Storage: Keep the halogenated waste container segregated from incompatible materials. A chemical compatibility chart should be consulted, but as a general rule, keep it away from acids, bases, and strong oxidizing agents[5].
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste[7][8]. This minimizes the release of any vapors and prevents contamination.
-
Accumulation Limits: Be aware of the hazardous waste accumulation limits for your facility. Typically, no more than 55 gallons of hazardous waste may be accumulated in an SAA[7][9].
Step 4: Arranging for Disposal
-
Contact EHS: Once the container is full or you are nearing the accumulation time limit (often 12 months, but check your local regulations), contact your institution's EHS department to arrange for a waste pickup[9].
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer[3].
-
Final Disposal: The EHS department will ensure the waste is transported to a licensed and approved hazardous waste disposal facility, where it will be destroyed by controlled incineration[2][10].
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, rehearsed emergency plan is crucial.
Spill Cleanup Protocol
For a minor spill of this compound solid:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Ensure you are wearing the appropriate PPE as outlined in Table 1.
-
Contain the Spill: Prevent the powder from becoming airborne. If safe to do so, you can gently cover it with a plastic sheet.
-
Absorb and Collect:
-
For solid spills, you can gently sweep the material into a designated waste container[10]. Avoid creating dust. If necessary, you can wet the powder slightly with a suitable non-reactive solvent (like water, if compatible) to minimize dust generation before sweeping[11].
-
Place the collected material and any contaminated cleaning supplies (e.g., wipes, disposable scoops) into a sealed, labeled hazardous waste container[12][13].
-
-
Decontaminate the Area: Clean the spill area with soap and water. The cleaning materials should also be disposed of as hazardous waste[13].
-
Report the Incident: Report the spill to your supervisor and EHS department.
For a major spill, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures for Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[10][14].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists[10][14].
-
Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention[10][14].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][14].
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility within your laboratory. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity and a commitment to the well-being of our colleagues and community.
References
- 1. This compound | C10H8ClN | CID 640958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 4. biomedico.uff.br [biomedico.uff.br]
- 5. bsu.edu [bsu.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. vumc.org [vumc.org]
- 8. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. jk-sci.com [jk-sci.com]
- 13. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 14. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1-chloro-3-methylisoquinoline: A Guide to Personal Protective Equipment and Disposal
For researchers and professionals in the dynamic field of drug development, the synthesis and manipulation of novel chemical entities are daily endeavors. Among these, halogenated aromatic compounds like 1-chloro-3-methylisoquinoline represent a class of molecules with significant potential. However, their handling necessitates a robust understanding of their hazard profile and the implementation of stringent safety protocols. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE) for this compound, alongside essential logistical information for its safe disposal, ensuring both personal safety and environmental integrity.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
This compound is classified under the Globally Harmonized System (GHS) as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1]. These classifications are the foundational drivers for our PPE recommendations. The presence of a chlorinated aromatic structure also warrants a cautious approach due to the potential for other uninvestigated toxicological properties[2]. Therefore, our safety paradigm is built on the principle of minimizing all potential routes of exposure: dermal, ocular, and inhalation.
Core Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is contingent on the nature of the task being performed. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or other chemically resistant gloves | Standard laboratory coat | Work in a well-ventilated area or under a chemical fume hood[3] |
| Running reactions and work-up procedures | Chemical safety goggles and a face shield | Nitrile or other chemically resistant gloves | Chemical-resistant apron over a laboratory coat | Under a certified chemical fume hood |
| Handling of bulk quantities or potential for aerosolization | Chemical safety goggles and a face shield | Double-gloving with nitrile or neoprene gloves | Chemical-resistant suit or coveralls | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates may be required if engineering controls are insufficient[2] |
| Spill clean-up | Chemical safety goggles and a face shield | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) depending on the spill size and location |
A Step-by-Step Guide to Donning and Doffing PPE
The efficacy of PPE is as much about its correct use as its selection. The following protocols for donning and doffing are designed to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves (if double-gloving): Put on the first pair of nitrile gloves.
-
Body Protection: Don your laboratory coat or chemical-resistant suit. Ensure it is fully fastened.
-
Respiratory Protection: If required, perform a fit check on your respirator.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if necessary.
-
Outer Gloves: Don the second pair of gloves, ensuring the cuffs are pulled over the sleeves of your lab coat or suit.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer, more contaminated pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Body Protection: Unfasten and remove your lab coat or suit, folding the contaminated exterior inwards.
-
Eye and Face Protection: Remove your face shield and goggles from the back of your head to avoid touching the front surfaces.
-
Respiratory Protection: Remove your respirator.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing Your PPE Workflow
To further clarify the decision-making process for PPE selection, the following diagram illustrates a logical workflow based on the experimental context.
Operational and Disposal Plans: Beyond the Bench
Safe handling of this compound extends beyond the immediate use of PPE. A comprehensive safety strategy includes robust operational and disposal plans.
Operational Integrity:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure[2][3].
-
Emergency Preparedness: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. Have appropriate spill clean-up materials on hand.
-
Hygiene Practices: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn[2][4].
Disposal Protocol: A Commitment to Environmental Stewardship
The disposal of this compound and any contaminated materials must be handled with the utmost care to prevent environmental contamination.
-
Waste Segregation: All waste contaminated with this compound, including disposable PPE, weighing papers, and cleaning materials, must be segregated as "Halogenated Organic Waste."[3] Do not mix with non-halogenated waste streams.
-
Containerization: Use a designated, clearly labeled, and leak-proof waste container.
-
Regulatory Compliance: Dispose of the waste through your institution's hazardous waste management program, ensuring compliance with all local, state, and federal regulations[2]. Do not attempt to dispose of this chemical down the drain[2].
By adhering to these detailed protocols, researchers can confidently and safely work with this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
